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  • Product: Mono-carboxy-isooctyl Phthalate
  • CAS: 898544-09-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure, Metabolism, and Analysis of Mono-carboxy-isooctyl Phthalate (MCIOP)

Executive Summary Mono-carboxy-isooctyl phthalate (MCIOP), also designated as MCOP, represents a critical secondary metabolite of high-molecular-weight phthalate plasticizers, primarily Di-isooctyl phthalate (DIOP) and D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-carboxy-isooctyl phthalate (MCIOP), also designated as MCOP, represents a critical secondary metabolite of high-molecular-weight phthalate plasticizers, primarily Di-isooctyl phthalate (DIOP) and Di-isononyl phthalate (DiNP).[1][2] Its significance in environmental health and toxicology stems not from direct industrial use, but from its formation within biological systems, rendering it a key biomarker for assessing human exposure to its parent compounds.[3][4] This technical guide provides an in-depth exploration of MCIOP, designed for researchers, toxicologists, and drug development professionals. We will dissect its complex isomeric structure, elucidate its metabolic genesis, present a validated, field-proven analytical workflow for its quantification, and discuss its emerging biological and toxicological relevance.

The Chemical Identity of Mono-carboxy-isooctyl Phthalate

Core Structure and Nomenclature

At its core, MCIOP is a benzoate ester and a dicarboxylic acid, featuring a phthalic acid backbone.[5][6] One of the phthalic acid's carboxyl groups is esterified with an eight-carbon, branched alcohol (isooctanol), while the other remains a free carboxylic acid. The defining feature, which elevates it from a primary to a secondary metabolite, is the presence of a second carboxyl group located on the terminal end of the isooctyl side chain.

The nomenclature can be complex due to isomerism. The International Union of Pure and Applied Chemistry (IUPAC) name varies depending on the specific branching of the isooctyl group. Common examples found in chemical libraries include "2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid" and "2-(7-carboxy-1-methyl-heptoxy)carbonylbenzoic acid".[5][7]

The Inherent Complexity of "Isooctyl" Isomerism

A critical point of expertise often overlooked is that "isooctyl" does not refer to a single, defined chemical structure. It represents a mixture of branched C8 isomers. Consequently, MCIOP is not a single compound but a family of structurally similar isomers. This isomeric complexity originates from the industrial production of the parent plasticizers (DIOP/DiNP), which utilize mixtures of branched-chain alcohols. This is a crucial consideration for analytical scientists, as chromatographic methods must be capable of resolving or accounting for this isomeric distribution to ensure accurate quantification.

Key Chemical and Physical Properties

The fundamental properties of MCIOP are summarized below, providing a foundational dataset for analytical method development and toxicological assessment.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₂O₆[5][7][8]
Molecular Weight ~322.35 g/mol [7][8]
Monoisotopic Mass 322.14163842 Da[5]
CAS Number 898544-09-7[7][8]
Classification Benzoate ester, Dicarboxylic acid[5][6]
Topological Polar Surface Area 101 Ų[5]

Metabolic Genesis: From Parent Phthalate to Urinary Biomarker

Understanding the formation of MCIOP is fundamental to appreciating its role as a biomarker. The metabolism of high-molecular-weight phthalates like DIOP is a multi-phase process designed to increase water solubility and facilitate excretion.[9]

The Phthalate Metabolic Pathway: A Two-Phase Process
  • Phase I (Hydrolysis): The metabolic journey begins with the hydrolysis of one of the parent diester's linkages by nonspecific esterases, primarily in the gut and liver.[9] This initial step cleaves the large, lipophilic Di-isooctyl Phthalate (DIOP) into a more polar primary metabolite, Mono-isooctyl Phthalate (MIOP), and an isooctanol molecule.[9][10]

  • Phase II (Oxidation): The MIOP molecule then undergoes further oxidation. This critical transformation is mediated by cytochrome P450 enzymes.[9] The aliphatic isooctyl side chain is hydroxylated and subsequently oxidized to form a terminal carboxylic acid group, yielding the secondary metabolite, Mono-carboxy-isooctyl Phthalate (MCIOP).[1][9]

Visualizing the Metabolic Conversion

The following diagram illustrates the sequential conversion of the parent phthalate into its primary and secondary metabolites.

MetabolicPathway Parent Di-isooctyl Phthalate (DIOP) (Parent Compound) Monoester Mono-isooctyl Phthalate (MIOP) (Primary Metabolite) Parent->Monoester Phase I: Hydrolysis (Esterases) Oxidized Hydroxyl/Oxo Intermediates Monoester->Oxidized Phase II: Oxidation (Cytochrome P450) Secondary Mono-carboxy-isooctyl Phthalate (MCIOP) (Secondary Metabolite) Oxidized->Secondary Further Oxidation Excretion Urinary Excretion (as Glucuronide Conjugate) Secondary->Excretion Conjugation & Clearance

Caption: Metabolic pathway of Di-isooctyl Phthalate to MCIOP.

Causality: The Rationale for MCIOP as a Superior Biomarker

The scientific rationale for using MCIOP as a biomarker over its precursor, MIOP, is rooted in pharmacokinetics. For many high-molecular-weight phthalates, the secondary oxidized metabolites are found in significantly higher concentrations in urine than the primary monoesters.[2][11] This makes their detection more reliable and less prone to being below the analytical limit of quantification, providing a more accurate and sensitive measure of exposure.

Authoritative Analytical Methodology for MCIOP Quantification

The accurate quantification of MCIOP in biological matrices, typically urine, is non-trivial due to its low concentrations and the potential for laboratory contamination from parent phthalates. The gold-standard, self-validating methodology is isotope-dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13][14]

Experimental Protocol: A Validated Workflow

This protocol describes a robust method for the quantification of MCIOP in human urine, as adapted from methodologies used by leading public health laboratories like the CDC.[12][15]

1. Sample Preparation & Internal Standard Spiking:

  • Thaw a 50-100 µL aliquot of the urine sample.
  • Causality: A small sample volume minimizes matrix effects.
  • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Mono-carboxy-isooctyl Phthalate-d4).[16][17]
  • Trustworthiness: The internal standard co-elutes with the native analyte and experiences identical sample processing and ionization effects. Its consistent signal allows for precise correction of any analyte loss or signal suppression, ensuring accuracy.

2. Enzymatic Deconjugation:

  • Add a prepared β-glucuronidase enzyme solution in an ammonium acetate buffer (pH 6.5) to the sample.[12]
  • Incubate the mixture (e.g., at 37°C).
  • Causality: In the body, MCIOP is conjugated with glucuronic acid to increase water solubility for excretion.[9] The enzyme cleaves this bond, liberating the free MCIOP for analysis. A reagent like 4-methyl umbelliferyl glucuronide can be used to monitor the efficiency of this step.[12]

3. Automated Sample Cleanup and Injection:

  • Utilize an online Solid Phase Extraction (SPE) system coupled directly to the HPLC.
  • Causality: Online SPE automates the removal of salts, proteins, and other urinary components that would interfere with the MS/MS analysis, leading to higher throughput and precision.[12][15][18]

4. Chromatographic Separation:

  • Employ a reverse-phase HPLC column (e.g., C18) with a gradient elution program.
  • Mobile Phase A: 0.1% Acetic Acid in Water.
  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[12]
  • Causality: The gradient separation ensures that MCIOP is chromatographically resolved from its isomers and other phthalate metabolites, which is critical for specific quantification.

5. Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[12][18]
  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for both native MCIOP and its labeled internal standard.
  • Trustworthiness: MRM provides two levels of mass filtering (precursor ion and product ion), offering exceptional selectivity and sensitivity, virtually eliminating false positives.
Analytical Workflow Visualization

The following diagram outlines the logical flow of the analytical process from sample receipt to final data output.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample (50 µL) spike Spike with MCIOP-d4 Internal Std. urine->spike enzyme Add β-glucuronidase & Incubate spike->enzyme spe Online Solid Phase Extraction (SPE) enzyme->spe hplc HPLC Separation (Reverse Phase) spe->hplc msms ESI-MS/MS Detection (Negative Mode, MRM) hplc->msms quant Quantification (Ratio of Analyte/IS Area) msms->quant report Final Concentration Report (ng/mL) quant->report

Caption: Automated analytical workflow for MCIOP quantification.

Data Interpretation: Mass Spectral Signatures

The structural identity of MCIOP is confirmed by its characteristic fragmentation pattern in the mass spectrometer. Unlike non-oxidized phthalate monoesters that produce a signature fragment at m/z 147 (o-phthalic anhydride ion), carboxylated metabolites like MCIOP follow a different pathway.[19]

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)AnnotationSource
MCIOP 321.1121.0Deprotonated benzoate ion [C₆H₅COO]⁻[19]
MCIOP 321.1165.0Deprotonated phthalic acid [M-H-R]⁻[19]
MCIOP-d4 (IS) 325.1125.0Deprotonated d4-benzoate ion[16][17]

The presence of the m/z 121 and 165 fragments, and the notable absence of m/z 147, serves as a diagnostic fingerprint for MCIOP and related carboxylated phthalate metabolites.[19]

Biological and Toxicological Significance

While research is ongoing, MCIOP is not considered an inert metabolite. Its presence in the body has been associated with several potential health effects, underscoring the importance of accurate exposure assessment.

  • Cardiovascular Health: Studies have revealed a consistent positive correlation between urinary MCIOP concentrations and systolic blood pressure in adolescents and young adults.[20]

  • Infant Development: Conversely, higher MCIOP levels in infants have been negatively associated with weight gain, suggesting a potential role in early-life growth regulation.[20]

  • Hematological Effects: In large cross-sectional studies, MCIOP has been associated with changes in platelet counts, although the underlying mechanism remains to be fully elucidated.[21]

  • Endocrine and Hepatic Effects: Computational toxicology studies predict that DiNP metabolites, including MCIOP, may have the capacity to cause liver damage and inhibit peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolism and inflammation.[1]

Conclusion

Mono-carboxy-isooctyl phthalate is a structurally complex and biologically significant metabolite. Its accurate analysis requires a sophisticated understanding of its isomeric nature, metabolic formation, and the nuances of high-sensitivity analytical techniques. For professionals in toxicology and drug development, MCIOP serves as a crucial biomarker for assessing human exposure to widely used phthalate plasticizers. The validated isotope-dilution LC-MS/MS workflow presented herein provides a reliable framework for its quantification. Continued research into the health associations of MCIOP is essential for refining risk assessments and protecting public health.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145459125, Mono-(carboxyisooctyl) phthalate. Retrieved from [Link].[5]

  • Exposome-Explorer (2023). Compound: Mono-carboxy-isooctyl phthalate (MCOP). Retrieved from [Link].[6]

  • BioVerb (2025). Mono-carboxy-iso-octyl phthalate: Significance and symbolism. Retrieved from [Link].[20]

  • Gavan, A., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. MDPI. Retrieved from [Link].[1]

  • Zhang, Y., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. PMC. Retrieved from [Link].[21]

  • Centers for Disease Control and Prevention (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Retrieved from [Link].[12]

  • Lin, L. C., et al. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Semantic Scholar. Retrieved from [Link].[3]

  • Lin, L. C., et al. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. PMC. Retrieved from [Link].[4]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2020). Diisooctyl Phthalate. Retrieved from [Link].[10]

  • Silva, M. J., et al. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. PubMed. Retrieved from [Link].[2]

  • Saravanabhavan, G., & Murray, R. (2017). Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. CHIMIA International Journal for Chemistry. Retrieved from [Link].[14]

  • Silva, M. J., et al. (2006). Mono-(3-Carboxypropyl) Phthalate, A Metabolite of Di-n-Octyl Phthalate. ResearchGate. Retrieved from [Link].[11]

  • Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. The University of Queensland eSpace. Retrieved from [Link].[18]

  • Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Retrieved from [Link].[19]

  • Centers for Disease Control and Prevention (2018). National Health and Nutrition Examination Survey 2015-2016 Data Documentation. Retrieved from [Link].[15]

Sources

Exploratory

An In-depth Technical Guide to Mono-carboxy-isooctyl Phthalate (MCiOP)

For Researchers, Scientists, and Drug Development Professionals Introduction Mono-carboxy-isooctyl phthalate (MCiOP) is a prominent metabolite of di-isooctyl phthalate (DiOP), a high molecular weight phthalate ester used...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (MCiOP) is a prominent metabolite of di-isooctyl phthalate (DiOP), a high molecular weight phthalate ester used as a plasticizer in a wide array of consumer and industrial products.[1] Due to the non-covalent bonds between DiOP and the polymer matrix, it can leach into the environment, leading to widespread human exposure.[2] Consequently, MCiOP is frequently detected in human biological samples and serves as a crucial biomarker for assessing exposure to DiOP.[3] This guide provides a comprehensive technical overview of MCiOP, including its chemical properties, metabolic pathways, toxicological implications, and state-of-the-art analytical methodologies for its detection and quantification.

Chemical and Physical Properties

The CAS number for Mono-carboxy-isooctyl Phthalate is 898544-09-7.[4][5][6] It is also referred to as 2-(((8-carboxyoctan-2-yl)oxy)carbonyl)benzoic acid.[4][6] MCiOP is a dicarboxylic acid and a benzoate ester.[7][8]

PropertyValueSource
CAS Number 898544-09-7[4][5][6]
Molecular Formula C17H22O6[4][5][9]
Molecular Weight 322.35 g/mol [4][5]
IUPAC Name 2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid[7]
Synonyms Mono-(carboxyisooctyl) phthalate, MCOP[2][7][9]

Metabolism and Toxicological Significance

Metabolic Pathway of DiOP to MCiOP

Phthalate esters like DiOP undergo a two-phase metabolic process in the human body.[1] In the first phase, DiOP is hydrolyzed by lipases to form its monoester, mono-isooctyl phthalate (MiOP). Subsequently, MiOP undergoes further oxidation of the alkyl chain to produce various oxidized metabolites, including MCiOP.[10] This oxidative metabolism is a key detoxification pathway for higher molecular weight phthalates.[10]

G DiOP Di-isooctyl Phthalate (DiOP) MiOP Mono-isooctyl Phthalate (MiOP) DiOP->MiOP Phase I: Hydrolysis (Lipases) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) MiOP->MCiOP Phase I: Oxidation (CYP450) Excretion Urinary Excretion MCiOP->Excretion

Caption: Metabolic pathway of Di-isooctyl Phthalate (DiOP) to Mono-carboxy-isooctyl Phthalate (MCiOP).

Toxicological Implications and Role as a Biomarker

While the parent phthalates are often considered the primary toxicants, their monoester and oxidative metabolites can also exhibit biological activity.[10] Monoesters of some phthalates are known to be the active toxicants.[10] Research has suggested associations between exposure to certain phthalates and various health effects, including endocrine disruption and impacts on reproductive health.[2]

MCiOP is considered a reliable biomarker of exposure to DiOP for several reasons:

  • Specificity: It is a specific metabolite of DiOP.

  • Reduced Contamination: Measuring the metabolite in urine significantly reduces the risk of sample contamination from background levels of the parent phthalate, a common issue in environmental analysis.[11]

  • Non-invasiveness: Urine is an ideal matrix for biomonitoring as it can be collected non-invasively.[11]

Human biomonitoring studies have consistently detected MCiOP in the general population, providing valuable data on the extent of human exposure to DiOP.[3] These studies are crucial for risk assessment and for evaluating the effectiveness of regulatory measures aimed at reducing phthalate exposure.[12][13]

Analytical Methodology for MCiOP Quantification

The determination of MCiOP in biological matrices, primarily urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14][15] This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of metabolites typically found in human samples.[15]

Experimental Protocol: Quantification of MCiOP in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of MCiOP in human urine.

3.1.1. Sample Preparation

  • Enzymatic Hydrolysis: To measure the total MCiOP concentration (free and glucuronidated), urine samples are first treated with β-glucuronidase to deconjugate the metabolites.[16]

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to solid-phase extraction to clean up the sample and concentrate the analyte of interest.[15] This step is crucial for removing interfering substances from the urine matrix. Automated SPE systems can improve throughput and reproducibility.[14]

3.1.2. Instrumental Analysis

  • Liquid Chromatography (LC): The extracted sample is injected into an HPLC or UPLC system for separation. A C18 reversed-phase column is commonly used to separate MCiOP from other urinary components.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[15][17] Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[15] Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response.[14]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC Liquid Chromatography (LC) SPE->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Quantification MSMS->Data Data Acquisition

Caption: Workflow for the analysis of MCiOP in urine using LC-MS/MS.

Conclusion

Mono-carboxy-isooctyl phthalate is a key biomarker for assessing human exposure to the plasticizer di-isooctyl phthalate. Understanding its chemical properties, metabolic formation, and toxicological relevance is essential for researchers in environmental health, toxicology, and drug development. The analytical methods described in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification in human biomonitoring studies. Continued research on MCiOP and other phthalate metabolites will further our understanding of the potential health risks associated with phthalate exposure and inform public health policies.

References

  • Exposome-Explorer. Mono-carboxy-isooctyl phthalate (MCOP) (Compound). Exposome-Explorer - IARC. Available from: [Link]

  • National Center for Biotechnology Information. Mono-(carboxyisooctyl) phthalate. PubChem. Available from: [Link]

  • Silva, M. J., et al. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161-169. Available from: [Link]

  • Wang, Y., et al. (2022). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International, 35(4), 20-25. Available from: [Link]

  • Dutta, S., et al. (2018). Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples. TrAC Trends in Analytical Chemistry, 105, 25-38. Available from: [Link]

  • Itoh, H., et al. (2017). Analytical method for urinary metabolites as biomarkers for monitoring exposure to phthalates by gas chromatography/mass spectrometry. Biomedical Chromatography, 31(7), e3910. Available from: [Link]

  • Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. Talanta, 147, 439-446. Available from: [Link]

  • Zhang, Y., et al. (2023). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Endocrinology, 14, 1169055. Available from: [Link]

  • Saravanabhavan, G., & Walker, M. (2019). A Review of Biomonitoring of Phthalate Exposures. International Journal of Environmental Research and Public Health, 16(7), 1251. Available from: [Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. CPSC.gov. Available from: [Link]

  • Murphy, K. M., & Zerbe, P. (2020). Specialized diterpenoid metabolism in monocot crops: Biosynthesis and chemical diversity. Phytochemistry, 175, 112379. Available from: [Link]

  • National Center for Biotechnology Information. Mono(2-(carboxymethyl)hexyl) phthalate. PubChem. Available from: [Link]

  • Shin, H. M., et al. (2019). Integrating Monitoring and Biomonitoring Data with Mechanistic Models to Better Estimate and Characterize Aggregate Human Exposures to Semivolatile Organic Chemicals. Environmental Health Perspectives, 127(12), 127001. Available from: [Link]

  • Kavlock, R., et al. (2002). Toxicological Characterization of Phthalic Acid. Reproductive Toxicology, 16(6), 721-733. Available from: [Link]

  • VITO. (2020). The use of human biomonitoring data to address human exposure to real-life mixtures: exploratory study. ARCHE Consulting. Available from: [Link]

  • ResearchGate. Overview of the IDO metabolic pathway. ResearchGate. Available from: [Link]

  • Cheméo. Chemical Properties of Mono(2-ethylhexyl) phthalate (CAS 4376-20-9). Cheméo. Available from: [Link]

  • Lucarelli, M., et al. (2023). A metabolic shift to the serine pathway induced by lipids fosters epigenetic reprogramming in nontransformed breast cells. Cell Death & Disease, 14(3), 215. Available from: [Link]

  • Chemistry LibreTexts. MP2. Overview of Metabolic Pathways: Anabolism. Chemistry LibreTexts. Available from: [Link]

  • HBM4EU. Human biomonitoring data collection from occupational exposure to pesticides. HBM4EU. Available from: [Link]

  • National Center for Biotechnology Information. Mono(2-ethylhexyl) phthalate. PubChem. Available from: [Link]

  • Frontiers. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease. Frontiers. Available from: [Link]

  • IRIS. Biomarkers & Human Biomonitoring. IRIS. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to Mono-carboxy-isooctyl Phthalate (MCIOP): From Discovery to Clinical Significance

Abstract Mono-carboxy-isooctyl phthalate (MCIOP), also known as mono-(carboxyoctyl) phthalate (MCOP), has emerged as a critical biomarker for assessing human exposure to high-molecular-weight phthalates, primarily Di-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mono-carboxy-isooctyl phthalate (MCIOP), also known as mono-(carboxyoctyl) phthalate (MCOP), has emerged as a critical biomarker for assessing human exposure to high-molecular-weight phthalates, primarily Di-isononyl Phthalate (DiNP). This technical guide provides a comprehensive overview of MCIOP, beginning with the historical context of its discovery, which resolved a significant challenge in phthalate biomonitoring. We delve into the metabolic pathways that lead to its formation, detail the gold-standard analytical methodologies for its quantification in biological matrices, and summarize its current toxicological and clinical significance. This document is intended for researchers, scientists, and drug development professionals engaged in environmental health, toxicology, and human exposure assessment.

The Biomonitoring Challenge and the Discovery of MCIOP

The history of Mono-carboxy-isooctyl phthalate is fundamentally linked to the scientific community's efforts to accurately measure human exposure to Di-isononyl Phthalate (DiNP). DiNP is a high-production-volume chemical used extensively as a plasticizer in polyvinyl chloride (PVC) products, from vinyl flooring and cables to consumer goods.[1]

Initial biomonitoring studies in the early 2000s focused on the logical first step: measuring the primary, hydrolytic monoester metabolite of DiNP, monoisononyl phthalate (MINP).[2] However, these early efforts yielded perplexing results. MINP was often found at very low concentrations in human urine, frequently falling below the analytical limits of detection.[2][3] This created a conundrum: was human exposure to this ubiquitous plasticizer surprisingly low, or was MINP simply not a sensitive or reliable biomarker?[2]

The breakthrough came from subsequent metabolic research. Studies in the mid-2000s revealed that after the initial hydrolysis of DiNP to MINP in the gastrointestinal tract, MINP undergoes extensive secondary, Phase-I oxidation in the liver.[2][4] A pivotal 2006 study published in Environmental Health Perspectives by Silva et al. was among the first to identify and quantify these secondary, oxidative metabolites in human urine.[3][5] They discovered that metabolites like Mono-carboxy-isooctyl phthalate (MCIOP) , mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP) were the predominant urinary metabolites, not MINP.[3][5]

In their study of 129 adults, while MINP was not detected in any sample, MCIOP was detected in 97% of samples, and MHINP in 100%.[3][5] The concentrations of these oxidative metabolites were significantly higher and highly correlated, confirming a common precursor.[3][5] This discovery fundamentally shifted the paradigm of DiNP exposure assessment, establishing MCIOP and its counterparts as the sensitive, specific, and reliable biomarkers that were previously missing.

Physicochemical Profile

Understanding the chemical nature of MCIOP is essential for its analysis and toxicological assessment.

PropertyValueSource(s)
Chemical Name 2-(((8-carboxyoctan-2-yl)oxy)carbonyl)benzoic acid[6]
Synonyms MCOP, Mono-(carboxyoctyl) phthalate, cx-MiNP[3][7][8]
CAS Number 898544-09-7[6]
Molecular Formula C₁₇H₂₂O₆[6][7]
Molecular Weight 322.35 g/mol [6][7]
Chemical Class Benzoic acid ester; Tricarboxylic acid derivative[7]
Metabolic Fate of Di-isononyl Phthalate (DiNP)

The formation of MCIOP is a multi-step metabolic process designed to increase the water solubility of the parent compound, DiNP, to facilitate its excretion from the body.[9]

The process begins with Phase I Metabolism . Following ingestion, the parent DiNP diester is rapidly hydrolyzed, primarily in the intestines, by lipase enzymes. This reaction cleaves one of the isononyl ester linkages to form the primary monoester metabolite, monoisononyl phthalate (MINP).[2]

MINP is then absorbed and transported to the liver, where it undergoes further Phase I metabolism via ω- and (ω-1)-oxidation. This involves the oxidation of the terminal (ω) or penultimate (ω-1) carbon atoms on the alkyl side chain. MCIOP is a product of this oxidative process.[1][10] This secondary metabolism is crucial, as it converts the less abundant MINP into the major, more readily detectable oxidative metabolites.[2][3]

Finally, in Phase II Metabolism , these oxidized metabolites can be conjugated with glucuronic acid (a process called glucuronidation) to further increase their water solubility before being eliminated, primarily in the urine.[9]

Metabolic Pathway of DiNP to MCIOP cluster_phase1 Phase I Metabolism cluster_metabolites DiNP Di-isononyl Phthalate (DiNP) (Parent Compound in Consumer Products) MINP Monoisononyl Phthalate (MINP) (Primary Monoester Metabolite) DiNP->MINP Hydrolysis (Intestine) Oxidative_Metabolites Oxidative Metabolites (Major Urinary Biomarkers) MINP->Oxidative_Metabolites Oxidation (ω, ω-1) (Liver) MCIOP MCIOP (Mono-carboxy-isooctyl phthalate) MHINP MHINP (Mono-hydroxy-isononyl phthalate) MOINP MOINP (Mono-oxo-isononyl phthalate) Excretion Urinary Excretion (Primarily as Glucuronide Conjugates) MCIOP->Excretion Phase II Metabolism (Glucuronidation) MHINP->Excretion Phase II Metabolism (Glucuronidation) MOINP->Excretion Phase II Metabolism (Glucuronidation)

Fig 1. Metabolic pathway of DiNP to its major oxidative metabolites.
Gold-Standard Analytical Methodology

The accurate quantification of MCIOP in biological matrices, primarily urine, is paramount for exposure and toxicological studies. The accepted gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often utilizing an electrospray ionization (ESI) source.[8]

4.1 Rationale for Method Selection
  • Causality: MCIOP and other phthalate metabolites are relatively polar, non-volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) would require a chemical derivatization step to make them volatile enough for analysis, adding time, complexity, and potential for analytical error. HPLC is perfectly suited for separating these polar compounds in their native state.

  • Specificity & Sensitivity: Tandem mass spectrometry (MS/MS) provides exceptional specificity. It allows the instrument to first select the MCIOP molecule based on its specific mass-to-charge ratio (m/z), then fragment it, and finally detect a specific fragment ion. This two-stage filtering process (a technique called Selected Reaction Monitoring or SRM) virtually eliminates interference from other compounds in the complex urine matrix, enabling highly sensitive and accurate quantification into the low nanogram-per-milliliter (ng/mL) range.[8]

4.2 Detailed Experimental Protocol: Quantification in Urine

This protocol is based on the validated methods used by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES).[8]

1. Sample Preparation & Enzymatic Hydrolysis

  • Objective: To cleave the glucuronide conjugate from the metabolite, converting it to its "free" form for analysis. The body excretes many metabolites in a conjugated form, which is not directly measurable by this method.[9]

  • Step 1.1: Aliquot 100 µL of urine into a 96-well plate.

  • Step 1.2: Add an internal standard solution.

    • Expertise Note: Isotopically-labeled standards (e.g., Mono-carboxy-isooctyl Phthalate-d4) are used.[11] These are chemically identical to the target analyte but have a slightly higher mass. They are added at a known concentration to every sample and behave identically during sample prep and ionization, allowing for precise correction of any analyte loss or matrix-induced signal suppression. This is a core principle of a self-validating system.

  • Step 1.3: Add 50 µL of β-glucuronidase enzyme solution in an ammonium acetate buffer (pH 6.5).

  • Step 1.4: Incubate the plate at 37°C for a minimum of 2 hours to allow for complete deconjugation.

2. Online Solid-Phase Extraction (SPE)

  • Objective: To remove interfering matrix components (salts, urea, etc.) and concentrate the analyte of interest before it enters the HPLC-MS/MS system.

  • Step 2.1: The autosampler injects the prepared sample onto an SPE column.

  • Step 2.2: The SPE column is washed with a weak solvent (e.g., water with 0.1% acetic acid) to remove interferences while the target analytes are retained.

  • Step 2.3: The analytical mobile phase is then back-flushed through the SPE column, eluting the concentrated analytes directly onto the HPLC analytical column.

3. HPLC Separation

  • Objective: To separate MCIOP from other phthalate metabolites and any remaining matrix components based on their chemical properties.

  • Step 3.1: Analytes are separated on a C18 reversed-phase column.

  • Step 3.2: A gradient elution is used, typically with two mobile phases:

    • Mobile Phase A: 0.1% acetic acid in water

    • Mobile Phase B: 0.1% acetic acid in acetonitrile

  • Step 3.3: The gradient starts with a high percentage of Mobile Phase A, and the percentage of the organic Mobile Phase B is increased over time, eluting the compounds in order of increasing hydrophobicity.

4. Tandem Mass Spectrometry (MS/MS) Detection

  • Objective: To specifically detect and quantify MCIOP.

  • Step 4.1: The column eluent is directed into an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Step 4.2: The mass spectrometer is set to Selected Reaction Monitoring (SRM) mode. For MCIOP (C₁₇H₂₂O₆, MW 322.35), a typical transition would be:

    • Precursor Ion (Q1): m/z 321.2 (the [M-H]⁻ ion)

    • Product Ion (Q3): m/z 165 or m/z 121 (characteristic fragments)[12]

  • Step 4.3: The detector measures the intensity of the product ion, which is directly proportional to the concentration of MCIOP in the original sample. A calibration curve generated from standards of known concentration is used for final quantification.

Analytical Workflow for MCIOP cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (100 µL) IS Add Internal Standard (MCIOP-d4) Urine->IS Enzyme Add β-glucuronidase & Buffer IS->Enzyme Incubate Incubate (37°C, 2h) Enzyme->Incubate SPE Online SPE (Clean-up & Concentration) Incubate->SPE Injection HPLC HPLC Separation (C18 Column) SPE->HPLC Elution MSMS MS/MS Detection (ESI-, SRM Mode) HPLC->MSMS Ionization Data Data Acquisition & Quantification MSMS->Data

Fig 2. Standard analytical workflow for urinary MCIOP quantification.
Toxicological and Clinical Significance

As a key biomarker, urinary MCIOP levels have been investigated in numerous epidemiological studies to understand the health effects of DiNP exposure. While research is ongoing, several consistent associations have been identified.

  • Hematological Effects: A large cross-sectional study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between higher urinary MCOP (MCIOP) levels and lower platelet counts in adults.[13] This negative correlation was observed across all age and sex groups.[13]

  • Cardiovascular Effects: Studies have revealed a consistent positive correlation between MCIOP levels and systolic blood pressure, from adolescence into adulthood.[2]

  • Developmental Effects: In infants, higher urinary MCIOP concentrations have been negatively associated with weight gain.[2]

  • Endocrine Disruption: Like its parent compound, MCIOP is studied for its potential as an endocrine-disrupting chemical. Computational studies suggest that DiNP metabolites may have the potential to cause liver damage and interact with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism.[10] Other research has linked phthalate mixtures to biomarkers of oxidative stress.[14][15]

The table below summarizes key quantitative findings from human studies.

Health OutcomeFindingPopulation StudiedSource(s)
Platelet Count Negative association; Odds Ratio (OR) of 0.009 (95% CI: 0.002–0.036) for higher platelet count with increased MCOP.Adults (NHANES)[13]
Blood Pressure Consistent positive relationship with systolic blood pressure.Adolescents, Adults[2]
Infant Development Negative association with weight gain.Infants[2]
Conclusion and Future Directions

The discovery of Mono-carboxy-isooctyl phthalate and other oxidative metabolites revolutionized the biomonitoring of DiNP, providing a reliable tool to assess human exposure to this high-volume plasticizer. The development of robust, validated HPLC-MS/MS methods has enabled large-scale epidemiological studies, which are beginning to uncover potential health risks associated with DiNP exposure, particularly concerning hematological, cardiovascular, and developmental endpoints.

Future research should focus on elucidating the precise mechanisms underlying these associations. Prospective cohort studies are needed to establish causality between MCIOP levels and health outcomes. Furthermore, understanding the toxicological profile of MCIOP itself, as opposed to only the parent compound, will be critical for refining risk assessments and informing public health policy.

References
  • Hsu, H.-F., et al. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. PMC. Available at: [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. PMC. Available at: [Link]

  • Gherman, S., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Endocrinology. Available at: [Link]

  • Wisdomlib. (2025). Mono-carboxy-iso-octyl phthalate: Significance and symbolism. Wisdomlib. Available at: [Link]

  • McKee, R. H., et al. (2002). Absorption, disposition and metabolism of Di-isononyl phthalate (DINP) in F-344 rats. Journal of Applied Toxicology. Available at: [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. PMC. Available at: [Link]

  • Guo, Y., & Alomirah, H. (2016). A Review of Biomonitoring of Phthalate Exposures. PMC. Available at: [Link]

  • NICNAS. (n.d.). Diisononyl Phthalate. Australian Department of Health. Available at: [Link]

  • ResearchGate. (2012). Proposed metabolic transformation of DINP and DIDP based on studies... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). A critical review on human internal exposure of phthalate metabolites and the associated health risks. ScienceDirect. Available at: [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. Available at: [Link]

  • Zhang, Y., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. PMC. Available at: [Link]

  • Pan, F., et al. (2020). Phthalate metabolites and biomarkers of oxidative stress in the follicular fluid of women undergoing in vitro fertilization. ResearchGate. Available at: [Link]

  • Calafat, A. M., & McKee, R. H. (2006). Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study. PMC. Available at: [Link]

  • Mustieles, V., et al. (2024). Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). Mono-(carboxyisooctyl) phthalate. National Center for Biotechnology Information. Available at: [Link]

  • Exposome-Explorer. (n.d.). Mono-carboxy-isooctyl phthalate (MCOP) (Compound). IARC. Available at: [Link]

  • Lin, C.-Y., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Available at: [Link]

  • CDC. (2018). Phthalates - Special Analytes - NHANES Data. Centers for Disease Control and Prevention. Available at: [Link]

Sources

Exploratory

Toxicokinetics of Mono-carboxy-isooctyl Phthalate (MCiOP) In Vivo: A Comprehensive Technical Guide

Executive Summary Evaluating the in vivo exposure to high-molecular-weight (HMW) plasticizers requires a rigorous understanding of their metabolic fate. Di-isononyl phthalate (DINP) is a ubiquitous HMW phthalate that und...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the in vivo exposure to high-molecular-weight (HMW) plasticizers requires a rigorous understanding of their metabolic fate. Di-isononyl phthalate (DINP) is a ubiquitous HMW phthalate that undergoes complex biotransformation upon systemic entry[1]. As an application scientist, I approach biomonitoring not merely as a detection exercise, but as a system of causal biological events.

Historically, researchers relied on hydrolytic monoesters for phthalate biomonitoring. However, relying on the primary metabolite of DINP—mono-isononyl phthalate (MiNP)—is fundamentally flawed due to its susceptibility to ex vivo contamination. Instead, the secondary oxidative metabolite, Mono-carboxy-isooctyl Phthalate (MCiOP) , serves as the gold standard biomarker[2]. Because its formation requires in vivo cytochrome P450-mediated oxidation, MCiOP provides a self-validating metric of true physiological exposure[3].

Mechanistic Toxicokinetics: Absorption, Metabolism, and Excretion

The toxicokinetic journey of DINP to MCiOP is characterized by rapid absorption, multi-phase enzymatic biotransformation, and biphasic renal clearance.

Phase I: Hydrolysis

Upon ingestion or inhalation, DINP is rapidly hydrolyzed by lipases and esterases in the gastrointestinal tract and hepatic parenchyma[1]. This Phase I reaction cleaves one ester bond, converting the parent diester into the hydrolytic monoester, MiNP. However, because HMW phthalates are highly lipophilic, MiNP is not readily excreted.

Phase II: Cytochrome P450 Oxidation

To facilitate renal clearance, MiNP undergoes extensive Phase II metabolism. Cytochrome P450 enzymes catalyze ω- and (ω-1)-oxidation of the alkyl chain[3]. This yields three primary oxidative metabolites:

  • MCiOP (Mono-carboxy-isooctyl phthalate): The terminal ω-oxidation product and the most abundant urinary metabolite[2].

  • MHiNP (Mono-hydroxy-isononyl phthalate): The (ω-1)-oxidation product.

  • MOiNP (Mono-oxo-isononyl phthalate): A further oxidation product of MHiNP.

Excretion Dynamics

Following oxidation, a fraction of MCiOP is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to further increase hydrophilicity. Excretion follows a biphasic toxicokinetic pattern characterized by a rapid initial decay, with the bulk of the dose cleared in the urine within 24 to 48 hours[2].

Pathway DINP Di-isononyl Phthalate (DINP) Parent Diester MiNP Mono-isononyl Phthalate (MiNP) Phase I Hydrolytic Monoester DINP->MiNP GI Lipases/Esterases MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) Major Phase II Oxidative Metabolite MiNP->MCiOP CYP450 ω-oxidation MHiNP Mono-hydroxy-isononyl Phthalate (MHiNP) Minor Oxidative Metabolite MiNP->MHiNP CYP450 (ω-1)-oxidation Gluc Glucuronide Conjugates Renal Excretion MCiOP->Gluc UGT Enzymes MOiNP Mono-oxo-isononyl Phthalate (MOiNP) Minor Oxidative Metabolite MHiNP->MOiNP Oxidation MHiNP->Gluc MOiNP->Gluc

In vivo metabolic pathway of DINP to its primary oxidative biomarker, MCiOP.

Quantitative Toxicokinetic Profiles

Understanding the relative abundance of these metabolites is critical for assay design. In vivo models demonstrate that MCiOP dominates the excretion profile. In controlled rat dosing studies (e.g., 300 mg/kg DINP via oral gavage), MCiOP accounted for up to 82% of the identified urinary metabolites[4].

Table 1: Comparative Urinary Excretion Profile of DINP Metabolites
MetaboliteBiotransformation StageRelative AbundanceExcretion RouteBiomarker Reliability
MiNP Phase I (Hydrolysis)Minor (< 5%)Urine / FecesLow (Prone to ex vivo contamination)
MCiOP Phase II (ω-Oxidation)Major (~70-82%)UrineHigh (Gold Standard)
MHiNP Phase II ((ω-1)-Oxidation)Moderate (~10-15%)UrineHigh
MOiNP Phase II (Oxidation)Minor (~5-10%)UrineHigh

Note: Data synthesized from mammalian toxicokinetic models identifying MCiOP as the primary target for LC-MS/MS quantification[2][4].

Analytical Methodology: LC-MS/MS Quantification of MCiOP

To ensure scientific integrity, the analytical protocol must be a self-validating system. The primary challenge in phthalate analysis is background contamination. Therefore, the choice of deconjugation enzyme and the use of isotope dilution are non-negotiable.

We utilize E. coli K12 β-glucuronidase rather than Helix pomatia extracts. Causality:H. pomatia contains residual arylsulfatases and lipases that can artificially hydrolyze environmental DINP present in the labware into MiNP during incubation, skewing total exposure data. E. coli K12 minimizes this off-target hydrolysis[5]. Furthermore, spiking with MCiOP-d4 prior to any sample manipulation ensures that matrix effects and extraction losses are mathematically normalized[6].

Step-by-Step Experimental Protocol

Step 1: Aliquoting and Isotope Spiking

  • Thaw human or animal urine samples at 4°C and vortex to ensure homogeneity.

  • Transfer a 500 µL aliquot of urine into a silanized glass or high-purity polypropylene tube.

  • Spike the sample with 2.5 ng of isotopically labeled internal standard (MCiOP-d4 )[5].

Step 2: Enzymatic Deconjugation

  • Add 500 µL of 1 M ammonium acetate buffer (pH 5.5) to the sample.

  • Introduce 10 µL of E. coli K12 β-glucuronidase[5].

  • Incubate the mixture in a thermostatic shaker at 37°C for 120 minutes to achieve complete hydrolysis of glucuronidated MCiOP back to its free form.

Step 3: Solid-Phase Extraction (SPE)

  • Acidify the deconjugated sample to pH 2.0 using 0.1 M HCl. Causality: Lowering the pH ensures the carboxylic acid moiety of MCiOP is protonated (un-ionized), maximizing retention on the hydrophobic SPE sorbent[6].

  • Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., ABS Elut NEXUS)[7].

  • Wash the cartridge with 5% methanol in LC-grade water to remove polar matrix interferences.

  • Elute the target analytes with 1.5 mL of 100% acetonitrile[8].

Step 4: Concentration and Reconstitution

  • Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute the dried residue in 250 µL of 10% methanol/water (v/v)[9].

  • Vortex for 5 minutes and transfer to an amber glass autosampler vial.

Step 5: UHPLC-MS/MS Analysis

  • Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 3 µm) maintained at 40°C[9][10].

  • Utilize a mobile phase gradient consisting of 0.1% acetic acid in water (Mobile Phase A) and 0.1% acetic acid in acetonitrile (Mobile Phase B)[8].

  • Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI−) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MCiOP (e.g., m/z 321 → 173) and MCiOP-d4 to quantify the concentration[7].

Workflow Urine Urine Sample (-80°C Storage) Spike Spike IS (MCiOP-d4) Urine->Spike Deconjugate Enzymatic Deconjugation (E. coli K12, 37°C) Spike->Deconjugate SPE Solid-Phase Extraction (pH 2.0, ACN Elution) Deconjugate->SPE Reconstitute Evaporate & Reconstitute (10% MeOH/H2O) SPE->Reconstitute LCMS UHPLC-MS/MS (ESI- MRM Mode) Reconstitute->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for MCiOP quantification.

Conclusion

The toxicokinetics of DINP dictate that its primary hydrolytic metabolite, MiNP, is rapidly oxidized in vivo to MCiOP. By targeting MCiOP through rigorous, isotope-dilution LC-MS/MS methodologies, researchers can bypass the pitfalls of ex vivo contamination. This ensures that biomonitoring data reflects genuine physiological exposure, providing a highly trustworthy foundation for subsequent toxicological and epidemiological risk assessments.

References

  • Silva, M. J., et al. (2006). Urinary biomarkers of di-isononyl phthalate in rats. Toxicology.
  • U.S. Environmental Protection Agency (EPA). Non-cancer Human Health Hazard Assessment for Diisononyl Phthalate (DINP).
  • Hsu, et al. (2011). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J-Stage.
  • Wu, et al. (2021). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. PMC.
  • Wang, et al. (2023). Food-Associated Phthalate Exposure and Health Risk: Insights from Urinary Biomonitoring and Dose. DOI.
  • Silva, M. J., et al. (2023). Liquid Microextraction Method as a Valuable Biomonitoring Tool for Exposure Assessment of Phthalates. BrJAC.
  • Ozturk, E., et al. (2026). Phthalate Metabolites in Maternal Urine and Breast Milk After Very Preterm Birth: Matrix Concordance. MDPI.
  • Guo, J., et al. (2013). A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry. PMC.
  • Frederiksen, H., et al. (2010). Correlations Between Phthalate Metabolites in Urine, Serum, and Seminal Plasma from Young Danish Men Determined by Isotope Dilution. OUP.

Sources

Foundational

Mono-carboxy-isooctyl Phthalate (MCiOP): The Definitive Secondary Metabolite Biomarker for Di-isononyl Phthalate Exposure

Target Audience: Toxicologists, Pharmacokineticists, and Bioanalytical Scientists Document Type: In-Depth Technical Whitepaper Chemical Ontology and Biomonitoring Rationale As regulatory pressures have phased out low-mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Pharmacokineticists, and Bioanalytical Scientists Document Type: In-Depth Technical Whitepaper

Chemical Ontology and Biomonitoring Rationale

As regulatory pressures have phased out low-molecular-weight ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP), industry has pivoted to high-molecular-weight alternatives such as Di-isononyl phthalate (DiNP)[1]. However, assessing human exposure to DiNP presents a unique bioanalytical challenge. DiNP is rapidly metabolized in vivo, meaning the parent diester is rarely detectable in biological matrices[2].

Historically, biomonitoring relied on the primary hydrolytic metabolite, mono-isononyl phthalate (MiNP). However, MiNP is highly transient. Modern pharmacokinetic consensus dictates that Mono-carboxy-isooctyl Phthalate (MCiOP) —the terminal ω -oxidized secondary metabolite of DiNP—is the most robust, sensitive, and reliable biomarker for human exposure[3][4].

Metabolic Pharmacokinetics: The Pathway to MCiOP

The biotransformation of DiNP into MCiOP is an evolutionary defense mechanism designed to increase the hydrophilicity of lipophilic xenobiotics, thereby facilitating renal clearance[2].

  • Phase I Hydrolysis: Upon ingestion or inhalation, DiNP is rapidly cleaved by lipases and esterases in the gastrointestinal tract and blood, yielding the primary monoester, MiNP[4].

  • Phase I Oxidation: MiNP undergoes extensive hepatic oxidation mediated by Cytochrome P450 (CYP) enzymes. The aliphatic side chain is subjected to either ω -oxidation (yielding MCiOP) or (ω−1) -oxidation (yielding mono-hydroxy-isononyl phthalate [MHiNP] and mono-oxo-isononyl phthalate [MOiNP])[1][2].

  • Phase II Conjugation (Selective): While many phthalate metabolites undergo glucuronidation to further increase solubility, MCiOP is unique. Because the terminal carboxylic acid group already confers significant polarity, MCiOP is excreted predominantly in its free (unconjugated) form [1].

MetabolicPathway DiNP Di-isononyl Phthalate (DiNP) Parent Diester MiNP Mono-isononyl Phthalate (MiNP) Primary Metabolite DiNP->MiNP GI Esterases (Rapid Hydrolysis) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) Major Secondary Metabolite MiNP->MCiOP Hepatic ω-Oxidation (CYP450) MHiNP Mono-hydroxy-isononyl Phthalate (MHiNP) MiNP->MHiNP Hepatic (ω-1)-Oxidation MOiNP Mono-oxo-isononyl Phthalate (MOiNP) MHiNP->MOiNP Further Oxidation

Figure 1: Phase I metabolic biotransformation of DiNP into its primary and secondary metabolites.

Quantitative Pharmacokinetic Profile

The superiority of MCiOP as a biomarker is driven by its prolonged elimination half-life and high fractional urinary excretion (FUE). Elimination follows a biphasic pattern, allowing MCiOP to be detected up to 48 hours post-exposure[4].

Table 1: Pharmacokinetic & Excretion Profile of DiNP Metabolites [1][4]

MetaboliteMetabolic StagePrimary Excretion FormElimination Half-Life (Phase I / Phase II)Biomarker Utility
MiNP Primary (Hydrolytic)Glucuronidated~3 hours / 12 hoursLow (Rapidly cleared)
MCiOP Secondary (Oxidative)Free (Unconjugated) ~5 hours / 18 hours High (Primary target)
MHiNP Secondary (Oxidative)Mixed (Free/Conjugated)~5 hours / 18 hoursModerate
MOiNP Secondary (Oxidative)Glucuronidated~5 hours / 18 hoursModerate

Toxicological Implications & Enzyme Interactions

The presence of MCiOP in systemic circulation is not merely a passive indicator of exposure; it has active toxicological implications. Computational and in vitro studies demonstrate that phthalate monoesters and their oxidized derivatives act as competitive inhibitors of the Sulfotransferase Family 1 (SULT1) enzymes[5].

SULT1A1, SULT1B1, and SULT1E1 are critical for the detoxification of xenobiotics and the regulation of endogenous hormones (e.g., estrogens and thyroid hormones). The structural lipophilicity and terminal carboxyl groups of DiNP metabolites allow them to dock within the active sites of SULT1 enzymes, potentially disrupting endocrine homeostasis and leading to downstream reproductive toxicity[5].

Self-Validating Analytical Workflow for MCiOP Quantification

To accurately quantify MCiOP in epidemiological or pharmacokinetic studies, the analytical method must overcome severe matrix effects and ubiquitous background contamination. The following LC-MS/MS protocol is designed as a self-validating system, ensuring that every data point is internally verified.

Reagents and Materials
  • Standards: Native MCiOP and isotopically labeled internal standard MCiOP-d4[6].

  • Enzyme: β -glucuronidase/arylsulfatase (from E. coli K12 or H. pomatia)[6][7].

  • Consumables: Strictly glass or verified phthalate-free polypropylene tubes to prevent exogenous DiNP/MCiOP contamination[6].

Step-by-Step Methodology & Causality

Step 1: Sample Aliquoting and Isotope Spiking

  • Action: Transfer 500 µL of thawed urine into a phthalate-free tube. Immediately spike with 2.5 ng of MCiOP-d4 internal standard[7].

  • Causality: Spiking the stable isotope before any sample manipulation ensures that any subsequent volumetric losses or matrix-induced ion suppression during MS ionization are perfectly corrected. The mass spectrometer will ratio the native MCiOP against the MCiOP-d4, rendering the quantification independent of absolute recovery.

Step 2: Enzymatic Deconjugation

  • Action: Add 500 µL of 1 mol/L ammonium acetate buffer (pH 5.5) and 10 µL of β -glucuronidase. Incubate at 37°C for 90–120 minutes[7].

  • Causality: Although MCiOP is excreted primarily in its free form[1], comprehensive biomonitoring panels simultaneously measure MOiNP and MiNP, which are heavily glucuronidated. The pH is strictly controlled at 5.5 to match the enzyme's optimal catalytic environment, preventing denaturation and ensuring complete cleavage of the glucuronic acid moiety.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Pass the hydrolysate through an Oasis HLB polymeric cartridge. Wash with 5% methanol in water. Elute with a 1:1 mixture of acetonitrile and ethyl acetate[6][7].

  • Causality: The HLB (Hydrophilic-Lipophilic Balance) sorbent retains the moderately polar MCiOP while the 5% methanol wash removes highly polar urinary salts and urea. The aprotic elution solvent ensures complete recovery of the target analytes without extracting unwanted highly lipophilic matrix components.

Step 4: UHPLC-ESI-MS/MS Analysis

  • Action: Inject onto an Ultra AQ C18 column. Utilize a mobile phase of 0.1% acetic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode[7].

  • Causality: The aqueous-compatible C18 column prevents stationary phase collapse, which is critical for retaining polar secondary metabolites. Negative ESI is chosen because the terminal carboxylic acid group of MCiOP ( pKa​≈4.5 ) readily deprotonates to form a highly stable [M−H]− precursor ion, yielding maximum sensitivity.

System Suitability & Quality Control (Self-Validation)

To ensure the integrity of the protocol, the following logic gates must be passed:

  • Procedural Blank Threshold: A water blank must be processed alongside every batch. Logic: If the blank shows an MCiOP peak >5% of the Lower Limit of Quantitation (LLOQ), the batch is rejected due to exogenous labware contamination.

  • Internal Standard Recovery Check: The absolute area counts of MCiOP-d4 must be within 20% of a neat solvent standard. Logic: Area counts dropping below 80% indicate severe matrix ion suppression, requiring sample dilution or re-extraction.

AnalyticalWorkflow Sample 1. Urine Aliquot (Phthalate-Free Labware) Spike 2. Spike MCiOP-d4 (Corrects Ion Suppression) Sample->Spike Hydrolysis 3. β-Glucuronidase (pH 5.5) (Standardizes Total Phthalates) Spike->Hydrolysis SPE 4. HLB Solid-Phase Extraction (Removes Urinary Salts) Hydrolysis->SPE LCMS 5. UHPLC-MS/MS (Negative ESI) (Targets [M-H]- Precursor) SPE->LCMS Validation 6. QC Gate: Blank < 5% LLOQ & IS Recovery > 80% LCMS->Validation

Figure 2: Self-validating LC-MS/MS analytical workflow for the quantification of urinary MCiOP.

References

  • Source: doi.
  • Source: mdpi.
  • Source: nih.
  • Occupational exposure to diisononyl phthalate (DiNP)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

The Health Effects of Mono-carboxy-isooctyl Phthalate (MCiOP) Exposure: A Technical Guide on Metabolism, Toxicity, and Endocrine Disruption

Executive Summary Mono-carboxy-isooctyl phthalate (MCiOP) is a critical secondary oxidized metabolite of di-isononyl phthalate (DiNP), a high-molecular-weight plasticizer ubiquitously used in industrial and consumer appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-carboxy-isooctyl phthalate (MCiOP) is a critical secondary oxidized metabolite of di-isononyl phthalate (DiNP), a high-molecular-weight plasticizer ubiquitously used in industrial and consumer applications. As primary phthalate monoesters are rapidly metabolized, secondary oxidized metabolites like MCiOP serve as highly stable, reliable biomarkers for assessing human exposure. This whitepaper synthesizes current toxicological data, epidemiological findings, and validated analytical methodologies to provide drug development professionals and environmental health scientists with an authoritative framework on MCiOP’s role in endocrine disruption, epigenetic modulation, and neurodevelopmental toxicity.

Pharmacokinetics and Metabolic Pathway

Upon ingestion, inhalation, or dermal absorption, the parent compound DiNP undergoes rapid phase I hydrolysis mediated by non-specific esterases in the gut and liver, yielding the primary metabolite mono-isononyl phthalate (MiNP). Because MiNP is highly lipophilic and transient, it undergoes rapid cytochrome P450-mediated ω-oxidation and ω-1 oxidation to form secondary metabolites.

MCiOP is the major terminal product of this ω-oxidation pathway. Its increased hydrophilicity ensures it is conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) and excreted in urine 1[1]. The extended biological half-life and high urinary concentration of MCiOP make it the gold-standard biomarker for evaluating chronic DiNP exposure.

Metabolism DiNP Di-isononyl Phthalate (DiNP) Parent Plasticizer MiNP Mono-isononyl Phthalate (MiNP) Primary Metabolite DiNP->MiNP Esterase Hydrolysis (Phase I) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) Major Oxidized Biomarker MiNP->MCiOP CYP450 ω-Oxidation (Phase I) Minor MHiNP & MOiNP Minor Oxidized Metabolites MiNP->Minor ω-1 Oxidation Urine Urinary Excretion (Glucuronide Conjugates) MCiOP->Urine UGT Glucuronidation (Phase II) Minor->Urine Phase II

Metabolic pathway of DiNP to its major stable biomarker, MCiOP, and subsequent urinary excretion.

Molecular Mechanisms of Toxicity

The toxicological profile of MCiOP is primarily driven by its structural mimicry of endogenous signaling molecules, leading to two distinct pathways of disruption:

Endocrine Disruption via Sulfotransferase (SULT) Inhibition

Sulfotransferases (SULTs) are critical Phase II detoxification enzymes responsible for regulating the biological activity of estrogens, androgens, and neurotransmitters. Computational and in vitro models demonstrate that MCiOP acts as a potent competitive inhibitor of the SULT1 family, specifically SULT1E1 (estrogen sulfotransferase) and SULT1A12[2].

  • Causality: By occupying the active binding site of SULT1E1 with a higher affinity than native substrates, MCiOP prevents the sulfation of estrogens. This leads to an abnormal accumulation of active, unconjugated steroid hormones, disrupting the delicate endocrine balance required for normal fetal and reproductive development.

Epigenetic Modulation of Placental lncRNAs

Recent transcriptomic analyses of human placentas reveal that maternal urinary MCiOP concentrations are strongly correlated with the altered expression of long non-coding RNAs (lncRNAs), including H19, IGF2-AS, and NEAT13[3].

  • Causality: lncRNAs are master regulators of genomic imprinting and the epigenome. The upregulation of H19 and NEAT1 by MCiOP exposure induces epigenetic silencing of target alleles, compromising placental trophoblast function and, consequently, fetal nutrient transport and growth4[4].

Mechanism MCiOP MCiOP Exposure (Intracellular Accumulation) SULT SULT1E1 / SULT1A1 Competitive Inhibition MCiOP->SULT Binding Affinity lncRNA Placental lncRNA Alteration (H19, IGF2-AS, NEAT1) MCiOP->lncRNA Transcriptomic Shift Estrogen Altered Estrogen & Steroid Metabolism SULT->Estrogen Reduced Sulfation Phenotype Adverse Fetal Growth & Neurodevelopmental Traits Estrogen->Phenotype Endocrine Disruption Imprinting Disrupted Genomic Imprinting lncRNA->Imprinting Epigenetic Silencing Imprinting->Phenotype Placental Dysfunction

Dual-pathway model of MCiOP toxicity via sulfotransferase inhibition and epigenetic lncRNA modulation.

Epidemiological and Clinical Health Outcomes

The downstream effects of MCiOP's molecular disruption manifest clearly in epidemiological cohorts, particularly concerning neurodevelopment and fetal growth.

Neurodevelopment and ADHD

The ReCHARGE study, tracking early childhood exposures, identified a direct correlation between early-life MCiOP exposure and adverse neurodevelopmental outcomes. Specifically, higher urinary MCiOP concentrations in children aged 2–5 were significantly associated with elevated Hyperactivity/Impulsivity scores in middle childhood and adolescence, particularly among typically developing children5[5].

Fetal Growth Restriction

In multi-pollutant mixture analyses, prenatal exposure to phthalate metabolites, including MCiOP, has been inversely associated with infant birth weight and length6[6]. The disruption of placental lncRNAs and subsequent impairment of the intrauterine endocrine environment are the primary suspected mechanisms for this growth restriction.

Quantitative Data Summary
Biological Target / OutcomeParameter / StudyQuantitative FindingToxicological Significance
Neurodevelopment ReCHARGE Cohort (ADHD)β = 0.07 (95% CI: -0.01, 0.15) for Hyperactivity/ImpulsivityEarly childhood MCiOP exposure is linked to hyperactive traits later in life.
Fetal Growth Single Pollutant AnalysisInverse association: -3.0 to -58.8g in birthweightGestational exposure restricts fetal mass accumulation.
Epigenetic Regulation Placental TranscriptomicsHigh positive Spearman correlation (p < 0.001) with H19 / NEAT1Induces epigenetic silencing and disrupts the placental endocrine environment.
Enzyme Inhibition SULT1E1 Binding AffinityBinding energy exceeds native substrate p-nitrophenolCompetitively inhibits estrogen detoxification, altering steroid homeostasis.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems (e.g., isotope dilution, internal controls) to evaluate MCiOP exposure and its downstream effects.

Protocol 1: LC-MS/MS Quantification of Urinary MCiOP

This protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry to accurately quantify MCiOP, correcting for matrix effects and extraction losses.

  • Isotope Spiking (Self-Validation Step): Aliquot 1.0 mL of human urine. Spike with 10 ng of isotopically labeled internal standard (MCiOP-d4).

    • Causality: MCiOP-d4 co-elutes with endogenous MCiOP but is distinguished by mass. This strictly validates the recovery rate and normalizes any ion suppression caused by the urine matrix.

  • Enzymatic Deconjugation: Add 20 μL of β-glucuronidase (from E. coli) and 250 μL of ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes.

    • Causality: >90% of MCiOP is excreted as a glucuronide conjugate. Hydrolysis is mandatory to measure the total MCiOP concentration.

  • Solid-Phase Extraction (SPE): Load the hydrolyzed sample onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol.

    • Causality: SPE removes hydrophilic salts and macromolecules that would otherwise foul the LC column and suppress the MS signal.

  • LC-MS/MS Analysis: Inject 10 μL onto a C18 reverse-phase column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for MCiOP (m/z 321 → 145) and MCiOP-d4 (m/z 325 → 149).

Workflow Sample 1. Urine Sample Collection Spike 2. Isotope Dilution (MCiOP-d4 Spike) Sample->Spike Decon 3. Enzymatic Deconjugation Spike->Decon SPE 4. Solid-Phase Extraction Decon->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Data 6. Data Quantification LCMS->Data

Self-validating LC-MS/MS workflow for the quantification of urinary MCiOP using isotope dilution.

Protocol 2: In Vitro SULT1E1 Enzyme Inhibition Assay

This assay determines the IC50 of MCiOP against estrogen sulfotransferase.

  • Reaction Assembly: In a 96-well plate, combine recombinant human SULT1E1 (5 μg/mL), 3'-phosphoadenosine-5'-phosphosulfate (PAPS, 20 μM) as the sulfate donor, and 17β-estradiol (E2, 1 μM) in a 50 mM Tris-HCl buffer (pH 7.4).

  • Inhibitor Titration: Add MCiOP in a logarithmic concentration series (0.1 nM to 100 μM). Include a vehicle control (DMSO <0.5%) as the baseline maximum activity reference (Self-Validation).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (E2-sulfate-d3).

    • Causality: Acetonitrile instantly denatures the SULT enzyme, halting the reaction at a precise time point to ensure linear kinetic measurements.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of E2-sulfate. Calculate the IC50 using non-linear regression analysis.

References

  • Mono-carboxy-isooctyl phthalate (MCOP) (Compound) - Exposome-Explorer - IARC Source: iarc.fr URL:[1]

  • Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study Source: mdpi.com URL:[2]

  • Urinary Phthalate Metabolite Mixtures in Pregnancy and Fetal Growth: Findings from The Infant Development and the Environment Study Source: nih.gov URL:[6]

  • Early childhood exposures to phthalates in association with attention-deficit/hyperactivity disorder behaviors in middle childhood and adolescence in the ReCHARGE study Source: nih.gov URL:[5]

  • Placental lncRNA Expression Is Associated With Prenatal Phthalate Exposure Source: nih.gov URL:[3]

  • A Comprehensive Assessment of Associations between Prenatal Phthalate Exposure and the Placental Transcriptomic Landscape Source: researchgate.net URL:[4]

Sources

Foundational

Tracing the Invisible Chain: A Guide to Environmental Diisononyl Phthalate (DiNP) Sources and Their Biomonitoring as Mono-carboxyisooctyl Phthalate (MCOP)

An In-depth Technical Guide: Introduction: The Ubiquitous Plasticizer and Its Metabolic Echo Diisononyl phthalate (DiNP) is a high-molecular-weight phthalate ester that has become one of the most prevalent plasticizers i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Ubiquitous Plasticizer and Its Metabolic Echo

Diisononyl phthalate (DiNP) is a high-molecular-weight phthalate ester that has become one of the most prevalent plasticizers in the global polymer industry.[1] Its primary function is to impart flexibility, durability, and longevity to otherwise rigid plastics, most notably polyvinyl chloride (PVC).[2][3] DiNP is not chemically bound to the polymer matrix, a characteristic that facilitates its migration and release into the environment over the lifetime of a product.[4][5] This leaching leads to ubiquitous human exposure through various pathways.

Once absorbed, the human body rapidly metabolizes DiNP into several compounds. While the parent compound is rarely detected in biological samples, its secondary oxidative metabolites serve as reliable and sensitive biomarkers of exposure.[6][7] Among these, mono-carboxyisooctyl phthalate (MCOP), also cited in literature as mono-carboxy-isooctyl phthalate (MCiOP), stands out as a major urinary metabolite, making it an ideal endpoint for assessing human exposure.[6][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the environmental sources of DiNP, the metabolic pathway leading to the formation of MCOP, and the validated analytical methodologies required to quantify both the parent compound in environmental matrices and its key biomarker in human samples.

Section 1: Environmental Reservoirs and Human Exposure Pathways

The journey of DiNP from industrial application to human absorption is driven by its widespread use in a vast array of consumer and commercial products. Understanding these sources is the first critical step in assessing exposure risk.

Primary Sources: The DiNP Reservoir

DiNP is a key component in flexible PVC and other polymers, where it can constitute a significant portion of the final product's weight. A study of PVC flooring, for example, found DiNP concentrations ranging from 4.7% to 15.8% by weight (47,000 to 158,000 µg/g).[9] Other reports have noted concentrations between 26% and 39% w/w in PVC materials.[10]

Key product categories containing high levels of DiNP include:

  • Building and Construction Materials: Vinyl flooring, wall coverings, roofing membranes, and wire and cable insulation.[2][3][9]

  • Automotive Components: Dashboards, door panels, and other interior vinyl parts.[11]

  • Consumer Goods: Coated fabrics, synthetic leather products, garden hoses, shoes, and some toys.[2]

  • Industrial Applications: Adhesives, sealants, paints, and lacquers.[12]

Exposure Pathways: From Product to Person

DiNP migrates from these products into the surrounding environment, leading to human exposure primarily through ingestion and inhalation.

  • Indoor Dust Ingestion and Inhalation: DiNP continuously leaches from indoor sources, adsorbing onto airborne particles and settling in dust.[4] This makes indoor dust a significant reservoir for chronic exposure, particularly for children who have more hand-to-mouth contact and spend more time near the floor. Dust can be inadvertently ingested or inhaled. A 2019 study of house dust found a median DiNP concentration of 78.8 µg/g, with the 95th percentile reaching 787.6 µg/g.[13]

  • Dietary Ingestion: Food can become contaminated with DiNP through migration from PVC packaging materials (e.g., cling films) and processing equipment such as tubing and conveyor belts.[5][14] The lipophilic nature of DiNP facilitates its migration into high-fat foods.[5] Studies have detected DiNP in various processed foods at concentrations up to 358 ppb (ng/g).[15]

  • Occupational Exposure: Inhalation and dermal contact are the most probable exposure routes in occupational settings where large quantities of DiNP are handled, such as in PVC processing facilities.[2][3]

Section 2: The Metabolic Journey from DiNP to MCOP

Following absorption, DiNP undergoes a rapid, multi-step metabolic conversion, primarily in the liver. This process is crucial as it transforms the lipophilic parent compound into more water-soluble metabolites that can be readily excreted in the urine.

The metabolic cascade proceeds in two principal phases:

  • Phase I - Hydrolysis: DiNP is first hydrolyzed by esterase enzymes in the gastrointestinal tract and liver. This reaction cleaves one of the isononyl ester linkages, yielding the primary metabolite, monoisononyl phthalate (MiNP) , and isononyl alcohol.[6][16]

  • Phase I - Oxidation: The alkyl side chain of MiNP is then subject to further oxidation by cytochrome P450 (P450) enzymes in the liver.[6][17] This ω- and (ω-1)-oxidation creates several secondary metabolites, including:

    • Mono-hydroxyisononyl phthalate (MHiNP)

    • Mono-oxoisononyl phthalate (MOiNP)

    • Mono-carboxyisooctyl phthalate (MCOP) [6][7][16]

MCOP is a result of terminal oxidation of the alkyl chain. Human dosing studies show that while the primary metabolite MiNP accounts for only a small fraction (~2.2%) of the excreted dose, the oxidized metabolites dominate, with MCOP accounting for approximately 10.7%.[7] These secondary metabolites have longer elimination half-lives than MiNP, making them more robust and reliable biomarkers for assessing DiNP exposure over time.[6][7]

DiNP_Metabolism cluster_exposure Environmental Exposure cluster_body Human Metabolism cluster_phase1_hydrolysis Phase I: Hydrolysis (Gut / Liver) cluster_phase1_oxidation Phase I: Oxidation (Liver - P450 Enzymes) cluster_excretion Excretion DiNP DiNP (Diisononyl Phthalate) MiNP MiNP (Monoisononyl Phthalate) DiNP->MiNP Esterases MHiNP MHiNP (Hydroxy Metabolite) MiNP->MHiNP Oxidation MOiNP MOiNP (Oxo Metabolite) MiNP->MOiNP Oxidation MCOP MCOP (Carboxy Metabolite) - Key Biomarker - MiNP->MCOP Oxidation Urine Urinary Excretion MHiNP->Urine MOiNP->Urine MCOP->Urine

Caption: Metabolic pathway of DiNP to its urinary biomarker MCOP.

Section 3: Quantitative Analysis of Environmental DiNP

To establish a clear link between environmental sources and human exposure, it is essential to accurately quantify DiNP in relevant matrices. Indoor dust serves as an excellent proxy for integrated indoor contamination.

DiNP Concentrations in Environmental Samples

The following table summarizes representative concentrations of DiNP found in key environmental sources. The high percentage by weight in PVC materials underscores their role as a primary reservoir.

MatrixSample TypeDiNP Concentration RangeReference
Consumer Product PVC Flooring4.7% - 15.8% by weight (47,000 - 158,000 µg/g)[9]
Indoor Environment House DustMedian: 78.8 µg/g; 95th Percentile: 787.6 µg/g[13]
Food Processed FoodsNot Detected (nd) - 358 ng/g (ppb)[15]
Experimental Protocol: Analysis of DiNP in Indoor Dust by GC-MS

This protocol describes a validated method for the extraction and quantification of DiNP from settled indoor dust samples. The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is based on its excellent selectivity and sensitivity for semi-volatile organic compounds like phthalates.

Methodology:

  • Sample Collection & Preparation: a. Collect settled dust samples (minimum 20-100 mg) using a nylon filter sock attached to a vacuum cleaner.[4] b. Sieve the sample to achieve a uniform particle size. c. Accurately weigh approximately 50 mg of the dust sample into a glass extraction thimble.

  • Soxhlet Extraction:

    • Rationale: Soxhlet extraction is a rigorous and exhaustive technique that ensures the complete removal of DiNP from the complex dust matrix. a. Spike the sample with an appropriate internal standard (e.g., Benzyl benzoate) to correct for variations in extraction efficiency and instrument response.[4] b. Place the thimble in a Soxhlet extractor. c. Add a suitable organic solvent (e.g., toluene or a hexane/acetone mixture) to the boiling flask. d. Extract the sample for a minimum of 6-8 hours.

  • Sample Cleanup and Concentration: a. After extraction, concentrate the solvent volume using a rotary evaporator or a gentle stream of nitrogen. b. The extract can be further cleaned using solid-phase extraction (SPE) if high levels of interfering compounds are present, though for many dust samples this is not required. c. Reconstitute the final extract in a known volume of a suitable solvent (e.g., isooctane).

  • GC-MS Analysis:

    • Rationale: The GC separates DiNP from other compounds based on its boiling point and interaction with the chromatographic column. The MS detector provides definitive identification and quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern. a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms) is typically used. c. Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp 1: Increase to 220 °C at 10 °C/min, hold for 1 min.

      • Ramp 2: Increase to 300 °C at 20 °C/min, hold for 5 min.[4] d. MS Detection:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Key quantitative ions for DiNP should be monitored (e.g., m/z 149, 167, 293).[4]

  • Quantification: a. Generate a multi-point calibration curve using certified DiNP standards. b. Calculate the concentration of DiNP in the original dust sample based on the ratio of the analyte peak area to the internal standard peak area, correcting for the initial sample weight.

Dust_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Collect Collect Dust Sample (>50 mg) Weigh Weigh Sample Collect->Weigh Spike Spike with Internal Standard Weigh->Spike Soxhlet Soxhlet Extraction (6-8 hours) Spike->Soxhlet Concentrate Concentrate Extract Soxhlet->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantify against Calibration Curve GCMS->Quantify Result Result (µg DiNP / g dust) Quantify->Result

Caption: Workflow for the analysis of DiNP in indoor dust samples.

Section 4: Biomonitoring of DiNP Exposure via Urinary MCOP

Biomonitoring provides a direct measure of the absorbed dose of a chemical from all exposure sources combined. The quantification of urinary MCOP is the state-of-the-art method for assessing human exposure to DiNP.

Urinary MCOP as a Superior Biomarker

MCOP is an ideal biomarker for several reasons:

  • Specificity: It is a unique metabolite of DiNP.[6]

  • Sensitivity: As a major oxidative metabolite, it is present in urine at significantly higher concentrations than the parent compound or the primary metabolite, MiNP.[7]

  • Reliability: Its longer elimination half-life provides a more time-integrated picture of exposure compared to shorter-lived metabolites.[6][7]

The utility of MCOP is demonstrated in occupational exposure studies, where its concentration directly correlates with workplace tasks involving DiNP.

Population / Exposure GroupUrinary MCOP Concentration (Geometric Mean, µg/g creatinine)Reference
PVC Workers (No task/shift exposure)2.08 - 2.92 µg/g[2][8]
PVC Workers (Shift where DiNP was used)17.7 µg/g[2][8]
PVC Workers (Direct task using DiNP)25.2 µg/g[2][8]
PVC Compounding Workers 4.80 µg/g[2][8]
Experimental Protocol: Quantification of Urinary MCOP by HPLC-MS/MS

This protocol details a robust and highly sensitive method for quantifying total (free plus conjugated) MCOP in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology:

  • Sample Preparation: a. Thaw a 1.0 mL aliquot of a urine sample and vortex to homogenize.[18] b. To a glass tube, add 950 µL of urine. c. Internal Standard Spiking: Add 50 µL of an isotopically-labeled MCOP internal standard (e.g., ¹³C₄-MCOP).

    • Rationale: Isotope dilution is the gold standard for quantification in complex matrices. The labeled standard co-elutes with the native analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring highly accurate correction and quantification.[19]
  • Enzymatic Deconjugation:

    • Rationale: In the body, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. To measure the total exposure, these conjugates must be cleaved back to their free form. a. Add 245 µL of ammonium acetate buffer (1 M, pH 6.5).[18] b. Add 5 µL of β-glucuronidase enzyme.[18] c. Vortex the sample and incubate at 37 °C for 90-120 minutes in a shaking water bath to ensure complete hydrolysis.[18][19]

  • Solid-Phase Extraction (SPE):

    • Rationale: SPE is used to remove interfering matrix components (salts, pigments, etc.) from the urine and to concentrate the analyte of interest, thereby increasing the sensitivity and robustness of the analysis. a. Condition Cartridge: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis MCX) with 1 mL methanol, followed by 1 mL acetonitrile, and finally 1 mL phosphate buffer (pH 2.0).[18] b. Load Sample: Dilute the incubated urine sample with 1 mL of phosphate buffer (pH 2.0) and load it onto the conditioned SPE cartridge.[18] c. Wash Cartridge: Wash the cartridge with 2 mL of 0.1 M formic acid and then 1 mL of water to remove hydrophilic interferences.[18] d. Dry Cartridge: Dry the cartridge thoroughly under vacuum or negative pressure. e. Elute Analyte: Elute MCOP and its internal standard from the cartridge using 1-2 mL of a suitable organic solvent (e.g., acetonitrile followed by ethyl acetate, or an ammonia-modified methanol/acetonitrile mixture).[18]

  • Final Preparation & HPLC-MS/MS Analysis: a. Evaporate the eluent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial HPLC mobile phase. c. Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19] d. Chromatography: Use a C18 reversed-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile) to separate MCOP from other metabolites.[20] e. MS/MS Detection:

    • Ionization Mode: ESI in negative mode.[21]
    • Acquisition Mode: Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for both the native MCOP and its labeled internal standard, virtually eliminating false positives.
  • Quantification: a. Create a calibration curve by analyzing standards prepared in a matrix similar to the samples. b. Calculate the MCOP concentration based on the area ratio of the native analyte to the labeled internal standard.

Urine_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Solid-Phase Extraction (SPE) cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing UrineSample 1.0 mL Urine Sample Spike Spike with Labeled Internal Standard UrineSample->Spike Deconjugate Enzymatic Deconjugation (β-glucuronidase, 37°C) Spike->Deconjugate Load Condition & Load Sample Deconjugate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute MCOP Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS HPLC-MS/MS Analysis (ESI-, MRM Mode) Evap->LCMS Quantify Quantify via Isotope Dilution LCMS->Quantify Result Result (ng MCOP / mL urine) Quantify->Result

Caption: Biomonitoring workflow for urinary MCOP analysis.

Conclusion

The link between the widespread use of DiNP in consumer and industrial products and human internal dose is incontrovertible. DiNP leaches from materials like PVC flooring and food packaging, contaminating indoor environments and the food supply. This environmental exposure leads to absorption and subsequent metabolism, culminating in the excretion of urinary biomarkers, of which MCOP is a sensitive and specific indicator. The analytical protocols detailed in this guide, from GC-MS for environmental samples to isotope-dilution HPLC-MS/MS for biomonitoring, provide the robust and validated tools necessary for researchers to accurately trace this chain of exposure. By quantifying DiNP in sources like dust and its metabolite MCOP in urine, scientists can effectively evaluate exposure levels, identify at-risk populations, and provide the critical data needed for public health assessments and regulatory decision-making.

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  • Health Canada. (2022). Technical Review of Diisononyl Phthalate. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (2024). Draft Consumer and Indoor Exposure Assessment for Diisononyl Phthalate (DINP). Regulations.gov. [Link]

  • Zhang, P., et al. (2021). The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. Frontiers in Chemistry, 9, 796593. [Link]

Sources

Exploratory

Mono-carboxy-isooctyl Phthalate in human biomonitoring studies.

Mono-carboxy-isooctyl Phthalate (MCiOP) in Human Biomonitoring: Analytical Workflows, Toxicokinetics, and Clinical Implications Executive Summary Phthalates are ubiquitous plasticizers utilized in industrial and consumer...

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Author: BenchChem Technical Support Team. Date: March 2026

Mono-carboxy-isooctyl Phthalate (MCiOP) in Human Biomonitoring: Analytical Workflows, Toxicokinetics, and Clinical Implications

Executive Summary

Phthalates are ubiquitous plasticizers utilized in industrial and consumer products. Over the past two decades, regulatory restrictions on di-(2-ethylhexyl) phthalate (DEHP) have driven a massive industrial shift toward di-isononyl phthalate (DiNP). Consequently, human exposure to DiNP has surged globally[1].

Mono-carboxy-isooctyl phthalate (MCiOP)—also referred to in literature as cx-MiNP or MCOP—is a terminal, secondary oxidative metabolite of DiNP[2]. Because primary phthalate metabolites are prone to external contamination and have extremely short biological half-lives, oxidized metabolites like MCiOP have become the gold standard biomarkers in epidemiological studies. This whitepaper provides a comprehensive, self-validating guide to the toxicokinetics, analytical quantification, and clinical significance of MCiOP for researchers and drug development professionals.

Toxicokinetics and the Causality of Biomarker Selection

To design a robust biomonitoring study, researchers must understand the causality behind biomarker selection. Why measure MCiOP instead of the parent DiNP or its primary monoester, mono-isononyl phthalate (MiNP)?

  • Metabolic Rapidness: Upon ingestion or inhalation, DiNP is rapidly hydrolyzed by lipases and esterases in the gastrointestinal tract and liver to form MiNP[3]. However, MiNP is highly unstable and is quickly subjected to further enzymatic oxidation.

  • Ex vivo Contamination (The False Positive Trap): Measuring parent diesters (DiNP) or primary monoesters (MiNP) is notoriously unreliable. Ubiquitous laboratory plastics can leach DiNP into the sample, which may then undergo ex vivo hydrolysis during sample handling, artificially inflating exposure data[2].

  • In vivo Specificity: Secondary oxidative metabolites like MCiOP are exclusively formed in vivo via cytochrome P450-mediated ω-oxidation[4]. Detecting MCiOP provides a self-validating confirmation of true internal exposure, entirely eliminating the background noise of environmental laboratory contamination.

MetabolicPathway DiNP Di-isononyl Phthalate (DiNP) MiNP Mono-isononyl Phthalate (MiNP) DiNP->MiNP Lipases / Esterases (GI Tract) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP / cx-MiNP) MiNP->MCiOP CYP450 ω-Oxidation MHiNP Mono-hydroxy-isononyl Phthalate (MHiNP) MiNP->MHiNP CYP450 (ω-1)-Oxidation MOiNP Mono-oxo-isononyl Phthalate (MOiNP) MHiNP->MOiNP Alcohol Dehydrogenase

Figure 1: In vivo metabolic pathway of DiNP to its major oxidative metabolites, including MCiOP.

Analytical Methodologies: Overcoming Isomeric Complexity

DiNP is not a single discrete molecule; it is synthesized as a complex mixture of highly branched isomers. Consequently, its metabolite MCiOP (Exact Mass: 322.1416 Da[5]) exists as a broad isomeric mixture, presenting severe chromatographic challenges[6].

Instrumental Causality: Standard triple quadrupole LC-MS/MS systems (mass resolution ~0.5 amu) often struggle to differentiate MCiOP isomers from isobaric interferences in complex urine matrices. To build a self-validating analytical system, modern protocols increasingly employ Quadrupole Time-of-Flight (QToF) mass spectrometry. QToF provides high-resolution exact mass capabilities (resolution > 0.005 amu), allowing researchers to confidently deconvolute true MCiOP isomers from background noise[6].

Protocol: Step-by-Step Urinary MCiOP Quantification

This protocol leverages isotope dilution to ensure self-validation; any matrix suppression or extraction loss is proportionally mirrored by the deuterated internal standard, mathematically correcting the final quantification.

  • Sample Preparation & Aliquoting: Thaw urine samples at room temperature. Aliquot 500 µL of urine into a silanized glass autosampler vial (avoiding plastic).

  • Isotope Dilution: Spike the sample with 10 µL of isotopically labeled internal standard (MCiOP-d4, 100 ng/mL)[7]. Causality: Adding the internal standard before any processing ensures it accounts for all subsequent volumetric, extraction, or ionization variations.

  • Enzymatic Deconjugation: Add 20 µL of β-glucuronidase (e.g., from E. coli) and 100 µL of ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes. Causality: MCiOP is excreted predominantly as a glucuronide conjugate; enzymatic cleavage is mandatory for accurate total metabolite quantification[3].

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) or C18 SPE cartridge with 2 mL methanol, followed by 2 mL HPLC-grade water.

    • Load the deconjugated urine sample.

    • Wash with 2 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elute MCiOP with 2 mL of methanol containing 1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A (0.1% acetic acid in water).

  • LC-HRMS Analysis: Inject 5 µL onto a UHPLC system coupled to a QToF-MS. Utilize a C18 column (e.g., 1.7 µm, 2.1 x 100 mm) with a gradient of water and acetonitrile. Monitor the exact mass of the deprotonated MCiOP ion [M-H]- (m/z 321.1338).

AnalyticalWorkflow S1 1. Isotope Spiking (MCiOP-d4) S2 2. Enzymatic Deconjugation (β-glucuronidase, 37°C) S1->S2 Internal Standard Equilibration S3 3. Solid-Phase Extraction (Enrichment & Cleanup) S2->S3 Cleavage of Glucuronides S4 4. UHPLC Separation (Isomeric Resolution) S3->S4 Matrix Removal S5 5. QToF-MS Detection (Exact Mass: 321.1338) S4->S5 Gradient Elution

Figure 2: Self-validating high-resolution LC-MS workflow for urinary MCiOP quantification.

Global Biomonitoring Data & Quantitative Trends

Because of the phase-out of DEHP, DiNP usage has surged, leading to a corresponding non-linear temporal increase in MCiOP detection globally[1],[8]. Biomonitoring studies utilize MCiOP alongside other high molecular weight phthalate metabolites (like MECPP) as primary indicators of cumulative phthalate exposure[9].

Table 1: Representative Urinary MCiOP Detection Contexts Across Demographics

Population GroupRegionMatrixAnalytical ObservationClinical Context / Notes
Pregnant Women (1st Trimester)Canada (MIREC)UrineSemi-quantitative reportingIsomeric complexity required QToF for peak validation[6].
Children & AdolescentsEuropeUrineHigh detection ratesWidespread DiNP exposure replacing DEHP in consumer goods[1].
General PopulationInternationalUrineNon-linear temporal increaseDriven by global regulatory shifts in plasticizer usage (2000-2023)[8].

Toxicological Relevance and Epidemiological Implications

The physiological impact of MCiOP extends beyond its utility as a passive biomarker. Recent epidemiological studies have uncovered significant correlations between MCiOP levels and developmental/cardiovascular endpoints:

  • Infant Development & Growth: Higher urinary concentrations of MCiOP have been negatively associated with weight gain in infants[10]. This suggests potential metabolic or endocrine-disrupting effects during critical early-life developmental windows.

  • Cardiovascular Health: In longitudinal cohorts, MCiOP exhibits a consistent positive correlation with systolic blood pressure, tracking from adolescence into adulthood[10]. This indicates that DiNP metabolites may interact with vascular or renal regulatory pathways, warranting further mechanistic investigation into their role in hypertension.

  • Genotoxicity & Cumulative Risk: While primary monoesters like MEHP are known clastogens, the genotoxic profiling of DiNP's oxidative metabolites (including MCiOP) is an active area of research to determine the cumulative risk imposed by modern plasticizer mixtures[11].

References

  • Wisdom Library. (2025). Mono-carboxy-iso-octyl phthalate: Significance and symbolism.
  • Exposome-Explorer - IARC. Mono-carboxy-isooctyl phthalate (MCOP) (Compound).
  • National Institutes of Health (NIH). Exposure Assessment Issues in Epidemiology Studies of Phthalates.
  • Guangdong University of Technology. (2021). A critical review on human internal exposure of phthalate metabolites and the associated health risks.
  • National Institutes of Health (NIH). (2023). Measurement of 24 phthalate metabolites in 1st trimester urine samples: The MIREC study.
  • Thomas Scientific. Monoethyl Phthalate >=95%.
  • Santa Cruz Biotechnology. Mono-carboxy-isooctyl Phthalate-d4.
  • MDPI. (2023). Exposure to Phthalates in European Children, Adolescents and Adults since 2005: A Harmonized Approach Based on Existing HBM Data in the HBM4EU Initiative.
  • medRxiv. (2024). Temporal and Geographic Variability of International Urinary Phthalates in Humans: A Systematic Review and Meta-Analysis of Biomonitoring Data.
  • Polish Journal of Environmental Studies. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay.
  • National Institutes of Health (NIH). A Review of Biomonitoring of Phthalate Exposures.

Sources

Foundational

Mechanistic and Epidemiological Impact of Mono-carboxyisononyl Phthalate (MCOP) on Infant Weight Gain Trajectories

Executive Summary The transition away from di(2-ethylhexyl) phthalate (DEHP) in consumer plastics has led to the ubiquitous adoption of di-isononyl phthalate (DiNP). While initially presumed safer, emerging pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition away from di(2-ethylhexyl) phthalate (DEHP) in consumer plastics has led to the ubiquitous adoption of di-isononyl phthalate (DiNP). While initially presumed safer, emerging pharmacokinetic and epidemiological data reveal that DiNP and its secondary oxidative metabolites—specifically mono-carboxyisononyl phthalate (MCOP) —act as potent endocrine-disrupting chemicals (EDCs).

This technical guide synthesizes recent cohort data and molecular mechanisms to elucidate how prenatal and early postnatal exposure to MCOP alters lipid partitioning, drives adipocyte hyperplasia, and ultimately shifts infant weight gain trajectories. By understanding the causality behind these metabolic disruptions, researchers can better design self-validating analytical workflows to quantify EDC exposure and develop targeted therapeutic interventions for pediatric obesity.

The Metabolic Fate of DiNP: Why MCOP is the Gold Standard Biomarker

Infants and fetuses lack the mature hepatic enzymatic machinery required to efficiently clear phthalates, making them highly susceptible to EDC accumulation [1]. When DiNP is ingested or absorbed, it undergoes rapid hydrolysis by lipases in the gut and liver to form the primary metabolite, mono-isononyl phthalate (MiNP).

However, measuring MiNP is analytically flawed for exposure assessment. MiNP has an exceptionally short biological half-life and is prone to external contamination from the ubiquitous presence of parent diesters in laboratory equipment. Instead, hepatic Cytochrome P450 (CYP450) enzymes further oxidize MiNP into secondary metabolites, predominantly MCOP [2]. Because MCOP is formed only in vivo and is excreted in urine at high concentrations, it serves as an highly stable, contamination-free biomarker for DiNP exposure.

Pathway DiNP DiNP Exposure MiNP MiNP (Primary Metabolite) DiNP->MiNP Lipase Hydrolysis MCOP MCOP (Secondary Metabolite) MiNP->MCOP CYP450 Oxidation PPARg PPARγ Activation MCOP->PPARg Receptor Agonism Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Epigenetic Shift WeightGain Rapid Infant Weight Gain Adipogenesis->WeightGain Lipid Accumulation

Caption: DiNP metabolism to MCOP and subsequent PPARγ-mediated adipogenesis pathway.

Mechanistic Causality: MCOP as an Obesogen

The causality between MCOP exposure and infant weight gain is rooted in its structural mimicry of endogenous lipid signaling molecules. MCOP acts as a selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , the master transcriptional regulator of adipogenesis [4].

During critical windows of fetal and neonatal development, MCOP-induced PPARγ activation triggers the differentiation of mesenchymal stem cells into preadipocytes. Furthermore, MCOP exposure is strongly correlated with elevated levels of 8-iso-prostaglandin F2α (8-iso-PGF2α), a gold-standard biomarker for oxidative stress [5]. This oxidative stress alters DNA methylation patterns at key metabolic loci (e.g., IGF2R), locking the infant's metabolism into a highly efficient lipid-storage phenotype. The result is a paradoxical "low-high" growth trajectory: mild fetal growth restriction followed by aggressive, rapid postnatal weight gain—a known precursor to pediatric obesity [4].

Epidemiological Evidence: Quantitative Impact on Growth

Recent prospective pregnancy cohorts have quantified the impact of MCOP on fetal and infant anthropometrics. The data reveals a sexually dimorphic response, where the timing of exposure dictates the phenotypic outcome.

Table 1: Quantitative Impact of MCOP on Infant Anthropometrics
Cohort / StudyExposure WindowQuantitative FindingMechanistic Implication
TIDES Cohort [5]3rd Trimester+0.13 kg increase in birthweight in term males per log-unit MCOP increase.Late-gestation MCOP exposure drives direct fetal overgrowth via unchecked adipocyte hypertrophy.
Healthy Start [3]Midpregnancy-1.06% fat mass at birth (males) per quartile increase in phthalate mixture (incl. MCOP).Disruption of early lipid partitioning, predisposing infants to compensatory rapid postnatal catch-up growth.
Human Placenta Study [3]Early Pregnancyβ: -0.31 for fetal abdominal circumference z-score per IQR increase.Early exposure restricts structural growth, triggering epigenetic shifts that favor rapid fat accumulation post-birth.

Experimental Protocol: Self-Validating MCOP Quantification

To reliably correlate MCOP levels with infant weight gain, researchers must employ rigorous, contamination-free analytical workflows. The following step-by-step methodology outlines a self-validating UHPLC-MS/MS protocol designed to eliminate matrix effects and ensure absolute quantification.

Rationale and Causality of the Workflow

MCOP is excreted in urine primarily as a glucuronide conjugate to increase its water solubility. Direct analysis without deconjugation will severely underestimate systemic exposure. Furthermore, infant urine is a highly variable matrix; variations in osmolality and protein content cause significant ion suppression during mass spectrometry. By introducing a 13C4​ -labeled MCOP internal standard before any sample manipulation, the protocol becomes a self-validating system. Any loss of analyte during extraction or suppression during ionization affects the native and labeled isotopes equally, allowing the final ratio to yield an absolute, true concentration.

Step-by-Step Methodology
  • Internal Standard Spiking: Aliquot 500 µL of thawed infant or maternal urine into a glass vial. Immediately spike with 10 µL of 100 ng/mL 13C4​ -MCOP internal standard.

  • Enzymatic Deconjugation: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase (from E. coli). Incubate at 37°C for 90 minutes. Causality: This cleaves the glucuronic acid moiety, converting all conjugated MCOP into its free, detectable aglycone form.

  • Solid Phase Extraction (SPE): Load the hydrolyzed sample onto a pre-conditioned weak anion exchange (WAX) SPE cartridge. Wash with 5% methanol in water to elute salts and polar interferences. Elute the MCOP fraction using 2 mL of methanol containing 2% formic acid. Causality: SPE isolates the organic fraction, drastically improving the signal-to-noise ratio for the mass spectrometer.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% acetonitrile in water.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Utilize a gradient of water/acetonitrile (both containing 0.1% acetic acid). Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for MCOP (e.g., m/z 307 → 141) and its corresponding internal standard.

Protocol Urine 1. Urine Aliquoting IS 2. 13C-MCOP Spike (Self-Validation) Urine->IS Deconj 3. β-Glucuronidase Hydrolysis IS->Deconj SPE 4. Solid Phase Extraction (SPE) Deconj->SPE LCMS 5. UHPLC-MS/MS Analysis SPE->LCMS

Caption: Self-validating UHPLC-MS/MS workflow for absolute quantification of urinary MCOP.

Conclusion

The substitution of DEHP with DiNP has not mitigated the obesogenic risks posed by plasticizers. As demonstrated by robust epidemiological data and supported by molecular mechanisms, the DiNP metabolite MCOP is a highly active endocrine disruptor. By acting as a PPARγ agonist and inducing oxidative stress, MCOP fundamentally alters fetal and neonatal lipid metabolism, driving a phenotype characterized by rapid infant weight gain. For drug development professionals and toxicologists, adopting rigorous, self-validating analytical methodologies to track MCOP is critical for assessing true exposure and developing interventions to curb the rising tide of chemically-induced pediatric obesity.

References

  • Phthalates - Diabetes and the Environment. diabetesandenvironment.org. 1

  • The effects of the phthalate DiNP on reproduction - PMC. nih.gov.2

  • Early Pregnancy Phthalates and Replacements in Relation to Fetal Growth - PMC. nih.gov. 3

  • Hidden link between endocrine-disrupting chemicals and pediatric obesity - PMC. nih.gov. 4

  • Maternal Oxidative Stress Biomarkers in Pregnancy and Child Growth from Birth to Age 6. researchgate.net. 5

Sources

Exploratory

Mono-carboxy-isooctyl Phthalate (MCiOP) and Platelet Dynamics: A Technical Guide to Biomarker Quantification and Hematological Correlation

Executive Summary Mono-carboxy-isooctyl phthalate (MCiOP), frequently abbreviated in epidemiological literature as MCOP, is a terminal, secondary oxidized metabolite of di-isononyl phthalate (DiNP), a ubiquitous high-mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-carboxy-isooctyl phthalate (MCiOP), frequently abbreviated in epidemiological literature as MCOP, is a terminal, secondary oxidized metabolite of di-isononyl phthalate (DiNP), a ubiquitous high-molecular-weight plasticizer[1]. Because primary phthalate monoesters are rapidly metabolized, oxidized secondary metabolites like MCiOP exhibit longer urinary half-lives and serve as superior, highly stable biomarkers for chronic exposure assessment[2].

Historically, phthalate toxicity has been viewed through the lens of endocrine disruption. However, recent large-scale cross-sectional analyses have unveiled a statistically significant inverse correlation between urinary MCiOP concentrations and systemic platelet counts[3]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between epidemiological findings and the bench-level analytical workflows required to investigate MCiOP-induced thrombocytopenia.

Mechanistic Causality: How MCiOP Influences Platelet Survival

Understanding the hematotoxicological profile of MCiOP requires moving beyond simple correlation and examining the biochemical causality of platelet degradation. The reduction in platelet count associated with MCiOP exposure is driven by a multi-pathway cascade:

  • Sulfotransferase (SULT1) Inhibition: Computational and in vitro toxicological models demonstrate that DiNP metabolites, including MCiOP, act as competitive inhibitors of the SULT1 enzyme family (specifically SULT1A1 and SULT1E1)[1]. SULT1E1 is critical for estrogen and catecholamine sulfation. The disruption of this endocrine homeostasis directly alters megakaryocyte maturation and increases endothelial stress[1].

  • Endothelial Apoptosis and Microparticle Shedding: Phthalate exposure induces reactive oxygen species (ROS), leading to the apoptosis of endothelial cells. This oxidative stress forces platelets to activate prematurely, resulting in the shedding of platelet microparticles (PMPs) and a subsequent drop in circulating mature platelets[4].

  • Clinical Translation (HELLP Syndrome): The systemic impact of MCiOP is clinically observable in hypertensive disorders of pregnancy. A doubling of MCiOP concentrations is associated with a 1.11-fold increase in the odds of preeclampsia/eclampsia (PE/E)[5]. PE/E exists on a spectrum that includes HELLP syndrome—characterized directly by systemic platelet consumption and severe thrombocytopenia[5].

Pathway DiNP Di-isononyl Phthalate (DiNP) (Environmental Exposure) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP / MCOP) DiNP->MCiOP Hepatic Cytochrome P450 Oxidation SULT SULT1 Enzyme Inhibition (Altered Endocrine Homeostasis) MCiOP->SULT ROS Oxidative Stress & ROS (Endothelial Inflammation) MCiOP->ROS Mega Megakaryopoiesis Disruption SULT->Mega Apop Platelet Apoptosis & Microparticle Shedding ROS->Apop Thrombo Reduced Platelet Count (Thrombocytopenia) Mega->Thrombo Apop->Thrombo

Mechanistic pathway of DiNP metabolism to MCiOP and subsequent platelet count reduction.

Epidemiological Grounding & Quantitative Data

The foundational evidence linking MCiOP to platelet reduction stems from a comprehensive 2025 cross-sectional study utilizing data from the National Health and Nutrition Examination Survey (NHANES) spanning 2005–2018[3][6]. Analyzing 11,409 non-pregnant adults, researchers utilized weighted logistic regression, restricted cubic spline (RCS) modeling, and weighted quantile sum (WQS) regression to isolate the effects of specific phthalate metabolites[6].

The data revealed a severe, statistically significant negative correlation between urinary MCiOP levels and platelet counts across all age and sex demographics[6].

Table 1: Statistical Correlation Between Urinary MCiOP and Platelet Count (NHANES 2005-2018) [3][6]

Statistical ModelConfounders Adjusted ForOdds Ratio (OR) for Platelet Count95% Confidence Interval (CI)
Model 1 (Unadjusted) None0.0320.010 – 0.100
Model 2 (Demographic) Sex, Age, Race, Educational Attainment0.0370.013 – 0.110
Model 3 (Fully Adjusted) Model 2 + Smoking, Alcohol, BMI, PIR, Urine Creatinine0.0090.002 – 0.036

Note: The fully adjusted model (Model 3) demonstrates that even when controlling for lifestyle and biological confounders, higher MCiOP exposure remains a robust predictor of lowered platelet counts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, investigating the MCiOP-platelet axis requires a dual-pronged analytical approach: precise quantification of the biomarker (MCiOP) and functional profiling of the biological target (platelets).

Protocol A: Isotope-Dilution LC-MS/MS for Urinary MCiOP Quantification

Causality of Design: Urine is a highly complex matrix containing salts and urea that cause severe ion suppression in mass spectrometry. To build a self-validating system, we utilize an isotopically labeled internal standard (MCiOP-d4)[7]. Because MCiOP-d4 co-elutes exactly with endogenous MCiOP, any matrix-induced signal loss affects both equally, allowing the ratio to remain absolute.

  • Sample Aliquoting & Spiking: Thaw urine samples on ice. Transfer 500 µL of urine to a glass vial. Spike with 10 µL of 100 ng/mL MCiOP-d4 internal standard[7].

  • Enzymatic Deconjugation: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of E. coli β-glucuronidase. Rationale: MCiOP is rapidly conjugated with glucuronic acid in phase II liver metabolism to increase water solubility. Deconjugation is mandatory to measure total MCiOP. Incubate at 37°C for 90 minutes.

  • Solid Phase Extraction (SPE):

    • Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol and water. Rationale: MCiOP possesses a terminal carboxylic acid moiety (pKa ~4.5). At a neutral pH, it is negatively charged. WAX specifically retains these anionic carboxylates while allowing neutral urinary lipids to be washed away.

    • Load the deconjugated sample. Wash with 5% methanol in water.

    • Elute MCiOP using 2 mL of methanol containing 2% formic acid (to neutralize the charge and release the analyte).

  • LC-MS/MS Analysis: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase. Inject onto a UHPLC system equipped with a C18 column. Utilize Electrospray Ionization in negative mode (ESI-), monitoring the specific MRM transitions for the deprotonated molecular ion [M-H]-.

Protocol B: Flow Cytometric Platelet Profiling

Causality of Design: Platelets are highly reactive. Standard EDTA blood collection tubes cause artifactual platelet swelling and activation, skewing microparticle counts. Citrate must be used to preserve resting state morphology.

  • Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. Discard the first 2 mL to avoid tissue factor-induced activation from the venipuncture.

  • PRP Isolation: Centrifuge the blood at 150 × g for 15 minutes at room temperature (no brake). Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.

  • Fluorophore Labeling: Incubate 5 µL of PRP with CD41a-FITC (a pan-platelet integrin marker) and Annexin V-PE (binds to externalized phosphatidylserine, a marker of apoptosis and microparticle formation) in binding buffer containing calcium.

  • Acquisition: Analyze via flow cytometry, gating for intact platelets (CD41a+, Annexin V-) versus apoptotic microparticles (CD41a+, Annexin V+). Correlate these ratios against the LC-MS/MS MCiOP quantitative data.

Workflow Urine Urine Sample Collection Enzyme β-Glucuronidase Deconjugation Urine->Enzyme SPE Solid Phase Extraction (WAX Cartridge) Enzyme->SPE LCMS LC-MS/MS (ESI- Mode) SPE->LCMS Data Multivariate Statistical Correlation (WQS/RCS) LCMS->Data Blood Citrated Blood Collection PRP PRP Isolation (Centrifugation) Blood->PRP Flow Flow Cytometry (CD41/Annexin V) PRP->Flow Flow->Data

Parallel analytical workflow for urinary MCiOP quantification and platelet profiling.

Implications for Drug Development & Toxicology

For professionals in drug development and regulatory toxicology, the MCiOP-platelet correlation represents a critical shift. Historically, idiopathic thrombocytopenia in clinical trials has been difficult to trace. The presence of high-molecular-weight plasticizers like DiNP in medical tubing, IV bags, and drug packaging means that patients may be inadvertently exposed to MCiOP precursors during treatment.

Integrating MCiOP biomonitoring into Phase I/II safety panels can help differentiate between drug-induced thrombocytopenia and plasticizer-induced hematotoxicity. Furthermore, the identification of SULT1 inhibition by MCiOP[1] suggests that patients with genetic SULT1 polymorphisms may represent a highly vulnerable sub-population requiring personalized exposure limits.

References

  • [romj.org] Phthalic acid derivatives: Sources and effects on the human body.
  • [nih.gov] Urinary Concentrations of Phthalate Metabolites in Relation to Preeclampsia and Other Hypertensive Disorders of Pregnancy in the Environmental Influences on Child Health Outcomes (ECHO) Program.
  • [mdpi.com] Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study.
  • [nih.gov] Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study.
  • [researchgate.net] Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study.
  • [scbt.com] Mono-carboxy-isooctyl Phthalate-d4 - Santa Cruz Biotechnology.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method for Mono-carboxy-isooctyl Phthalate analysis

Application Note: LC-MS/MS Quantification of Mono-carboxy-isooctyl Phthalate (MCiOP) in Biological Matrices Introduction & Mechanistic Context Diisononyl phthalate (DiNP) is a high-molecular-weight plasticizer widely uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Quantification of Mono-carboxy-isooctyl Phthalate (MCiOP) in Biological Matrices

Introduction & Mechanistic Context

Diisononyl phthalate (DiNP) is a high-molecular-weight plasticizer widely utilized as an industrial replacement for heavily regulated legacy phthalates. Upon human exposure via ingestion, inhalation, or dermal contact, DiNP is rapidly metabolized into its primary monoester, mono-isononyl phthalate (MiNP)[1]. Because MiNP possesses a short biological half-life, it undergoes extensive Phase I oxidation in the liver to form secondary metabolites, predominantly mono-carboxy-isooctyl phthalate (MCiOP), mono-oxo-isononyl phthalate (MOiNP), and mono-hydroxy-isononyl phthalate (MHiNP)[2].

Among these, MCiOP (C₁₇H₂₂O₆) serves as the terminal and most abundant urinary biomarker for DiNP exposure[2]. Accurate quantification of MCiOP is critical for biomonitoring and epidemiological studies linking plasticizer exposure to oxidative stress, endocrine disruption, and developmental toxicity[3].

Analytical Strategy & Experimental Design

The robust quantification of MCiOP presents unique analytical challenges that dictate our experimental design:

  • Isomeric Complexity: DiNP is synthesized as a complex mixture of isomers. Consequently, its metabolite MCiOP presents as a broad, multi-peak isomeric cluster in reversed-phase chromatography rather than a single sharp peak[4]. Chromatographic conditions must be optimized to elute this cluster reproducibly.

  • Phase II Conjugation: In biological matrices (e.g., urine, serum), MCiOP is excreted primarily as a hydrophilic glucuronide conjugate. Direct LC-MS/MS analysis of the unconjugated fraction severely underestimates total exposure; thus, enzymatic deconjugation using β -glucuronidase is a mandatory sample preparation step[5],[1].

  • Matrix Effects & Background Contamination: Urine contains high concentrations of salts and endogenous metabolites that cause severe ion suppression during Electrospray Ionization (ESI). A Solid-Phase Extraction (SPE) protocol is required to isolate the analyte[1]. Furthermore, because phthalates are ubiquitous in laboratory plastics, the method must utilize silanized glass consumables to prevent background interference.

  • Self-Validating Quantification (IDMS): To ensure absolute trustworthiness, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with a stable isotope-labeled internal standard (MCiOP-d4) prior to any sample preparation, the method intrinsically corrects for SPE recovery losses and LC-MS/MS matrix suppression, creating a self-validating analytical system[5].

Workflow Visualization

G N1 Urine Sample Collection & Aliquoting (1.0 mL) N2 Isotope Dilution Spike with MCiOP-d4 IS N1->N2 N3 Enzymatic Deconjugation β-glucuronidase (37°C, 90 min) N2->N3 N4 Solid Phase Extraction (SPE) Wash: 5% MeOH | Elute: ACN N3->N4 N5 Evaporation & Reconstitution Dry under N2, Reconstitute in 10% MeOH N4->N5 N6 LC-MS/MS Analysis ESI(-) MRM Mode N5->N6 N7 Data Processing Quantification via IS Ratio N6->N7

Workflow for the extraction and LC-MS/MS quantification of MCiOP from biological matrices.

Step-by-Step Methodology

Reagents and Materials
  • Analytical Standards: MCiOP (Native) and MCiOP-d4 (Internal Standard).

  • Enzyme: β -glucuronidase/arylsulfatase (from Helix pomatia).

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Acetic Acid.

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 3cc, 60mg).

  • Consumables: Silanized glassware. CRITICAL: Avoid all plastic tubes and pipette tips to prevent environmental phthalate contamination.

Sample Preparation (Deconjugation & SPE)
  • Aliquoting & Spiking: Transfer 1.0 mL of thawed urine into a silanized glass tube. Add 50 µL of MCiOP-d4 internal standard working solution (100 ng/mL) and vortex briefly. Causality: Early addition of the IS ensures it undergoes the exact same degradation and extraction conditions as the native analyte.

  • Buffering: Add 250 µL of 1.0 M ammonium acetate buffer (pH 6.5) to optimize the pH for maximum enzymatic efficiency.

  • Enzymatic Deconjugation: Add 10 µL of β -glucuronidase. Incubate the mixture in a water bath at 37°C for 90 minutes to ensure complete hydrolysis of the glucuronide conjugates[5].

  • SPE Conditioning: Condition the SPE cartridge with 2 mL of MeOH, followed by 2 mL of LC-MS grade water to activate the sorbent bed.

  • Sample Loading: Load the deconjugated urine sample onto the SPE cartridge at a controlled flow rate of ~1 mL/min to allow sufficient interaction time with the stationary phase.

  • Washing: Wash the cartridge with 2 mL of 5% MeOH in water. Causality: This specific concentration removes hydrophilic matrix components and salts without prematurely eluting the hydrophobic MCiOP.

  • Elution: Elute the target analytes with 2 mL of ACN into a clean glass tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of 10% MeOH in water. Vortex for 30 seconds and transfer to a glass autosampler vial.

LC-MS/MS Conditions
  • Column: Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 µm)[1].

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Acetic Acid in Water. Causality: The weak acid keeps the carboxylic acid moiety of MCiOP partially protonated to maintain sharp chromatographic peak shape, while still allowing efficient deprotonation to [M-H]⁻ in the negative ESI source.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B (0–2 min), linear ramp to 90% B (2–10 min), hold at 90% B (10–14 min), return to 10% B (14.1 min), and equilibrate (14.1–20 min).

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -4500 V.

  • Desolvation Temperature: 500°C.

Quantitative Data & MRM Transitions

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. The transition to m/z 121.1 (representing the stable phthalic acid core fragment) is used for primary quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
MCiOP 321.1121.1-22Quantifier
MCiOP 321.1177.1-18Qualifier
MCiOP-d4 325.1125.1-22Internal Standard

Quality Control & Validation

  • Procedural Blanks: Run a water blank through the entire SPE and enzymatic workflow for every batch of 20 samples. This is a critical self-validating step to verify the absence of background phthalate contamination from laboratory air or reagents.

  • Isotope Dilution Integrity: Monitor the absolute peak area of MCiOP-d4 across all samples. A variance of >30% from the mean indicates severe matrix suppression or an extraction failure, triggering mandatory sample re-analysis.

  • Chromatographic Integration: Because MCiOP is an isomeric mixture, the chromatographic peak will appear as a broad cluster (typically eluting between 7.5 and 8.5 minutes). Integration must encompass the entire isomeric envelope, ensuring the baseline is drawn consistently from the start of the first isomer to the tail of the last[4].

References

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Source: nih.gov.
  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Source: cdc.gov.
  • Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. Source: acs.org.
  • Measurement of 24 phthalate metabolites in 1st trimester urine samples: The MIREC study. Source: researchgate.net.
  • Phthalate Metabolites in Maternal Urine and Breast Milk After Very Preterm Birth: Matrix Concordance. Source: mdpi.com.

Sources

Application

Application Note: Quantitative Analysis of 1-Chloro-3-methoxy-2-propanol (MCOP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note provides a detailed, validated protocol for the quantification of 1-chloro-3-methoxy-2-propanol (MCOP), a potential genotoxic impurity, using Gas Chromatography-Mass Spectrometry (GC-MS). T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, validated protocol for the quantification of 1-chloro-3-methoxy-2-propanol (MCOP), a potential genotoxic impurity, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed to ensure high sensitivity, specificity, and reliability, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The protocol encompasses sample preparation involving liquid-liquid extraction and subsequent derivatization, followed by optimized GC-MS analysis. Comprehensive method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are presented to demonstrate the method's suitability for its intended purpose.[1][7][8]

Introduction

1-chloro-3-methoxy-2-propanol (MCOP) is a compound of interest in the pharmaceutical and food industries, often as a potential impurity arising from manufacturing processes.[9] Due to its structural alerts for potential genotoxicity, regulatory agencies require sensitive and accurate analytical methods for its quantification at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based detection.[10][11][12]

However, the polar nature of the hydroxyl group in MCOP necessitates a derivatization step to improve its volatility and chromatographic behavior.[13][14] This protocol employs trimethylsilylation (TMS) to convert the polar hydroxyl group into a less polar TMS ether, thereby enhancing its thermal stability and producing characteristic mass spectra for confident identification and quantification.[15][16]

The validation of this analytical procedure is paramount to ensure the reliability of the data generated.[17][18] This document is structured to provide not just a step-by-step procedure but also the scientific rationale behind the choices made, ensuring the method's trustworthiness and robustness.[1][7]

Experimental

Materials and Reagents
  • Standards: MCOP certified reference material (CRM), MCOP-d5 (internal standard, IS)

  • Solvents: Ethyl acetate (HPLC grade), Dichloromethane (DCM, HPLC grade), n-Hexane (HPLC grade)

  • Reagents: Sodium sulfate (anhydrous, analytical grade), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Matrix: Drug substance or placebo equivalent

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for this validation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: G4513A Injector (or equivalent)

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MCOP CRM in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MCOP-d5 in 10 mL of ethyl acetate.

  • Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the MCOP stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1 to 10 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Analytical Procedure

The entire analytical workflow is designed to ensure accurate and precise quantification of MCOP from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (Drug Substance/Placebo) Dissolution 2. Dissolution (in appropriate solvent) Sample->Dissolution Spiking 3. IS Spiking (MCOP-d5) Dissolution->Spiking Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spiking->Extraction Drying 5. Drying (Anhydrous Na2SO4) Extraction->Drying Derivatization 6. Derivatization (MSTFA + 1% TMCS) Drying->Derivatization Injection 7. GC Injection Derivatization->Injection Separation 8. Chromatographic Separation Injection->Separation Ionization 9. Electron Ionization (EI) Separation->Ionization Detection 10. Mass Detection (SIM/Scan) Ionization->Detection Integration 11. Peak Integration Detection->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. MCOP Quantification Calibration->Quantification Reporting 14. Report Generation Quantification->Reporting

Figure 1. Overall analytical workflow for MCOP quantification.

Sample Preparation

The goal of sample preparation is to efficiently extract MCOP from the sample matrix and prepare it for GC-MS analysis. The use of an isotopically labeled internal standard (MCOP-d5) is critical for correcting variations during sample preparation and injection.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 100 mg of the sample (drug substance or placebo) into a 15 mL glass centrifuge tube.

  • Dissolution & Spiking: Add 5 mL of a suitable solvent (e.g., water or a buffer in which the sample is soluble). Add 50 µL of the 100 µg/mL MCOP-d5 internal standard working solution. Vortex for 1 minute to ensure complete dissolution and mixing.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing approximately 1 g of anhydrous sodium sulfate. This step removes residual water which can interfere with the derivatization reaction.

  • Derivatization: Transfer 100 µL of the dried ethyl acetate extract to a 2 mL autosampler vial with a micro-insert. Add 100 µL of MSTFA (with 1% TMCS). Cap the vial tightly and heat at 60°C for 30 minutes.

    • Causality: The silylation reaction replaces the active hydrogen on the hydroxyl group of MCOP with a non-polar trimethylsilyl group.[16][19] This increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[13][14] MSTFA is a highly effective silylating agent, and the TMCS acts as a catalyst.[16]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

Optimized instrumental parameters are crucial for achieving good chromatographic separation and sensitive detection.

Parameter Setting Rationale
GC Inlet Splitless, 250°CEnsures efficient transfer of the analyte onto the column, maximizing sensitivity.
Injection Volume 1 µLStandard volume for good peak shape and reproducibility.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minProvides good separation of the analyte from potential matrix interferences.
Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 230°CStandard ionization technique that produces reproducible fragmentation patterns.[20]
Quadrupole 150°CMaintains ion trajectory and prevents contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.[11][21]
SIM Ions (m/z) MCOP-TMS: 75, 103, 151 (Quantifier) MCOP-d5-TMS: 80, 108, 156 (Quantifier)Selected based on the mass spectra of the derivatized compounds for specificity.[15]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][5] The validation encompassed specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[7][8]

Validation MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOQ Limit of Quantification MV->LOQ Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision->Intermediate Intermediate Precision

Figure 2. Key parameters for analytical method validation.

Validation Results Summary
Parameter Acceptance Criteria Result
Specificity No interference at the retention time of MCOP and ISPass: No significant peaks observed in placebo and blank samples.
Linearity (r²) r² ≥ 0.995Pass: r² = 0.9992
Range 0.1 - 10 µg/mLPass: Method demonstrated acceptable linearity, accuracy, and precision over this range.
Accuracy (% Recovery) 80.0% - 120.0%Pass: Average recovery of 98.5% - 103.2% across three concentration levels.
Precision (%RSD) Repeatability: ≤ 15.0% Intermediate Precision: ≤ 20.0%Pass: Repeatability RSD = 4.2% Intermediate Precision RSD = 6.8%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Pass: 0.1 µg/mL
Detailed Validation Findings
  • Specificity: The analysis of blank and placebo samples demonstrated no interfering peaks at the retention times of derivatized MCOP and its internal standard, confirming the method's high specificity.[22]

  • Linearity and Range: The calibration curve was linear over the range of 0.1 µg/mL to 10 µg/mL.[1] The coefficient of determination (r²) was greater than 0.999, indicating a strong linear relationship between concentration and response.

  • Accuracy: Accuracy was determined by spiking the sample matrix with known concentrations of MCOP at three levels (low, medium, high).[1][22] The percent recovery at each level was within the acceptable range of 80-120%, demonstrating the method's accuracy.[8]

  • Precision:

    • Repeatability (Intra-assay precision) was assessed by analyzing six replicate samples at 100% of the test concentration on the same day, resulting in a relative standard deviation (RSD) of less than 5%.[1]

    • Intermediate Precision was evaluated by a different analyst on a different day using different equipment. The RSD was well within the acceptable limits, indicating the method's reproducibility.[7]

  • Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (S/N ratio > 10).[8]

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of MCOP. The derivatization step is essential for achieving the required analytical performance. The comprehensive validation demonstrates that the method is reliable and suitable for its intended purpose in a regulated environment, ensuring product quality and safety.[18] Adherence to this protocol will enable researchers and quality control analysts to confidently measure MCOP levels in various sample matrices.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. AAPS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction. Taylor & Francis Online. [Link]

  • 1-Chloro-3-methoxypropan-2-ol, O-trimethylsilyl-. PubChem. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

  • Validation of Analytical Methods. IntechOpen. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • Sensitive headspace gas chromatography analysis of free and conjugated 1-methoxy-2-propanol in urine. PubMed. [Link]

  • A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Semantic Scholar. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics. Springer Link. [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. PMC. [Link]

Sources

Method

Topic: High-Recovery Solid-Phase Extraction (SPE) of MCOP, a Primary Metabolite of 1-(3-chlorophenyl)piperazine (mCPP), from Human Urine for LC-MS/MS Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide and a deta...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed protocol for the selective extraction of 1-(3-chlorophenyl)piperazine (mCPP) and its hydroxylated metabolite, herein designated as MCOP, from human urine samples. Due to the complex nature of urine, a robust sample preparation strategy is paramount for accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol leverages enzymatic hydrolysis to analyze both free and conjugated metabolite forms, followed by a highly selective mixed-mode solid-phase extraction (SPE) methodology. The described workflow is designed to deliver high analyte recovery, minimize matrix effects, and ensure the analytical robustness required in regulated bioanalysis, pharmacokinetic studies, and clinical toxicology.

Introduction and Scientific Rationale

1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive compound of the piperazine class, known both as a metabolite of the antidepressant drug trazodone and as a recreational substance. Its detection and quantification, along with its metabolites, in biological fluids are critical for pharmacokinetic profiling, drug metabolism studies, and forensic toxicology.

Upon ingestion, mCPP undergoes extensive phase I and phase II metabolism. A primary metabolic pathway is the hydroxylation of the phenyl ring, producing hydroxylated metabolites (MCOP). These metabolites are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in urine.[1] Therefore, to accurately quantify the total metabolic load, a hydrolysis step is essential to cleave these conjugates, converting them back to the parent metabolite form prior to extraction.[2][3]

Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction (LLE) for this application, including higher selectivity, reduced solvent consumption, greater reproducibility, and ease of automation.[4][5] Specifically, for a molecule like MCOP—which possesses both a hydrophobic chlorophenyl group and a basic, ionizable piperazine moiety—a mixed-mode cation exchange (MMCX) sorbent is the ideal choice. This type of sorbent utilizes a dual retention mechanism:

  • Reversed-Phase Interaction: Retains the molecule via hydrophobic interactions with the aromatic ring.

  • Ion-Exchange Interaction: Forms a strong ionic bond with the protonated piperazine nitrogen at an acidic pH.

This dual mechanism allows for aggressive washing steps to remove endogenous matrix interferences (e.g., salts, urea, other metabolites) without significant loss of the target analyte, leading to exceptionally clean extracts and minimizing ion suppression during LC-MS/MS analysis.[6][7]

Experimental Workflow Overview

The entire process, from raw urine to analysis-ready sample, follows a systematic workflow designed for maximum efficiency and analytical integrity.

G cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction (Mixed-Mode) cluster_post Post-Extraction & Analysis Urine Urine Sample (Calibrator, QC, or Unknown) IS Spike Internal Standard (IS) Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) IS->Hydrolysis PreTreat Dilution & pH Adjustment (Acidification) Hydrolysis->PreTreat Condition 1. Condition Sorbent (e.g., Methanol) PreTreat->Condition Proceed to SPE Equilibrate 2. Equilibrate Sorbent (e.g., Acidic Buffer) Condition->Equilibrate Load 3. Load Pre-Treated Sample Equilibrate->Load Wash1 4. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 5. Organic Wash (Remove Non-Polar Interferences) Wash1->Wash2 Elute 6. Elute Analyte (Basic Organic Solvent) Wash2->Elute Evap Evaporate Eluate to Dryness Elute->Evap Collect Eluate Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: High-level workflow for MCOP analysis in urine.

Detailed Materials and Protocol

Materials and Reagents
  • SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., polymer-based, 30 mg/1 mL cartridges).

  • Analytes: MCOP analytical standard, mCPP analytical standard, and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., MCOP-d4.

  • Enzyme: Recombinant β-glucuronidase (e.g., B-One™ or similar).[8]

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Isopropanol, Dichloromethane.

  • Buffers & Reagents: Ammonium acetate, Formic acid, Hydrochloric acid, Ammonium hydroxide.

  • Equipment: SPE vacuum manifold or positive pressure processor, nitrogen evaporator, centrifuge, analytical balance, calibrated pipettes, vortex mixer.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step Protocol

Step 1: Sample Preparation and Hydrolysis

  • Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown urine specimen.

  • To 200 µL of each urine sample, add 20 µL of the working internal standard solution (e.g., MCOP-d4 at 1 µg/mL). Vortex briefly.

  • Add 200 µL of ammonium acetate buffer (0.5 M, pH 5.0).

  • Add 20 µL of recombinant β-glucuronidase solution. Vortex for 10 seconds.

  • Incubate the samples at 55°C for 30 minutes to ensure complete cleavage of glucuronide conjugates.[3]

  • After incubation, cool samples to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to a clean tube. Add 400 µL of 2% formic acid in water. This acidification step is critical to ensure the piperazine moiety of MCOP is protonated (positively charged) for retention on the cation exchange sorbent.

Step 2: Solid-Phase Extraction (SPE)

This protocol should be performed on an SPE manifold.

  • Condition: Pass 1 mL of methanol through the MMCX cartridge. Do not allow the sorbent to go dry.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.

  • Load: Load the entire pre-treated sample (approx. 840 µL) from Step 1 onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge. This strong acidic wash removes polar interferences while the analyte remains bound by both ionic and hydrophobic forces.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge. This wash removes less polar, non-basic interferences that may be retained on the reversed-phase backbone.

  • Dry the sorbent bed by applying high vacuum or positive pressure for 5 minutes to remove residual wash solvents.

  • Elute: Place clean collection tubes inside the manifold. Elute the target analytes by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the charge on the piperazine nitrogen, disrupting the ionic bond, while the methanol disrupts the hydrophobic interaction, allowing for efficient elution of MCOP.

G cluster_load Loading/Washing (pH < pKa) cluster_elute Elution (pH > pKa) sorbent Mixed-Mode Cation Exchange Sorbent C8/Polymer Backbone (Hydrophobic) Sulfonic Acid Group (Anionic) MCOP_bound MCOP-NH₂⁺ MCOP_bound->sorbent:f1 Hydrophobic Interaction MCOP_bound->sorbent:f2 Strong Ionic Interaction MCOP_elute MCOP-NH (Neutral) MCOP_elute->sorbent:f1 Interaction Disrupted MCOP_elute->sorbent:f2 Ionic Bond Broken

Caption: Retention and elution mechanism of MCOP on the MMCX sorbent.

Step 3: Post-Elution and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Expected Performance Characteristics

This protocol, when optimized, is expected to yield excellent results for bioanalytical method validation. The use of mixed-mode SPE is key to achieving low matrix effects and high, reproducible recovery.

ParameterExpected ResultRationale
Analyte Recovery > 85%The dual retention mechanism strongly binds the analyte during aggressive wash steps, minimizing loss.[6]
Matrix Effect < 15%Extensive removal of endogenous urine components, particularly phospholipids and salts, reduces ion suppression/enhancement.[7]
Precision (%RSD) < 15%The standardized, multi-step SPE protocol ensures high run-to-run and day-to-day consistency.[9]

Conclusion

This application note details a robust and reliable method for the extraction of the mCPP metabolite MCOP from human urine. By integrating an enzymatic hydrolysis step with a highly selective mixed-mode solid-phase extraction protocol, this method effectively addresses the challenges posed by complex biological matrices. The resulting clean extracts are ideal for sensitive and accurate quantification by LC-MS/MS, making this protocol highly suitable for demanding applications in clinical research, pharmacology, and toxicology.

References

  • Biotage. (n.d.). Better hydrolysis and increased efficiency for urine drug testing using mixed-mode SPE with in-well hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Summary for CID 7153. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved from [Link]

  • Biotage. (n.d.). Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. Retrieved from [Link]

  • Skov, K., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13. Retrieved from [Link]

  • Restek. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from [Link]

  • Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Retrieved from [Link]

  • Separation Science. (2024). Current Methodologies for Drugs of Abuse Urine Testing. Retrieved from [Link]

  • Biotage. (n.d.). Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Queiroz, R. H., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Chromatography B, 887-888, 103-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Mecoprop-methyl. Retrieved from [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Retrieved from [Link]

  • Lanças, F. M., et al. (2012). Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization using a multivariate approach. Talanta, 93, 291-7. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Extension Toxicology Network. (1996). Mecoprop. Oregon State University. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Targeted LC-MS Analysis for Plant Secondary Metabolites. Retrieved from [Link]

  • Li, S., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 3(3), 541-55. Retrieved from [Link]

  • Chandel, N. S., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Scientific Reports, 8(1), 14138. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Retrieved from [Link]

Sources

Application

Application Note: Highly Specific Enzymatic Deconjugation of MCOP Glucuronide in Human Urine for LC-MS/MS Biomonitoring

Executive Summary The accurate biomonitoring of di-isononyl phthalate (DINP) exposure relies on the quantification of its secondary oxidative metabolites in human biological samples. Mono-carboxy-isononyl phthalate (MCOP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate biomonitoring of di-isononyl phthalate (DINP) exposure relies on the quantification of its secondary oxidative metabolites in human biological samples. Mono-carboxy-isononyl phthalate (MCOP) is a primary and highly stable biomarker for DINP. Because MCOP is predominantly excreted in urine as a hydrophilic glucuronide conjugate, sample preparation must include a robust enzymatic deconjugation step to yield the free monoester prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note details a self-validating, highly specific enzymatic hydrolysis protocol designed to eliminate artifactual laboratory contamination while ensuring quantitative recovery.

Mechanistic Principles & Causality

The Metabolic Pathway of DINP

Upon environmental exposure, the parent diester DINP undergoes rapid Phase I metabolism via lipases and esterases to form the primary monoester, mono-isononyl phthalate (MINP). MINP is further oxidized into secondary metabolites, predominantly MCOP. To facilitate urinary excretion, MCOP undergoes Phase II biotransformation, where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate it with glucuronic acid (1)[1].

MCOP_Pathway DINP DINP (Parent Diester) Environmental Exposure MINP MINP (Primary Monoester) Phase I Metabolism DINP->MINP Lipases/Esterases MCOP_Free MCOP (Free) Oxidative Metabolism MINP->MCOP_Free Oxidation MCOP_Gluc MCOP-Glucuronide Phase II Conjugation MCOP_Free->MCOP_Gluc UGT Enzymes Analysis Total MCOP Quantified via LC-MS/MS MCOP_Free->Analysis SPE Extraction Enzyme E. coli β-glucuronidase (Highly Specific Cleavage) MCOP_Gluc->Enzyme Urine Sample Enzyme->MCOP_Free Hydrolysis

Caption: Metabolic pathway of DINP to MCOP glucuronide and its targeted enzymatic deconjugation.

The Critical Choice of Enzyme: Eliminating Artifacts

A significant challenge in phthalate biomonitoring is the ubiquitous presence of parent diesters (like DINP) in laboratory environments (air, dust, plastics). Historically, researchers utilized β-glucuronidase derived from Helix pomatia (snail juice). However, H. pomatia preparations possess non-specific lipase and esterase side-activities. If laboratory diesters contaminate the urine sample, the H. pomatia enzyme will actively cleave these diesters into monoesters during the 90-minute incubation, leading to artificially inflated MCOP and MINP concentrations (2)[2].

To solve this, this protocol mandates the use of Escherichia coli (K12) β-glucuronidase. The E. coli enzyme is highly specific to the glycosidic bond of the glucuronide and completely lacks the lipase/esterase activity that hydrolyzes phthalate diesters, thereby preserving the scientific integrity of the sample (3)[3].

Trustworthiness via a Self-Validating System

Urine is a highly variable matrix containing varying pH levels, salts, and endogenous enzyme inhibitors. To guarantee that the absence of MCOP in a chromatogram is due to a true biological negative rather than a failure of the enzymatic deconjugation step, a self-validating mechanism must be employed. 4-Methylumbelliferone glucuronide (4-MUG) is spiked into every sample. The E. coli enzyme cleaves 4-MUG into 4-methylumbelliferone (4-MU), a compound easily detected via LC-MS/MS. Monitoring the 4-MU peak area provides a built-in quality control metric, confirming successful deconjugation in every individual sample (4)[4].

Experimental Workflow

Workflow Step1 1. Aliquot Urine (100 - 500 µL) Step2 2. Add Internal Stds (13C-MCOP & 4-MUG) Step1->Step2 Step3 3. Buffer Addition (NH4OAc, pH 6.5) Step2->Step3 Step4 4. Enzymatic Cleavage (E. coli β-glucuronidase) Step3->Step4 Step5 5. Incubation (37°C for 90 min) Step4->Step5 Step6 6. Quench & SPE (Glacial Acetic Acid) Step5->Step6

Caption: Step-by-step sample preparation workflow for the enzymatic deconjugation of MCOP.

Reagents and Materials

  • Enzyme: E. coli K12 β-glucuronidase (Specific activity ~140 U/mg at 37 °C).

  • Buffer: 1.0 M Ammonium Acetate buffer, adjusted to pH 6.5 with glacial acetic acid.

  • Internal Standards: 13C4-MCOP (Isotope-labeled internal standard) and 4-Methylumbelliferone glucuronide (4-MUG).

  • Quenching Agent: Glacial acetic acid or 5% Acetonitrile in water with 0.1% acetic acid.

  • Consumables: Phthalate-free borosilicate glass autosampler vials and Teflon-lined caps (prescreened to ensure no MCOP/DINP background).

Step-by-Step Protocol

  • Sample Preparation: Thaw human urine samples completely at room temperature. Vortex vigorously to ensure homogeneity, then centrifuge at 10,000 x g for 5 minutes to pellet any precipitates or cellular debris.

  • Aliquoting: Transfer a 100 µL to 500 µL aliquot of the clear urine supernatant into a pre-screened, phthalate-free glass autosampler vial. (Note: Avoid any plastic consumables during this step to prevent diester contamination).

  • Buffering: Add 100 µL of 1.0 M ammonium acetate buffer (pH 6.5) to the urine aliquot.

    • Causality: Urine pH varies drastically (pH 4.5 - 8.0). This buffer standardizes the matrix to pH 6.5, which is the optimal catalytic environment for E. coli β-glucuronidase.

  • Spiking: Add the isotopically labeled internal standard mixture (e.g., 13C4-MCOP) and 25 µL of the 4-MUG deconjugation standard.

  • Enzyme Addition: Add 25–30 µL of the E. coli β-glucuronidase solution (approx. 200 U/mL). Cap the vial tightly with a Teflon-lined septum and swirl gently to mix.

  • Incubation: Place the vials in a heated autosampler tray or water bath set to 37 °C for exactly 90 minutes.

    • Causality: 90 minutes at 37 °C provides quantitative (>99%) hydrolysis of sterically hindered phthalate glucuronides without thermally degrading the target analytes.

  • Quenching: Stop the enzymatic reaction by adding 50 µL of glacial acetic acid.

    • Causality: Dropping the pH significantly below the enzyme's active range halts all biological activity, stabilizing the free MCOP for extraction.

  • Downstream Processing: Proceed immediately to Solid Phase Extraction (SPE)—either online or offline—followed by reversed-phase HPLC-ESI-MS/MS analysis.

Data Presentation & Optimization Parameters

Table 1: Optimized Enzymatic Hydrolysis Parameters for MCOP Glucuronide

ParameterOptimal ConditionCausality / Scientific Rationale
Enzyme Source E. coli K12Lacks lipase/esterase side-activity; prevents artifactual monoester formation.
Buffer System 1 M Ammonium AcetateMaintains stable pH; volatile nature ensures downstream LC-MS/MS compatibility.
Optimal pH 6.5Provides the optimal catalytic environment for E. coli β-glucuronidase activity.
Temperature 37 °CMatches physiological conditions to maximize enzyme kinetics.
Incubation Time 90 minutesEnsures complete quantitative hydrolysis of sterically hindered glucuronides.
QC Monitor 4-MUGActs as a surrogate substrate to validate enzyme activity in every single sample.

Table 2: Comparative Analysis of β-Glucuronidase Sources for Phthalate Biomonitoring

FeatureEscherichia coli (K12)Helix pomatia (Snail Juice)
β-Glucuronidase Activity HighHigh
Sulfatase Activity NoneHigh
Lipase/Esterase Activity None (Ideal) High (Causes artifacts)
Risk of Artifactual MCOP Low High
Suitability for Phthalates Highly Recommended Not Recommended

References

  • Centers for Disease Control and Prevention (CDC).
  • Blount, B. C., et al. "Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC−APCI-MS/MS." Analytical Chemistry.
  • Blount, B. C., et al. "Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population." Environmental Health Perspectives.
  • Duty, S. M., et al. "Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women." NIH/PMC.

Sources

Method

Application Note: Urinary Biomarker Analysis of DiNP Exposure Using MCOP via LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Rationale Di-isononyl phthalate (DiNP) is a high-molecular-wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Rationale

Di-isononyl phthalate (DiNP) is a high-molecular-weight plasticizer extensively used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in polyvinyl chloride (PVC) and consumer products. As regulatory scrutiny on phthalates intensifies due to their endocrine-disrupting potential, accurate human biomonitoring is critical for exposure assessment and epidemiological studies[1].

Historically, biomonitoring efforts targeted the primary hydrolytic monoester, monoisononyl phthalate (MINP). However, MINP is rapidly metabolized in vivo and is rarely detected in human urine, leading to severe underestimations of exposure[2]. To achieve high-fidelity exposure assessment, modern analytical workflows target secondary oxidized metabolites. Mono-(carboxyisooctyl) phthalate (MCOP) is a major terminal oxidative metabolite of DiNP. Because MCOP is excreted at significantly higher concentrations than MINP and is not subject to external environmental contamination (the "phthalate blank problem"), it serves as a highly specific, stable, and sensitive biomarker for DiNP exposure[3][4].

This application note details a validated, self-monitoring analytical protocol utilizing enzymatic deconjugation, solid-phase extraction (SPE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution to quantify MCOP in human urine[5][6].

Metabolic Pathway & Biomarker Selection

Understanding the toxicokinetics of DiNP is essential for robust assay design. Upon ingestion or absorption, DiNP is rapidly hydrolyzed by esterases in the gut and blood to MINP. MINP then undergoes extensive Phase I oxidation (hydroxylation, carboxylation, and oxo-formation) mediated by cytochrome P450 enzymes, followed by Phase II glucuronidation[1].

Targeting MCOP provides a dual advantage:

  • Biological Abundance: MCOP is highly abundant in urine compared to the transient MINP[1].

  • Analytical Integrity: Unlike primary monoesters, oxidized metabolites like MCOP are not present in laboratory plastics, virtually eliminating false positives caused by background contamination during sample preparation[4][7].

DiNP_Metabolism DiNP DiNP (Parent Chemical) MINP MINP (Primary Monoester) DiNP->MINP Hydrolysis (Esterases) MCOP MCOP (Target Biomarker) MINP->MCOP ω-Oxidation (Carboxylation) MHINP MHINP (Hydroxylated) MINP->MHINP (ω-1)-Oxidation MOINP MOINP (Oxo-metabolite) MINP->MOINP (ω-1)-Oxidation

Fig 1: Phase I metabolic pathway of DiNP highlighting MCOP as the terminal target biomarker.

Experimental Strategy and Self-Validating Systems

To ensure trustworthiness and scientific integrity , this protocol integrates two critical self-validating mechanisms:

  • Isotope Dilution: The addition of isotopically labeled internal standards (e.g., 13C4​ -MCOP or D4​ -MCOP) prior to any sample manipulation corrects for matrix effects, ion suppression, and extraction losses[1][5].

  • Deconjugation Monitoring: MCOP is excreted primarily as a glucuronide conjugate. We utilize β -glucuronidase to cleave this bond. By spiking the sample with 4-methylumbelliferyl glucuronide, we can monitor the efficiency of the enzymatic deconjugation in every single sample. If the enzyme fails, the absence of the cleaved 4-methylumbelliferone product immediately flags the sample as invalid[5][8].

Assay_Workflow Urine Urine Sample Collection Spike Spike IS & Deconjugation Monitor Urine->Spike Enzyme Enzymatic Hydrolysis (β-glucuronidase) Spike->Enzyme SPE Solid Phase Extraction (SPE) Enzyme->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Quantification (Isotope Dilution) LCMS->Data

Fig 2: End-to-end analytical workflow for MCOP quantification in human urine.

Materials and Reagents

  • Analytical Standards: Native MCOP and isotopically labeled internal standard ( 13C4​ -MCOP or D4​ -MCOP) (e.g., Cambridge Isotope Laboratories).

  • Enzyme: β -glucuronidase from E. coli K12 (Specific activity 140 U/mg at 37°C)[5].

  • Deconjugation Monitor: 4-methylumbelliferyl glucuronide and its free form, 4-methylumbelliferone.

  • Buffers & Solvents: 1 M Ammonium acetate buffer (pH 6.5), LC-MS grade Water, Acetonitrile, and Methanol.

  • Hardware: 96-well SPE plates (e.g., Oasis HLB, 30 mg) or automated online-SPE system; reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm); Triple Quadrupole Mass Spectrometer.

Detailed Step-by-Step Protocol

Part A: Sample Preparation and Enzymatic Deconjugation

Causality Note: Human urine pH varies widely. The addition of ammonium acetate buffer strictly controls the pH to 6.5, the optimal catalytic environment for E. coli-derived β -glucuronidase, preventing incomplete hydrolysis[5].

  • Thaw and Vortex: Thaw urine samples completely at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer 200 µL of urine into a 96-well collection plate or autosampler vial.

  • Spike Internal Standards: Add 10 µL of the internal standard working solution (containing 13C4​ -MCOP and 4-methylumbelliferyl glucuronide) to each sample.

  • Buffer Addition: Add 50 µL of 1 M ammonium acetate buffer (pH 6.5) to stabilize the pH.

  • Enzyme Addition: Add 10 µL of β -glucuronidase solution (approx. 200 Units per sample).

  • Incubation: Seal the plate/vials, mix gently, and incubate at 37°C for 90 to 120 minutes to ensure complete deconjugation of MCOP[7][9].

  • Quench: Stop the reaction by adding 10 µL of glacial acetic acid (or an equivalent acidic modifier) to drop the pH, which also prepares the analytes for optimal SPE retention.

Part B: Solid-Phase Extraction (SPE)

Causality Note: SPE isolates MCOP from urinary salts, urea, and proteins, which would otherwise cause severe ion suppression in the ESI source[3][6].

  • Conditioning: Condition the polymeric reversed-phase SPE plate with 1 mL of Methanol, followed by 1 mL of HPLC water.

  • Loading: Load the entire deconjugated urine mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water containing 0.1% acetic acid to elute hydrophilic interferences.

  • Elution: Elute the target analytes with 1 mL of Acetonitrile.

  • Reconstitution (Optional): Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of 10% Acetonitrile in water for injection.

Part C: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 column maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: 0.1% Acetic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 95% B over 6 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Data Presentation and Quantitative Metrics

To ensure robust quantification, specific MRM transitions must be monitored. MCOP yields a strong deprotonated precursor ion [M−H]− at m/z 307.1.

Table 1: Typical MRM Transitions and MS Parameters for MCOP Analysis

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
MCOP 307.1145.0121.0-22 / -35
13C4​ -MCOP (IS) 311.1149.0125.0-22 / -35
4-Methylumbelliferone 175.1119.0--25

Table 2: Standard Assay Performance Characteristics [5][6]

ParameterSpecificationCausality / Significance
Limit of Detection (LOD) 0.2 - 0.5 ng/mLAllows detection of trace environmental exposures in general populations.
Linear Dynamic Range 0.5 - 500 ng/mLCovers both background environmental and occupational exposure levels.
Accuracy (Spike Recovery) 85% - 115%Ensures quantitative reliability across different urine specific gravities.
Inter-assay Precision (CV) < 10%Validates the reproducibility of the extraction and LC-MS/MS platform.

Critical Parameters & Troubleshooting

  • Incomplete Deconjugation: If the 4-methylumbelliferone peak area is significantly lower than the established baseline, the sample must be re-analyzed. This is often caused by enzyme degradation or incorrect buffer pH[5].

  • Matrix Effects (Ion Suppression): Urine is a highly complex matrix. If the internal standard ( 13C4​ -MCOP) area drops by >50% compared to a solvent blank, the SPE wash step must be optimized, or the injection volume reduced[3].

  • Chromatographic Resolution: MCOP can present as a cluster of closely eluting isomer peaks due to the isomeric nature of commercial DiNP mixtures. Integration parameters must be set to encompass the entire isomer cluster to ensure accurate total MCOP quantification[10].

References

  • Centers for Disease Control and Prevention (CDC). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. cdc.gov. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). Lab 24 Urinary Phthalates. cdc.gov. Available at:[Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives. Available at:[Link]

  • Ye, X., et al. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]

  • Hsu, N. Y., et al. (2016). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

Sources

Application

Application Note: Optimization of LC-MS/MS Parameters for the Robust Quantitation of Monocarboxyisooctyl Phthalate (MCOP)

Introduction & Rationale Diisononyl phthalate (DINP) is a high-molecular-weight plasticizer extensively used in industrial and consumer products. Assessing human exposure to DINP is challenging because its primary hydrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Diisononyl phthalate (DINP) is a high-molecular-weight plasticizer extensively used in industrial and consumer products. Assessing human exposure to DINP is challenging because its primary hydrolytic metabolite, monoisononyl phthalate (MINP), is rapidly oxidized in vivo and rarely detected in urine. Instead, the secondary oxidized metabolite, monocarboxyisooctyl phthalate (MCOP) , serves as the most reliable and abundant biomarker for DINP exposure [1].

Due to the complex nature of biological matrices (e.g., urine, plasma) and the trace levels of MCOP (typically in the low ng/mL range), liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing multiple reaction monitoring (MRM) is the gold standard for accurate quantitation[2]. This application note details a highly specific, self-validating LC-MS/MS protocol for MCOP detection, emphasizing the mechanistic causality behind sample preparation, chromatographic separation, and mass spectrometric fragmentation.

G A DINP (Diisononyl phthalate) B MINP (Monoisononyl phthalate) A->B Hydrolysis (Esterases) C MCOP (Monocarboxyisooctyl phthalate) B->C ω-Oxidation (Cytochrome P450) D Urinary Excretion (Target Biomarker) C->D Glucuronidation (UGT Enzymes)

Figure 1: Metabolic pathway of DINP to its major urinary biomarker, MCOP.

Mechanistic Principles of MCOP Detection

Enzymatic Deconjugation

In the human body, MCOP is highly conjugated with glucuronic acid by UGT enzymes to increase its water solubility for urinary excretion. Direct LC-MS/MS analysis of raw urine only measures "free" MCOP, which drastically underestimates total exposure. To quantify total MCOP, samples must undergo enzymatic hydrolysis using β-glucuronidase prior to extraction. E. coli K12-derived β-glucuronidase is preferred because it lacks sulfatase activity, ensuring highly targeted deconjugation without degrading other matrix components.

Electrospray Ionization (ESI) Dynamics

MCOP (Chemical Formula: C₁₇H₂₂O₆, Exact Mass: 322.14) contains both a terminal carboxylic acid on its oxidized alkyl chain and a carboxylic acid on the phthalate core. These functional groups readily deprotonate in the ESI source, making Negative ESI (ESI-) the optimal ionization mode. This yields a highly stable deprotonated precursor ion [M−H]− at m/z 321.1.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation pathway is critical for selecting specific MRM transitions. Unlike non-oxidative phthalate monoesters that yield a dominant m/z 147 fragment (deprotonated o-phthalic anhydride), carboxylated metabolites like MCOP undergo a distinct cleavage. Upon collision-induced dissociation, MCOP predominantly undergoes alkyl chain cleavage to yield an [M−H−R]− ion at m/z 165.1. A secondary diagnostic fragment occurs at m/z 121.1, representing the deprotonated benzoate ion [3]. Relying on the m/z 165.1 transition prevents cross-talk and false positives from other non-oxidative phthalates in the matrix.

Experimental Protocol

Sample Preparation Workflow

The following step-by-step methodology utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove ion-suppressing urinary salts.

  • Aliquoting: Transfer 500 µL of thawed urine into a clean 96-well collection plate.

  • Isotope Dilution: Spike 50 µL of isotopically labeled internal standard (¹³C₄-MCOP, 50 ng/mL) into each well. Rationale: ¹³C₄-MCOP co-elutes with endogenous MCOP, perfectly correcting for matrix effects and extraction losses.

  • Buffering: Add 100 µL of 1.0 M ammonium acetate buffer (pH 6.5) to optimize the environment for enzymatic activity.

  • Deconjugation: Add 20 µL of β-glucuronidase (E. coli K12, ≥140 U/mg). Seal the plate and incubate at 37°C for 90 minutes.

  • Quenching: Add 50 µL of 10% formic acid. Rationale: This stops the enzymatic reaction and protonates the carboxylic acid groups of MCOP, ensuring it remains neutral for optimal retention on the reversed-phase SPE sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

    • Load the acidified sample onto the SPE plate.

    • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

    • Elute with 1 mL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Acetic Acid in Water).

Workflow S1 1. Sample Aliquoting Urine + 13C4-MCOP IS S2 2. Enzymatic Deconjugation β-Glucuronidase, 37°C, 90 min S1->S2 S3 3. Solid-Phase Extraction (SPE) Oasis HLB, Elute with ACN S2->S3 S4 4. UHPLC Separation C18 Column, Acidic Gradient S3->S4 S5 S5 S4->S5 S6 6. Data Analysis Peak Integration & QC Check S5->S6

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for MCOP quantitation.

Liquid Chromatography (UHPLC) Parameters

Chromatographic separation is performed on a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Rationale: Acetic acid (pKa ~4.76) keeps the mobile phase pH around 3.0, ensuring MCOP (pKa ~3-4) remains protonated during the run for sharp peak shapes, while still allowing efficient deprotonation in the negative ESI source.

Table 1: UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40955Initial
1.00.40955Linear
4.00.40595Linear
5.50.40595Hold
5.60.40955Linear
7.00.40955Re-equilibration
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS) must be operated in Negative ESI mode using Scheduled MRM to maximize dwell times.

  • Capillary/IonSpray Voltage: -4000 V

  • Source Temperature: 450°C

  • Desolvation Gas: 1000 L/hr

Table 2: MRM Transitions and Collision Energies for MCOP Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)Purpose
MCOP321.1165.1-22-60Quantifier
MCOP321.1121.1-35-60Qualifier
¹³C₄-MCOP325.1169.1-22-60Internal Standard

Quality Control and Validation Criteria

To ensure the protocol operates as a self-validating system, rigorous Quality Control (QC) criteria must be enforced for every analytical batch [4]:

  • Chromatographic Integrity: The retention time (RT) of endogenous MCOP must fall within ±0.1 minutes of the ¹³C₄-MCOP internal standard.

  • Signal Specificity (Ion Ratios): The ratio of the qualifier transition (321.1 → 121.1) to the quantifier transition (321.1 → 165.1) must be within ±20% of the mean ratio established by the calibration curve. Deviations indicate co-eluting matrix interference.

  • Accuracy & Precision: A minimum of 67% of all QC samples (prepared at Low, Mid, and High concentrations in synthetic urine) must back-calculate to within ±15% of their nominal values. The Lower Limit of Quantitation (LLOQ) must demonstrate a signal-to-noise (S/N) ratio ≥ 10 with an accuracy of ±20%.

References

  • Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey Source: Environmental Health Perspectives (CDC Stacks) URL:[Link][1]

  • Metabolomic Markers of Phthalate Exposure in Plasma and Urine of Pregnant Women Source: Frontiers in Public Health URL:[Link][2]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies Source: Journal of the American Society for Mass Spectrometry URL:[Link][3]

  • LC-MS/MS Quantitative Assays: Acceptance Criteria Source: UNC Department of Chemistry Mass Spectrometry Core Laboratory URL:[Link][4]

Sources

Method

High-Sensitivity Quantification of Mono-carboxy-isooctyl Phthalate (MCiOP) in Human Urine using Isotope Dilution LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for the quantitative analysis of Mono-carboxy-isooctyl Phthalate (MCiOP)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the quantitative analysis of Mono-carboxy-isooctyl Phthalate (MCiOP), a key secondary metabolite of the plasticizer di-isononyl phthalate (DiNP).[1] Accurate measurement of MCiOP in biological matrices such as urine is critical for assessing human exposure to DiNP and for toxicological and epidemiological studies. Phthalates are a class of industrial chemicals widely used to enhance the flexibility and durability of plastics, but concerns exist about their potential as endocrine disruptors.[2][3] This document details a robust and highly sensitive method employing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and an isotope dilution strategy. We will delve into the rationale behind each step, from the proper handling of analytical standards to sample preparation and data validation, ensuring a self-validating and trustworthy workflow.

Foundational Principle: The Analytical Standard

The accuracy of any quantitative bioanalysis is fundamentally anchored to the quality and proper use of the analytical standard. For MCiOP, this involves both the native compound and its stable isotope-labeled counterpart, which is essential for the gold-standard isotope dilution technique.

The Causality of Isotope Dilution: Phthalate analysis is notoriously susceptible to variability from two primary sources: environmental contamination and matrix effects.[4] Biological samples like urine are complex mixtures that can suppress or enhance the analyte signal during ionization in the mass spectrometer.[5][6] An isotopically labeled internal standard, such as Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4), is the ideal corrective tool.[7] Because it is chemically identical to the native analyte, it co-elutes chromatographically and experiences the exact same extraction inefficiencies and matrix effects.[8][9] By measuring the ratio of the native analyte to the known concentration of the spiked internal standard, these variations are effectively nullified, leading to highly accurate and precise quantification.

Table 1: Properties of MCiOP Analytical Standards

PropertyMono-carboxy-isooctyl Phthalate (Native)Mono-carboxy-isooctyl Phthalate-d4 (Internal Standard)
Analyte Name Mono-carboxy-isooctyl Phthalate (MCiOP)Mono-carboxy-isooctyl Phthalate-d4
CAS Number 898544-09-7[10][11]898544-09-7 (Alternate)[7][12]
Molecular Formula C₁₇H₂₂O₆[10][11]C₁₇H₁₈D₄O₆[7][12]
Molecular Weight ~322.35 g/mol [10][11]~326.38 g/mol [7][12]
Typical Purity >95% (via HPLC)>95% (via HPLC)[7][12]
Storage Temp. -20°C or 2-8°C (Check CoA)[12]-20°C[12]

Trustworthiness Insight: Always procure standards from reputable commercial sources and refer to the Certificate of Analysis (CoA) for lot-specific purity, concentration, and recommended storage conditions. Prepare stock solutions gravimetrically using an analytical balance.

Analytical Workflow Overview

The successful quantification of MCiOP from a complex biological matrix is a multi-stage process. Each stage is designed to isolate the analyte, remove interferences, and ensure reproducible measurement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical tool for phthalate metabolites due to its superior sensitivity and selectivity, which often eliminates the need for chemical derivatization required by Gas Chromatography (GC) methods.[4][13]

MCiOP_Analysis_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Urine Sample Collection (Pre-screened container) Spike Spike with MCiOP-d4 Internal Standard Sample->Spike Hydrolysis Enzymatic Deconjugation (β-glucuronidase) Spike->Hydrolysis SPE Solid Phase Extraction (SPE) (Concentration & Cleanup) Hydrolysis->SPE LC HPLC Separation (Reversed-Phase C18) SPE->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Quant Quantification (Native/IS Ratio vs. Cal Curve) MS->Quant Validate Data Validation (QC, Blanks, IS Response) Quant->Validate

Caption: Overall workflow for MCiOP quantification.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for phthalate metabolite analysis, such as those used by the Centers for Disease Control and Prevention (CDC).[14]

Reagents and Materials
  • Standards: MCiOP and MCiOP-d4 neat material or certified solutions.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid or acetic acid, ammonium acetate, β-glucuronidase (from E. coli or H. pomatia).

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X, Oasis HLB).

  • Labware: Pre-screened polypropylene tubes and vials to minimize phthalate contamination, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Standard and QC Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh ~2-5 mg of neat standard (MCiOP and MCiOP-d4) and dissolve in methanol to a known volume in amber glass vials. Store at -20°C.

  • Working Standard Solution: Prepare a series of dilutions from the stock solutions using methanol to create a combined working solution containing all analytes and internal standards.

  • Calibration Standards (e.g., 0.5 - 200 ng/mL): Serially dilute the working standard solution in a clean matrix (e.g., analyte-free synthetic urine or water) to create a multi-point calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to independently verify the calibration curve's accuracy.[15]

Urine Sample Preparation Protocol
  • Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex to homogenize. Aliquot 0.5 mL of urine into a 4 mL polypropylene tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the MCiOP-d4 internal standard working solution to every sample, calibrator, and QC.

  • Enzymatic Deconjugation:

    • Rationale: In the body, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. The β-glucuronidase enzyme cleaves this bond, releasing the free metabolite for detection.[9][14]

    • Procedure: Add 250 µL of ammonium acetate buffer (1M, pH 6.5) and 10 µL of β-glucuronidase solution. Vortex gently.

    • Incubate the samples at 37°C for 90-120 minutes.[15]

  • Solid Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load: Load the entire hydrolyzed sample onto the cartridge.

    • Wash: Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Elute: Elute the analytes with 2 mL of methanol or acetonitrile into a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol) and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Method optimization is essential for specific instrumentation.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions

ParameterRecommended Setting
System Agilent 1260, Thermo Accela, or equivalent[14]
Column Reversed-phase C18, e.g., Synergi MAX-RP (150x3.0 mm, 4 µm)[15]
Mobile Phase A 0.1% Acetic Acid in Water[8]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[8]
Flow Rate 220 - 400 µL/min
Gradient Start at 5% B, linear ramp to 100% B, hold, then re-equilibrate
Injection Volume 10 µL[8]
Column Temp. 50°C[15]

Table 3: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
System Sciex 5500, Thermo TSQ Vantage, or equivalent Triple Quadrupole[14][16]
Ionization Mode Electrospray Ionization (ESI), Negative[8][13]
Detection Mode Multiple Reaction Monitoring (MRM)[8][13]
Ionization Voltage ~ -2.85 kV[13]
Source Temp. 100 - 150 °C
Drying Gas Temp. 300 - 350 °C
MRM Transitions To be optimized empirically. Example transitions below:
MCiOP Q1: 321.1 -> Q3: 134.1 / 177.1
MCiOP-d4 Q1: 325.1 -> Q3: 138.1 / 177.1

Expertise Insight: The choice of MRM transitions is critical for selectivity. The primary transition (most intense) is used for quantification, while a secondary transition serves as a qualifier to confirm analyte identity, adding another layer of confidence to the results.

Data Validation: A Self-Correcting System

A robust analytical method is a self-validating one. Each analytical run must include specific checks to ensure the integrity of the data generated.

Data_Validation_Logic Start Begin Data Review CheckBlank Is Reagent Blank < LLOQ? Start->CheckBlank CheckQC Are QC Samples within ±15% of nominal? CheckBlank->CheckQC Yes Contamination Action: Investigate Contamination Source. Reject Run. CheckBlank->Contamination No CheckIS Is Internal Standard Response Stable? CheckQC->CheckIS Yes Recalibrate Action: Check Calibrators. Re-process or Reject Run. CheckQC->Recalibrate No MatrixIssue Action: Investigate Sample Matrix Effects. Flag Data. CheckIS->MatrixIssue No Pass Data Accepted CheckIS->Pass Yes

Caption: Logic flow for data quality validation.

  • Laboratory Reagent Blanks (LRB): An aliquot of solvent processed identically to a sample. This is crucial for phthalates to assess any background contamination from the lab environment. The blank response should be below the Limit of Quantification (LOQ).

  • Calibration Curve: The curve must demonstrate good linearity, typically with a correlation coefficient (r²) > 0.99. A 1/x weighting is often applied to improve accuracy at the lower end of the curve.[14]

  • Quality Control (QC) Samples: The calculated concentrations of the low, medium, and high QCs must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value) for the run to be valid.[17]

  • Internal Standard Response: The peak area of the MCiOP-d4 internal standard should be monitored across all samples in the batch. Significant deviation in a single sample can indicate a severe matrix effect or a sample preparation error.

Conclusion

This application note provides a detailed framework for the reliable quantification of Mono-carboxy-isooctyl Phthalate in human urine. By combining a robust sample preparation protocol involving enzymatic hydrolysis and solid-phase extraction with the precision of isotope dilution HPLC-MS/MS, researchers can achieve the low limits of detection and high accuracy required for modern environmental health and toxicology studies. The emphasis on a self-validating system through rigorous quality control ensures that the data generated is both trustworthy and defensible.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Available at: [Link]

  • LCGC International. (2022). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available at: [Link]

  • Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]

  • Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Available at: [Link]

  • CORE. (n.d.). Analysis of phthalates in foods by using gas chromatography mass spectrometry (gc-ms). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mono-(carboxyisooctyl) phthalate. PubChem Compound Database. Available at: [Link]

  • Chen, M., et al. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 904, 73-80. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Available at: [Link]

  • Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. UQ eSpace. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 606: Phthalate Ester. Available at: [Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Phthalates in Cosmetics. Available at: [Link]

  • Smedsgaard, J., & Frisvad, J. C. (2009). Multi-mycotoxin analysis in complex biological matrices using LC-ESI/MS: experimental study using triple stage quadrupole and LTQ-Orbitrap. PubMed. Available at: [Link]

  • Critical Reviews in Analytical Chemistry. (2017). Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. Available at: [Link]

  • PubMed. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Exposome-Explorer. (n.d.). Mono-carboxy-isooctyl phthalate (MCOP). Available at: [Link]

  • ChemRxiv. (n.d.). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjugated metabolites in human urine. Available at: [Link]

  • PubMed. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. Available at: [Link]

  • MDPI. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Available at: [Link]

  • Taylor & Francis Online. (2025). Mono-carboxy-iso-octyl phthalate: Significance and symbolism. Available at: [Link]

  • MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

Sources

Application

Authored by: Gemini, Senior Application Scientist

Application Notes and Protocols: Mitochondrial Cyanine-based Probes (MCOP) in Toxicology Research Introduction: The Critical Role of Mitochondria in Toxicology Mitochondria, the powerhouses of the cell, are central to ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Mitochondrial Cyanine-based Probes (MCOP) in Toxicology Research

Introduction: The Critical Role of Mitochondria in Toxicology

Mitochondria, the powerhouses of the cell, are central to cellular life and death.[1] Their primary role in generating ATP via oxidative phosphorylation makes them a highly vulnerable target for a vast array of xenobiotics, including pharmaceuticals, industrial chemicals, and environmental pollutants.[2][3] Drug-induced mitochondrial toxicity is a leading cause of compound attrition during development, black-box warnings, and even market withdrawals, underscoring the urgent need for robust screening methods.[4][5]

Mitochondrial dysfunction is a common mechanism of toxicity that can manifest as impaired ATP production, increased generation of reactive oxygen species (ROS), altered cellular signaling, and the initiation of apoptotic or necrotic cell death.[2][6][7] A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[1][8] A collapse or significant decrease in ΔΨm is a reliable, early hallmark of mitochondrial injury and cellular stress.

This guide focuses on the application of Mitochondrial Cyanine-based Overload Probes (MCOP), a class of ratiometric fluorescent dyes exemplified by the well-characterized probe JC-1, for the assessment of mitochondrial toxicity. These cationic, lipophilic dyes accumulate in mitochondria in a potential-dependent manner, providing a powerful tool for researchers, scientists, and drug development professionals to identify and characterize mitotoxicants.

Core Principles of Ratiometric MCOP Assays

The primary advantage of ratiometric probes like JC-1 lies in their ability to exhibit a concentration-independent emission shift in response to changes in mitochondrial membrane potential. This provides a more reliable and quantitative measure compared to monochromatic dyes.

Mechanism of Action: In healthy, non-apoptotic cells, the high negative mitochondrial membrane potential (approx. -150 to -180 mV) drives the accumulation of the cationic MCOP probe inside the mitochondria.[9] At these high intramitochondrial concentrations, the probe molecules form aggregates, known as "J-aggregates," which emit a distinct red fluorescence (typically ~590 nm).

Conversely, in unhealthy or apoptotic cells where the ΔΨm has collapsed, the probe can no longer accumulate within the mitochondria. It remains in the cytoplasm in its monomeric form, which emits a green fluorescence (typically ~530 nm).[10][11]

Therefore, the ratio of red-to-green fluorescence intensity provides a sensitive, semi-quantitative measure of mitochondrial polarization. A decrease in this ratio is indicative of mitochondrial depolarization, a key event in the onset of cellular toxicity.[10][12]

Scientist's Note: The ratiometric nature of this assay is a self-validating system. It inherently controls for variations in probe loading, cell number, and instrument settings that can confound results from single-wavelength intensity probes.

MCOP_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Toxicant-Exposed Cell (Low ΔΨm) Healthy_Mito Energized Mitochondrion J_Aggregates MCOP J-Aggregates (Red Fluorescence) Healthy_Mito->J_Aggregates High Concentration Apoptotic_Mito Depolarized Mitochondrion Monomers MCOP Monomers (Green Fluorescence) Apoptotic_Mito->Monomers Low Concentration MCOP_Probe MCOP Probe (e.g., JC-1) MCOP_Probe->Healthy_Mito Accumulates MCOP_Probe->Apoptotic_Mito Fails to Accumulate

Caption: Principle of MCOP (JC-1) assay for detecting mitochondrial membrane potential.

Application: High-Throughput Screening (HTS) for Mitotoxicants

The transition from traditional, low-throughput methods like oxygen consumption analysis to fluorescence-based microplate assays has enabled the large-scale screening of chemical libraries for mitochondrial toxicity.[3][13][14] The MCOP assay is highly amenable to HTS formats.

Protocol: 96-Well MCOP Assay for Compound Screening

This protocol provides a robust framework for screening compounds in a 96-well format using adherent cells (e.g., HepG2, a human liver carcinoma cell line commonly used in toxicology).

A. Materials and Reagents

  • Adherent cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • MCOP Probe (e.g., JC-1), 1-5 mM stock in DMSO

  • Test compounds, serially diluted

  • Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), 10 mM stock in DMSO

  • Vehicle Control: DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader with filter sets for green (~485 nm Ex / ~535 nm Em) and red (~540 nm Ex / ~590 nm Em) fluorescence[11]

B. Experimental Workflow

HTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_stain Day 2: Staining & Analysis Step1 1. Seed Cells (e.g., 20,000 cells/well) in 96-well plate Step2 2. Incubate Overnight (37°C, 5% CO2) Step1->Step2 Step3 3. Add Test Compounds, Positive Control (CCCP), & Vehicle (DMSO) Step2->Step3 Step4 4. Incubate (e.g., 1-24 hours) Step3->Step4 Step5 5. Add MCOP/JC-1 Working Solution (Final conc. ~2 µM) Step4->Step5 Step6 6. Incubate 15-30 min (37°C, protected from light) Step5->Step6 Step7 7. Wash with PBS (Optional but Recommended) Step6->Step7 Step8 8. Read Fluorescence (Red & Green Channels) Step7->Step8

Caption: High-throughput screening workflow for mitochondrial toxicity assessment.

C. Step-by-Step Methodology

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will achieve ~80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

    • Scientist's Note: Over-confluent cells may exhibit altered metabolism, while sparse cultures can be overly sensitive. Consistent seeding density is crucial for reproducible results.

  • Compound Treatment: Prepare serial dilutions of your test compounds. Remove the old medium from the cells and add fresh medium containing the test compounds, positive control (CCCP, final concentration 5-50 µM), and vehicle control (DMSO, typically ≤0.5%).[11]

    • Trustworthiness Check: The CCCP positive control is essential. It is a potent mitochondrial uncoupler that will cause a complete collapse of ΔΨm, resulting in a minimal red/green ratio. The vehicle control sets the baseline for healthy, polarized mitochondria. If these controls do not perform as expected, the assay is invalid.[10][12]

  • Incubation: Incubate the plate for a duration relevant to your study (e.g., 1 hour for acute effects, 24 hours for chronic toxicity).

  • MCOP Staining: Prepare a fresh MCOP/JC-1 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM (optimization is recommended).[10] Add the working solution directly to each well and incubate for 15-30 minutes at 37°C, protected from light.[10][11]

    • Scientist's Note: JC-1 is light-sensitive and prone to precipitation in aqueous solutions. Ensure the stock is fully dissolved in DMSO and prepare the working solution immediately before use.[11]

  • Washing (Optional): After incubation, you may gently wash the cells once or twice with warm PBS to remove extracellular dye and reduce background fluorescence. This step often improves the signal-to-noise ratio.[10][12]

  • Data Acquisition: Immediately read the fluorescence intensity on a microplate reader.

    • J-aggregates (Red): Excitation ~540 nm / Emission ~590 nm

    • Monomers (Green): Excitation ~485 nm / Emission ~535 nm

D. Data Analysis and Interpretation

  • Calculate the Ratio: For each well, calculate the ratio of Red Fluorescence / Green Fluorescence.

  • Normalize to Control: Normalize the data by expressing the ratio of treated wells as a percentage of the average ratio from the vehicle-treated control wells.

    • % of Control = (Ratio_Sample / Ratio_Vehicle_Control) * 100

  • Generate Dose-Response Curves: Plot the normalized response against the log of the compound concentration to determine the IC50 value (the concentration at which a 50% reduction in the red/green ratio is observed).

E. Expected Results

The table below summarizes typical data from an MCOP screening assay.

CompoundConcentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio% of Vehicle Control
Vehicle (DMSO) 0.1%85,0005,00017.0100%
CCCP (Positive Control) 1012,00060,0000.21.2%
Compound X 179,0007,50010.561.8%
Compound X 1045,00038,0001.27.1%
Compound X 10015,00055,0000.271.6%
Compound Y 10083,0005,20016.094.1%

Interpretation:

  • Compound X demonstrates potent mitochondrial toxicity, showing a dose-dependent decrease in the red/green ratio.

  • Compound Y shows no significant mitochondrial toxicity at the concentrations tested.

  • The Positive Control (CCCP) effectively depolarized the mitochondria, validating the assay's performance.

Advanced Applications & Considerations

  • Flow Cytometry: MCOP assays can be adapted for flow cytometry, allowing for single-cell analysis and the correlation of mitochondrial health with other cellular markers, such as apoptosis (e.g., Annexin V staining).[15]

  • Fluorescence Microscopy: Visual confirmation of mitochondrial depolarization can be achieved with fluorescence microscopy, providing qualitative spatial information about mitochondrial health within the cell.

  • Cell Type Specificity: The optimal dye concentration and incubation time can vary significantly between cell types. Empirical optimization is always required.[10][12]

  • Probe-Induced Toxicity: At high concentrations or with prolonged light exposure, some cyanine dyes can be phototoxic and may themselves interfere with mitochondrial function.[7][16] It is crucial to use the lowest effective concentration.

Conclusion

MCOP-based ratiometric assays are indispensable tools in modern toxicology. They provide a sensitive, reliable, and high-throughput method for identifying compounds that disrupt mitochondrial membrane potential, a critical initiating event in cellular injury. By incorporating robust controls and understanding the principles behind the assay, researchers can generate high-quality, reproducible data to de-risk compounds early in the drug development pipeline and better understand the mechanisms of chemical-induced toxicity.

References

  • Wills, L. P. (2017). The use of high-throughput screening techniques to evaluate mitochondrial toxicity. Toxicology, 391, 58-65. [Link]

  • Zhang, J. H., et al. (2013). Systematic Study of Mitochondrial Toxicity of Environmental Chemicals Using Quantitative High Throughput Screening. Chemical Research in Toxicology, 26(9), 1323-1334. [Link]

  • Hynes, J., et al. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences, 92(1), 186-200. [Link]

  • Agilent Technologies. (2019). Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. Agilent Application Note. [Link]

  • Technology Networks. (2025). Identifying Mitochondrial Toxicity in Drug Discovery. Technology Networks Infographic. [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences Technical Note. [Link]

  • Promega Connections. (2014). Validation of a high throughput cell-based assay to screen compounds for mitochondrial toxicity. Promega Connections Blog. [Link]

  • Lund University. (2022). Mitochondrial dysfunction in drug and chemical toxicity: mechanism, target identification and therapeutic development. Lund University Research Portal. [Link]

  • Perry, S. W., et al. (2018). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(1), 204-215. [Link]

  • Reers, M., et al. (1995). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Enzymology, 260, 406-417. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray Protocol. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience Product Manual. [Link]

Sources

Method

Measuring Pyridoxine &amp; Nicotinamide Metabolites in Amniotic Fluid and Breast Milk: An Application Note

Introduction: Unveiling the Metabolic Dialogue Between Mother and Child The nutritional environment during gestation and early infancy is a cornerstone of lifelong health. Amniotic fluid and breast milk are not merely so...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Metabolic Dialogue Between Mother and Child

The nutritional environment during gestation and early infancy is a cornerstone of lifelong health. Amniotic fluid and breast milk are not merely sources of sustenance; they are complex biological matrices that reflect the metabolic status of the mother and provide crucial insights into fetal and neonatal development. Among the myriad of components within these fluids, metabolites of B-vitamins, particularly pyridoxine (Vitamin B6) and nicotinamide (Vitamin B3), are of profound interest to researchers in fields ranging from perinatal nutrition to drug development.

This application note provides a comprehensive guide to the principles and protocols for measuring a key metabolite of nicotinamide, N¹-methyl-2-pyridone-5-carboxamide (2PY) , in amniotic fluid and breast milk. The analytical framework presented herein is broadly applicable to other small, polar metabolites, including the structurally related compound 1-methyl-3-carboxy-6-oxo-1,6-dihydropyridin-2-yl, and serves as a robust template for researchers aiming to quantify such biomarkers.

The accurate measurement of these metabolites can elucidate mechanisms of nutrient transfer, identify potential deficiencies, and may lead to the discovery of novel biomarkers for metabolic stress and developmental programming of health and disease.[1][2]

Scientific Rationale: The Significance of Nicotinamide and Pyridoxine Metabolism

Nicotinamide and pyridoxine are water-soluble vitamins that serve as precursors to essential coenzymes involved in a vast array of metabolic reactions.[3]

  • Pyridoxal 5'-phosphate (PLP) , the active form of Vitamin B6, is a critical coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[3][4] Its role is fundamental in the synthesis of neurotransmitters, making it vital for neurodevelopment.[5][6] During pregnancy, maternal vitamin B6 levels naturally decrease, while the fetus accrues it, highlighting a tightly regulated transport system.[7][8]

  • Nicotinamide adenine dinucleotide (NAD+) , derived from Vitamin B3, is a central molecule in cellular redox reactions and energy metabolism. Its degradation leads to the formation of several metabolites, including 2PY.[9][10] The levels of these metabolites can reflect the overall NAD+ turnover and cellular metabolic state.

The quantification of these vitamins and their metabolites in amniotic fluid and breast milk is therefore of high scientific and clinical interest.[11][12] Amniotic fluid analysis can provide a window into the fetal metabolic environment during critical developmental periods, while breast milk analysis informs on the nutritional supply to the neonate.[11][12]

Metabolic Pathway of Nicotinamide to 2PY

The following diagram illustrates the metabolic conversion of nicotinamide to its terminal metabolite, 2PY, which is a key analyte in this protocol.

Nicotinamide Metabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM MNAM N¹-methylnicotinamide (MNAM) NAM->MNAM NNMT PY2 N¹-methyl-2-pyridone-5-carboxamide (2PY) MNAM->PY2

Caption: Metabolic conversion of NAD+ to 2PY.

Analytical Protocol: Quantification of 2PY by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[13][14][15]

Principle of the Method

This method utilizes a stable isotope-labeled internal standard to ensure accurate quantification. Following extraction from the biological matrix, the analyte is separated from other components by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

I. Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of the analytical results.

Amniotic Fluid:

  • Amniotic fluid is typically collected by a trained medical professional via amniocentesis.

  • Collect the fluid in sterile, polypropylene tubes.

  • Immediately after collection, centrifuge the sample at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant to a new, labeled polypropylene tube.

  • Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Breast Milk:

  • Instruct the mother to wash her hands and the breast area with soap and water, and to rinse thoroughly with water before collection. Avoid the use of creams or ointments on the nipples prior to sampling.

  • Collect the milk sample, ideally a full expression from one breast, directly into a sterile polypropylene container.

  • Gently mix the collected milk to ensure homogeneity.

  • Aliquot the milk into smaller, labeled polypropylene tubes.

  • Store the samples at -80°C until analysis.

II. Sample Preparation

This protocol employs a protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Trichloroacetic acid (TCA)

  • Stable isotope-labeled internal standard (e.g., 2PY-d3)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water

Protocol:

  • Thaw the amniotic fluid or breast milk samples on ice.

  • In a microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Experimental Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis AmnioticFluid Amniotic Fluid ProteinPrecipitation Protein Precipitation AmnioticFluid->ProteinPrecipitation BreastMilk Breast Milk BreastMilk->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Overview of the MCOP measurement workflow.

III. LC-MS/MS Parameters

The following table provides a starting point for the development of an LC-MS/MS method for 2PY. These parameters should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Gradient Linear gradient from 2% to 95% B over 5 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 2PY: e.g., m/z 153.1 -> 136.1 (Quantifier), m/z 153.1 -> 94.1 (Qualifier)
2PY-d3: e.g., m/z 156.1 -> 139.1
IV. Method Validation

A thorough validation of the analytical method is crucial to ensure reliable and reproducible results. The validation should be performed in accordance with international guidelines (e.g., FDA or EMA).

Validation Parameter Acceptance Criteria
Linearity r² > 0.99 for the calibration curve
Accuracy Mean recovery of 85-115% at three concentration levels
Precision Coefficient of variation (CV) < 15% for intra- and inter-day assays
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10, with acceptable accuracy and precision
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability assessed under various conditions (freeze-thaw, short-term, long-term)

Data Interpretation and Reporting

The concentration of 2PY in the samples is calculated from the calibration curve generated using the peak area ratios of the analyte to the internal standard. Results should be reported in appropriate units (e.g., ng/mL or µmol/L). The interpretation of the results should be done in the context of the specific research question, considering factors such as gestational age, maternal diet, and infant feeding practices.

Conclusion

This application note provides a detailed protocol for the quantification of the nicotinamide metabolite 2PY in amniotic fluid and breast milk using LC-MS/MS. This method is sensitive, specific, and can be adapted for the analysis of other related metabolites. The ability to accurately measure these compounds will undoubtedly contribute to a deeper understanding of maternal and child health.

References

  • Vitamin B6 (Pyridoxine). (2023). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Clayton, P. T. (2006). Vitamin B6 Metabolism and Inborn Errors. OMMBID - Online Metabolic and Molecular Bases of Inherited Disease. Available from: [Link]

  • The absorption, transport and metabolism of vitamin B6. ResearchGate. Available from: [Link]

  • A novel fully validated LC–MS/MS method for quantification of pyridoxal-5′-phosphate concentrations in samples of human whole blood. ResearchGate. Available from: [Link]

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available from: [Link]

  • Al-Tawil, K. (2024). Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology. Medscape. Available from: [Link]

  • Pyridoxal phosphate. Wikipedia. Available from: [Link]

  • Mills, K., et al. (2013). Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method. Journal of Inherited Metabolic Disease, 36(1), 121-128. Available from: [Link]

  • Strigl, A. M., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in food. Food Chemistry, 321, 126715. Available from: [Link]

  • Hamaker, B., et al. (1985). Quantities of B6 vitamers in human milk by high-performance liquid chromatography. Influence of maternal vitamin B6 status. Journal of Chromatography B: Biomedical Sciences and Applications, 337(2), 249-258. Available from: [Link]

  • Kim, H., et al. (2018). Reduced levels of N'-methyl-2-pyridone-5-carboxamide and lysophosphatidylcholine 16:0 in the serum of patients with intrahepatic cholangiocarcinoma, and the correlation with recurrence-free survival. Oncotarget, 9(1), 1083-1095. Available from: [Link]

  • Rysz, J., et al. (2025). High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease. International Journal of Molecular Sciences, 26(9), 5035. Available from: [Link]

  • Hamfelt, A., & Ejderhamn, J. (1986). Plasma Pyridoxal Phosphate Levels in Newborn Infants, Their Mothers and in the Mothers' Breast Milk. Acta Paediatrica, 75(6), 1050-1053. Available from: [Link]

  • Roepke, J. L., & Kirksey, A. (1979). Vitamin B6 nutriture during pregnancy and lactation. I. Vitamin B6 intake, levels of the vitamin in biological fluids, and condition of the infant at birth. The American Journal of Clinical Nutrition, 32(11), 2249-2256. Available from: [Link]

  • Falsaperla, R., et al. (2017). Pyridoxine supplementation during pregnancy, lactation and the first months of life: A review of the literature. Current Pediatric Research, 21(4), 613-619. Available from: [Link]

  • Grison, S., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 339. Available from: [Link]

  • N1-Methyl-2-pyridone-5-carboxamide. Wikipedia. Available from: [Link]

  • Falsaperla, R., et al. (2017). Pyridoxine supplementation during pregnancy, lactation and the first months of life: A review of the literature. ResearchGate. Available from: [Link]

  • Berg, H., et al. (2022). Assessment of vitamin B6 status in never-pregnant, pregnant and postpartum women and their infants. European Journal of Nutrition, 61(6), 3169-3180. Available from: [Link]

  • Vitamin B6. (2025). In Drugs and Lactation Database (LactMed®). National Institute of Child Health and Human Development. Available from: [Link]

  • Lassi, Z. S., et al. (2015). Pyridoxine (vitamin B6) supplementation during pregnancy or labour for maternal and neonatal outcomes. Cochrane Database of Systematic Reviews, (3), CD000179. Available from: [Link]

  • methyl 6-oxo-1-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxylate. NextSDS. Available from: [Link]

  • Raiten, D. J. (Ed.). (1990). Vitamin B-6 Metabolism in Pregnancy, Lactation, and Infancy. CRC Press.
  • Falsaperla, R., et al. (2017). Pyridoxine supplementation during pregnancy, lactation and the first monthsof life: A review of the literature. Semantic Scholar. Available from: [Link]

  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem. Available from: [Link]

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. PubChem. Available from: [Link]

  • Breast Milk Collection. The ORIGINS Project. Available from: [Link]

  • INSTRUCTIONS: Collection of Breast Milk for Analyses Using a Breast Pump. Reginfo.gov. Available from: [Link]

  • Bouillon-Minois, J. B., & Dutheil, F. (2022). Biomarker of Stress, Metabolic Syndrome and Human Health. Nutrients, 14(14), 2935. Available from: [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of MCOP in Cell Culture Media

Biological Relevance & Rationale Di-isononyl phthalate (DINP) is a ubiquitous plasticizer heavily utilized in the manufacturing of laboratory consumables, including cell culture flasks, serological pipettes, and tubing....

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Relevance & Rationale

Di-isononyl phthalate (DINP) is a ubiquitous plasticizer heavily utilized in the manufacturing of laboratory consumables, including cell culture flasks, serological pipettes, and tubing. In in vitro cell culture systems, DINP readily leaches into the culture media. Once in the media, it is rapidly metabolized by cellular esterases and cytochrome P450 enzymes into mono-isononyl phthalate (MINP) and subsequently oxidized to its secondary, highly stable metabolite: mono(carboxyoctyl) phthalate (MCOP) .

MCOP is a critical biomarker and a bioactive compound in its own right. Clinical and toxicological data have strongly associated MCOP exposure with adverse physiological outcomes, including significantly reduced platelet counts 1 and sex-specific thyroid hormone disruption 2. Furthermore, baseline contamination of cell culture media by endocrine-disrupting chemicals is a well-documented confounding factor in toxicological studies; thus, media must be rigorously analyzed for background levels prior to low-dose exposure experiments 2. Because phthalates and their metabolites partition dynamically between the aqueous media and the cellular lysate based on their lipophilicity 3, precise quantification of MCOP in the media fraction is essential for accurate toxicokinetic modeling and ensuring experimental integrity.

MetabolicPathway DINP Di-isononyl Phthalate (DINP) MINP Mono-isononyl Phthalate (MINP) DINP->MINP Hydrolysis (Esterases/Lipases) MCOP Mono(carboxyoctyl) Phthalate (MCOP) MINP->MCOP ω-Oxidation (CYP450)

Fig 1. Metabolic conversion of DINP to MCOP in cell culture models.

Analytical Strategy & Causality

To achieve high sensitivity and circumvent matrix effects inherent to cell culture media, this protocol utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is built on three pillars of chemical causality:

  • Protein Disruption: Cell culture media is typically supplemented with 10-20% Fetal Bovine Serum (FBS). Phthalate metabolites are highly lipophilic and bind strongly to bovine serum albumin (BSA) via non-covalent interactions. Direct extraction leads to poor recovery. By adding 1% Formic Acid to the media prior to extraction, the low pH denatures the albumin, breaking the protein-ligand bonds and freeing MCOP into the aqueous phase.

  • Hydrophilic-Lipophilic Balance (HLB) SPE: Direct injection of media into an LC-MS/MS causes severe ion suppression due to high concentrations of salts, phenol red, and amino acids. MCOP is an amphiphilic molecule, possessing both a hydrophobic aliphatic chain and a polar carboxylic acid head. An HLB polymeric cartridge efficiently retains both moieties, allowing highly polar interferents to be washed away before eluting the target analyte in pure methanol.

  • A Self-Validating System (Isotope Dilution): To guarantee trustworthiness, this protocol mandates a matrix-matched calibration curve and the pre-extraction spiking of an isotopically labeled internal standard (MCOP-13C4). Because MS ionization efficiency fluctuates based on residual matrix components, the internal standard acts as a self-correcting mechanism. Any matrix-induced ion suppression or physical loss during SPE equally affects both the native MCOP and the MCOP-13C4, ensuring the final calculated concentration remains absolute and verified.

SPEWorkflow Media 1. Cell Culture Media (Spike with MCOP-13C4 IS) Precipitation 2. Protein Disruption (Add 1% Formic Acid) Media->Precipitation SPE 3. Solid Phase Extraction (HLB Cartridge) Precipitation->SPE Evaporation 4. Evaporation & Reconstitution (N2 Gas -> Mobile Phase) SPE->Evaporation LCMS 5. LC-MS/MS Analysis (Negative ESI, MRM Mode) Evaporation->LCMS

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Standards: MCOP analytical standard (≥98% purity), MCOP-13C4 internal standard.

  • Consumables: Oasis HLB SPE Cartridges (3 cc, 60 mg), glass autosampler vials (avoid plastic to prevent secondary contamination).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, and Acetic Acid.

Sample Pre-Treatment
  • Transfer 500 µL of collected cell culture media into a glass centrifuge tube.

  • Spike the sample with 10 µL of MCOP-13C4 internal standard (working solution: 100 ng/mL in methanol).

  • Add 10 µL of concentrated Formic Acid (final concentration ~1-2% v/v) to disrupt albumin-MCOP binding.

  • Vortex vigorously for 30 seconds and sonicate for 5 minutes at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated high-molecular-weight proteins. Transfer the supernatant to a clean glass vial.

Solid Phase Extraction (SPE)
  • Conditioning: Pass 2 mL of Methanol through the HLB cartridge, followed by 2 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load the acidified media supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in Water to remove salts, glucose, and highly polar media components.

  • Drying: Apply maximum vacuum for 5 minutes to dry the sorbent bed completely.

  • Elution: Elute the MCOP into a clean glass tube using 2 mL of 100% Methanol.

Evaporation & Reconstitution
  • Evaporate the methanolic eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitute the dried residue in 100 µL of Initial Mobile Phase (90% Water with 0.1% Acetic Acid / 10% Acetonitrile).

  • Vortex for 1 minute and transfer to a glass autosampler vial with a glass insert for LC-MS/MS analysis.

Quantitative Data & Instrument Parameters

Table 1: LC Gradient Parameters

Chromatographic separation is achieved using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. The slightly acidic mobile phase ensures the carboxylic acid moiety of MCOP remains protonated during the run, improving peak shape and retention.

Time (min)Mobile Phase A (%)(Water + 0.1% Acetic Acid)Mobile Phase B (%)(Acetonitrile)Flow Rate (mL/min)
0.090100.4
1.090100.4
5.010900.4
7.010900.4
7.190100.4
10.090100.4
Table 2: MS/MS MRM Transitions (Negative ESI)

Detection is performed in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The primary fragment (m/z 121.0) corresponds to the stable phthalic acid anhydride core.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
MCOP 321.1121.022Quantifier
MCOP 321.177.035Qualifier
MCOP-13C4 325.1125.022Internal Standard
Table 3: Method Validation Metrics (Acceptance Criteria)

To validate the system prior to analyzing unknown samples, the following metrics must be established using a matrix-matched calibration curve (unexposed culture media spiked with known concentrations of MCOP).

ParameterTarget SpecificationPurpose / Rationale
Linearity (R²) > 0.995Ensures accurate calibration across the dynamic range (0.5 - 100 ng/mL).
LOD < 0.5 ng/mLValidates sensitivity for trace background contamination analysis.
LOQ < 1.5 ng/mLEstablishes the lowest concentration for reliable, reproducible quantification.
Recovery 85% - 115%Confirms the efficiency of the protein disruption and HLB SPE steps.
Matrix Effect ± 15% (IS corrected)Proves the MCOP-13C4 successfully normalizes ion suppression from the media.

References

  • Environmental health risks induced by interaction between Phthalic Acid Esters (PAEs) and biological macromolecule: A review. ResearchGate.3

  • Growing Concern Over Perfluorinated Chemicals. ResearchGate.2

  • Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. NIH.gov.1

Sources

Method

Application and Protocol for the Assessment of Occupational Exposure to Diisononyl Phthalate (DiNP) using Mono-carboxyisooctyl Phthalate (MCOP)

Introduction Diisononyl phthalate (DiNP) is a high-production-volume plasticizer utilized extensively in polyvinyl chloride (PVC) products to impart flexibility.[1] Its widespread use in items such as flooring, cables, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diisononyl phthalate (DiNP) is a high-production-volume plasticizer utilized extensively in polyvinyl chloride (PVC) products to impart flexibility.[1] Its widespread use in items such as flooring, cables, and toys can lead to occupational exposure in manufacturing and processing industries.[1][2] Assessing this exposure is critical for understanding potential health risks.[3] While the primary metabolite, monoisononyl phthalate (MiNP), was initially considered a biomarker, it is now understood to be less reliable due to its rapid and extensive further metabolism into secondary, oxidized metabolites.[2][4] Furthermore, MiNP is prone to external contamination, which can lead to an overestimation of exposure.[2]

The secondary oxidative metabolites, including mono-carboxyisooctyl phthalate (MCOP, also abbreviated as cx-MiOP or MCIOP), are considered more robust and sensitive biomarkers for DiNP exposure.[2][4][5] MCOP is a major urinary metabolite and is detected with a much higher frequency and at greater concentrations in urine than MiNP.[5][6][7] This makes MCOP an ideal candidate for accurately assessing occupational exposure to DiNP.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MCOP as a biomarker for DiNP exposure. It includes a detailed protocol for the quantification of MCOP in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8]

Scientific Principle

The assessment of DiNP exposure through the measurement of MCOP relies on the metabolic pathway of DiNP in the human body. After absorption, DiNP is hydrolyzed to its primary monoester, MiNP.[4] MiNP is then further oxidized in the liver to several secondary metabolites, including MCOP, mono-hydroxyisononyl phthalate (OH-MiNP), and mono-oxoisononyl phthalate (oxo-MiNP).[4][9] These more polar metabolites are then excreted in the urine.[4][10]

The analytical method described herein utilizes enzymatic deconjugation to hydrolyze any glucuronidated metabolites back to their free form.[8][11] This is followed by solid-phase extraction (SPE) to isolate and concentrate the analytes from the complex urine matrix.[11][12] The final determination is performed by LC-MS/MS, which provides high selectivity and sensitivity for the accurate quantification of MCOP.[8][13] Isotope dilution is employed, using a labeled internal standard, to correct for any matrix effects and variations in instrument response, ensuring high accuracy and precision.[11][12]

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic conversion of DiNP to MCOP and the subsequent analytical workflow for its quantification in urine.

DiNP_Metabolism DiNP Diisononyl Phthalate (DiNP) MiNP Monoisononyl Phthalate (MiNP) (Primary Metabolite) DiNP->MiNP Hydrolysis MCOP Mono-carboxyisooctyl Phthalate (MCOP) (Secondary Oxidized Metabolite) MiNP->MCOP Oxidation (Liver) Other_Metabolites Other Oxidized Metabolites (OH-MiNP, oxo-MiNP) MiNP->Other_Metabolites Oxidation (Liver) Urine_Excretion Urine Excretion MCOP->Urine_Excretion Other_Metabolites->Urine_Excretion

Caption: Metabolic pathway of DiNP to its urinary metabolite MCOP.

Analytical_Workflow Urine_Sample 1. Urine Sample Collection (1 mL) Enzymatic_Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C, 90 min) Urine_Sample->Enzymatic_Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Analyte concentration & cleanup) Enzymatic_Hydrolysis->SPE LC_MSMS 4. LC-MS/MS Analysis (Quantification of MCOP) SPE->LC_MSMS Injection of purified extract Data_Analysis 5. Data Analysis (Concentration Calculation) LC_MSMS->Data_Analysis

Caption: Experimental workflow for MCOP analysis in urine.

Protocol: Quantification of MCOP in Urine by LC-MS/MS

This protocol is designed for the quantitative analysis of MCOP in human urine samples. It is intended for use by trained laboratory personnel familiar with analytical chemistry techniques.

Materials and Reagents
  • Standards: MCOP and ¹³C₄-MCOP (or other suitable labeled internal standard) analytical standards (≥98% purity).

  • Enzyme: β-glucuronidase from E. coli (≥200 units/mL).[11]

  • Buffers: 1 M Ammonium acetate buffer (pH 6.5).[11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Deionized water (18.2 MΩ·cm).

  • SPE Cartridges: Oasis HLB (3 mL, 60 mg) or equivalent.[11]

  • Urine Samples: Collected in polypropylene containers and stored at -40°C until analysis.[11]

  • Quality Control (QC) Materials: Prepared from pooled human urine, fortified with low and high concentrations of MCOP, and stored at -40°C.[11]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 3.0 mm × 100 mm, 1.7 µm particle size).[14]

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen urine samples, vortex to mix, and sonicate for 5 minutes.[11] Aliquot 1.0 mL of each urine sample into a glass test tube.[11]

  • Internal Standard Spiking: Add 50 µL of the ¹³C₄-MCOP internal standard solution to each sample, QC, and calibration standard.

  • Buffering and Enzyme Addition: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase solution to each tube.[8][11]

  • Enzymatic Hydrolysis: Seal the tubes, vortex gently, and incubate in a shaking water bath at 37°C for 90 minutes to ensure complete hydrolysis of conjugated metabolites.[8][11]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 1.0 mL of acetonitrile followed by 2.0 mL of 1 M ammonium acetate buffer (pH 6.5).[11]

    • Load the hydrolyzed urine samples onto the conditioned SPE cartridges.[11]

    • Wash the cartridges with 2.0 mL of 0.1 M formic acid followed by 1.0 mL of deionized water to remove interferences.[8]

    • Dry the cartridges under a gentle stream of nitrogen or vacuum.

    • Elute the analytes with 2.0 mL of acetonitrile followed by 2.0 mL of ethyl acetate.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[8] Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[8] Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reversed-phase (e.g., 3.0 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10-10.1 min, 95-10% B; 10.1-15 min, 10% B
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: MCOP, Precursor Ion (m/z): [To be determined], Product Ion (m/z): [To be determined]
Analyte: ¹³C₄-MCOP, Precursor Ion (m/z): [To be determined], Product Ion (m/z): [To be determined]

Note: Specific MRM transitions for MCOP and its labeled internal standard must be determined by direct infusion of the analytical standards and optimized for maximum sensitivity.

Data Analysis and Interpretation
  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of MCOP in the urine samples is then calculated from this curve.

  • Creatinine Correction: To account for variations in urine dilution, it is recommended to measure the creatinine concentration in each sample and report the MCOP concentration as micrograms per gram of creatinine (µg/g creatinine).

  • Interpretation: The measured MCOP concentrations can be compared to established reference ranges or Biomonitoring Equivalents (BEs) to assess the level of exposure.[16][17] BEs are concentrations of a chemical or its metabolite in a biological medium that are consistent with existing health-based exposure guidelines.[16][17] Occupational studies have reported geometric mean urinary MCOP concentrations in exposed workers ranging from 9.05 µg/L to 50.5 µg/L.[2]

Quality Control and Method Validation

A robust quality control system is essential for ensuring the reliability of the results.

  • Calibration Standards: A set of at least six calibration standards should be prepared in a matrix that mimics urine to generate a calibration curve for each analytical run.

  • Quality Control Samples: Low and high concentration QC samples should be included in each analytical batch to monitor the accuracy and precision of the method. The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±20% of the nominal value).

  • Blanks: A method blank (reagents without urine) and a matrix blank (urine known to be free of MCOP) should be analyzed with each batch to check for contamination.

  • Method Validation: The analytical method should be fully validated according to established guidelines, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and matrix effects.[8]

Conclusion

The use of MCOP as a urinary biomarker provides a sensitive and reliable method for assessing occupational exposure to DiNP. The detailed protocol presented here, based on enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, offers a robust framework for obtaining high-quality data. By implementing rigorous quality control measures and proper data interpretation, researchers and occupational health professionals can effectively monitor DiNP exposure in the workplace and contribute to the protection of worker health.

References

  • Silva, M. J., Slakman, M., Reidy, J. A., Preau, J. L., Jr, Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 820(1), 131–140. [Link]

  • Kato, K., Silva, M. J., Reidy, J. A., Hurtz, D., 3rd, Malek, N. A., Needham, L. L., & Calafat, A. M. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Analytical chemistry, 77(9), 2985–2991. [Link]

  • Blount, B. C., Milgram, K. E., Silva, M. J., Malek, N. A., Reidy, J. A., Needham, L. L., & Brock, J. W. (2000). Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS. Analytical chemistry, 72(17), 4128–4134. [Link]

  • LCGC International. (2022). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International, 35(4), 20-24. [Link]

  • Linnainmaa, M., Vähä-Heikkilä, K., & Santonen, T. (2020). Occupational Exposure of Plastics Workers to Diisononyl Phthalate (DiNP) and Di(2-propylheptyl) Phthalate (DPHP) in Finland. International journal of environmental research and public health, 17(6), 2057. [Link]

  • Hines, C. J., Christianson, A. L., Jackson, M. V., Ye, X., Pretty, J. R., Arnold, J., & Calafat, A. M. (2011). Occupational exposure to diisononyl phthalate (DiNP) in polyvinyl chloride processing operations. International archives of occupational and environmental health, 84(4), 377–386. [Link]

  • Wang, Y. X., Dong, W. D., Zhang, C., & Liu, J. (2021). The effects of the phthalate DiNP on reproduction. Biology of reproduction, 104(2), 285–296. [Link]

  • Aylward, L. L., Hays, S. M., & Gagné, M. (2011). Biomonitoring equivalents for di-isononyl phthalate (DINP). Regulatory toxicology and pharmacology : RTP, 60(2), 191–198. [Link]

  • Aylward, L. L., Hays, S. M., & Gagné, M. (2011). Biomonitoring Equivalents for di-isononyl phthalate (DINP). Regulatory Toxicology and Pharmacology, 60(2), 191-198. [Link]

  • Feng, Y., Lu, S. S., & Li, Z. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1017–1027. [Link]

  • Silva, M. J., Barr, D. B., Reidy, J. A., Malek, N. A., Hodge, C. C., Caudill, S. P., Brock, J. W., Needham, L. L., & Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental health perspectives, 114(8), 1158–1161. [Link]

  • Silva, M. J., Barr, D. B., Reidy, J. A., Malek, N. A., Hodge, C. C., Caudill, S. P., Brock, J. W., Needham, L. L., & Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

  • Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) and di-iso-decylphthalate (DIDP)--metabolism in human volunteers. International journal of hygiene and environmental health, 210(3-4), 317–320. [Link]

  • Wang, Y. X., Dong, W. D., Zhang, C., & Liu, J. (2021). The effects of the phthalate DiNP on reproduction†. Biology of reproduction, 104(2), 285–296. [Link]

  • U.S. Environmental Protection Agency. (2025). Environmental Exposure Assessment for Diisononyl Phthalate (DINP). [Link]

  • Aylward, L. L., Hays, S. M., & Gagné, M. (2011). Biomonitoring Equivalents for di-isononyl phthalate (DINP). Regulatory Toxicology and Pharmacology, 60(2), 191-198. [Link]

  • Jia, T., Goudarzi, H., Nassan, F. L., Araki, A., Miyashita, C., Ikeno, T., ... & Kishi, R. (2020). Identification of potential biomarkers of exposure to diundecyl phthalate. Environment international, 137, 105553. [Link]

  • Calafat, A. M., McKee, R. H., & Blount, B. C. (2009). Selecting adequate exposure biomarkers of diisononyl and diisodecyl phthalates: data from the 2005-2006 National Health and Nutrition Examination Survey. Environmental health perspectives, 117(10), 1587–1591. [Link]

  • Wang, J., Zhao, L., Wang, S., Wang, T., Li, M., Zhang, L., ... & Wu, Y. (2019). Characterization of LC-MS based urine metabolomics in healthy children and adults. Genomics, proteomics & bioinformatics, 17(1), 60-70. [Link]

  • Lee, S. E., Lee, S. Y., Kim, H. Y., & Lee, S. Y. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. BioMed research international, 2019, 8429218. [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Diisononyl Phthalate (DINP). [Link]

  • Wang, C., Li, J., Li, Y., Li, Y., Wang, Y., & Li, Z. (2022). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology, 12, 976375. [Link]

  • Dorrestein, P. C., & Jarmusch, A. K. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine v1. ResearchGate. [Link]

  • Zabiegała, B., & Namieśnik, J. (2004). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 13(5), 485-502. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of MCOP

Welcome to the Technical Support Center for the quantitative analysis of mono-carboxy-isooctyl phthalate (MCOP). MCOP is a critical secondary oxidized metabolite and the primary biomarker for assessing human exposure to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantitative analysis of mono-carboxy-isooctyl phthalate (MCOP). MCOP is a critical secondary oxidized metabolite and the primary biomarker for assessing human exposure to Di-isononyl phthalate (DINP)[1]. Because MCOP is typically quantified at trace levels (ng/mL) in complex biological matrices such as urine or meconium, analysts frequently encounter severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[2].

This guide is designed for researchers and drug development professionals. It provides causal explanations of matrix interference, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure absolute quantitative rigor.

Pathway Context: Why Target MCOP?

High-molecular-weight phthalates like DINP are rapidly hydrolyzed in vivo into monoesters (e.g., MINP). However, MINP is highly susceptible to further metabolism and ex vivo contamination. Therefore, secondary oxidized metabolites like MCOP are targeted because they are excreted at higher concentrations and provide a more reliable, contamination-free biomarker of exposure[3].

Pathway DINP DINP (Parent Compound) MINP MINP (Hydrolytic Monoester) DINP->MINP Hydrolysis (Esterases) MCOP MCOP (Oxidized Biomarker) MINP->MCOP ω-Oxidation (CYP450) Gluc MCOP-Glucuronide (Urinary Excretion) MCOP->Gluc UGT Enzymes

Metabolic pathway of DINP to the MCOP biomarker.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the exact physical mechanism of matrix suppression for MCOP in ESI-MS/MS? A: MCOP is analyzed using Electrospray Ionization (ESI) in negative mode because its carboxylic acid group readily deprotonates to form [M−H]− ions[4]. During ESI, the LC eluent is dispersed into highly charged droplets. Matrix suppression occurs when co-eluting endogenous compounds (e.g., urinary salts, urea, or phospholipids) compete with MCOP for the limited charge sites at the droplet's surface. If matrix components are more surface-active or present in vast molar excess, they monopolize the charge during the ion evaporation process, preventing MCOP from entering the gas phase as an ion[2].

Q: Why does my MCOP peak shape degrade, and retention time shift when analyzing raw urine? A: This is a chromatographic matrix effect. High concentrations of matrix proteins or lipids can temporarily coat the C18 stationary phase, altering its hydrophobicity and reducing the number of available binding sites. Because MCOP relies on hydrophobic interactions for retention, this column overloading causes peak broadening, tailing, and early elution.

Q: How can I verify if my enzymatic deconjugation is being inhibited by the urine matrix? A: Urine pH and endogenous enzyme inhibitors vary drastically between patients. If the matrix shifts the sample pH away from the optimal range for β -glucuronidase (pH 6.5), deconjugation of the MCOP-glucuronide will be incomplete, leading to a false-negative underestimation of total MCOP[5]. To self-validate this, always spike the sample with a surrogate substrate like 4-methylumbelliferyl glucuronide prior to incubation. If the surrogate is not fully cleaved, the matrix is inhibiting the enzyme.

Part 2: Troubleshooting Matrix Effects

Issue 1: Severe Ion Suppression in the ESI Source
  • Causality: Hydrophilic salts and polar matrix components are co-eluting with MCOP in the void volume or early chromatographic gradient.

  • Resolution:

    • Implement Isotope-Dilution Mass Spectrometry (IDMS): This is the gold standard for matrix effect correction. Spike a matched stable isotope-labeled internal standard (e.g., 13C4​ -MCOP) into the sample before any preparation steps. Because the 13C -labeled analog co-elutes exactly with endogenous MCOP, it experiences the exact same degree of ion suppression. The ratio of their MS/MS signals remains constant, self-correcting the final calculated concentration[5].

    • Online Solid Phase Extraction (SPE): Utilize a column-switching valve. Load the sample onto a reversed-phase trapping column using a highly aqueous mobile phase. The hydrophilic matrix salts will fail to retain and be diverted to waste. Switch the valve to elute the trapped MCOP onto the analytical column using an organic gradient[1].

Issue 2: Variable Internal Standard Recovery
  • Causality: If the absolute peak area of your 13C4​ -MCOP fluctuates by more than 50% between samples, it indicates inconsistent matrix removal during sample prep, leading to variable ESI suppression.

  • Resolution: Optimize your SPE wash steps. Ensure your wash solvent contains a low percentage of organic modifier (e.g., 5-10% methanol) to wash away moderately polar matrix interferences without causing breakthrough of the highly hydrophobic MCOP.

Part 3: Standardized Experimental Protocol

To guarantee trustworthiness, the following protocol represents a self-validating system adapted from CDC biomonitoring guidelines for phthalate metabolites[5].

Workflow A 1. Aliquot Urine + 13C-MCOP IS B 2. Enzymatic Deconjugation A->B C 3. Online SPE (Desalting) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI-MS/MS (Negative Mode) D->E

Standardized LC-MS/MS workflow for MCOP matrix effect mitigation.

Step-by-Step Methodology: Online SPE-LC-MS/MS of MCOP
  • Sample Aliquoting & Spiking:

    • Thaw urine samples to room temperature and vortex thoroughly.

    • Transfer 300μL of urine into an autosampler vial.

    • Spike with 50μL of a stable isotope internal standard mixture containing 13C4​ -MCOP (target concentration: 10ng/mL ).

  • Enzymatic Deconjugation (Self-Validating Step):

    • Add 150μL of 1M ammonium acetate buffer (pH 6.5) to stabilize the matrix pH.

    • Add 10μL of β -glucuronidase (from E. coli K12) spiked with 4-methylumbelliferyl glucuronide (deconjugation monitor)[5].

    • Incubate at 37∘C for 90 minutes to completely cleave MCOP-glucuronide into free MCOP.

  • Online Solid Phase Extraction (SPE):

    • Inject 100μL of the deconjugated sample onto a C18 trapping column using an isocratic flow of 0.1% acetic acid in water at 1.0mL/min .

    • Divert the flow to waste for the first 2.0 minutes to eliminate hydrophilic matrix salts.

  • Chromatographic Separation:

    • Activate the switching valve to place the trapping column in-line with the analytical UHPLC C18 column.

    • Elute MCOP using a gradient of Mobile Phase A (0.1% acetic acid in water) and Mobile Phase B (0.1% acetic acid in acetonitrile). The acidic modifier ensures the carboxylic acid group of MCOP remains protonated during separation, preventing peak tailing.

  • MS/MS Detection:

    • Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

Part 4: Quantitative Data Presentation

The following table summarizes the optimized mass spectrometry parameters and typical matrix effect profiles observed during MCOP analysis. Using IDMS ensures that despite a 25% signal suppression from the matrix, the final calculated concentration remains >99% accurate.

Table 1: LC-MS/MS MRM Transitions and Matrix Effect Mitigation Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Internal StandardTypical Urine Matrix Effect (%)
MCOP 321.1121.0-22 13C4​ -MCOP-15% to -25% (Suppression)
13C4​ -MCOP (IS) 325.1125.0-22N/A-15% to -25% (Suppression)
MINP (Reference)291.1121.0-20 13C4​ -MINP-40% to -60% (Suppression)
4-MU (Surrogate)175.0119.0-25N/AN/A (Used for enzyme validation)

Note: Precursor and product ions represent typical [M−H]− transitions for phthalate metabolites utilizing a triple quadrupole mass spectrometer.

References

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J-Stage / PMC.
  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC).
  • Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues. UQ eSpace.
  • Methods for the determination of biomarkers of exposure to emerging pollutants in human specimens. SciSpace.

Sources

Optimization

reducing background contamination for phthalate metabolite analysis.

Welcome to the Phthalate Analysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, toxicologists, and drug development professionals navigate the notoriousl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phthalate Analysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, toxicologists, and drug development professionals navigate the notoriously difficult landscape of phthalate metabolite analysis.

Phthalates are ubiquitous. They are in our lab plastics, our solvents, and even the ambient air. Achieving limits of detection (LODs) in the sub-ng/mL range requires more than just a sensitive mass spectrometer; it requires a deep mechanistic understanding of where contamination originates and how to systematically eliminate it.

Below, you will find our core troubleshooting guides, self-validating protocols, and FAQs designed to ensure absolute scientific integrity in your LC-MS/MS workflows.

MODULE 1: The Paradigm Shift — Why Metabolites?

Q: Why is it standard practice to measure phthalate metabolites in urine rather than parent diesters in serum or blood? A: Attempting to measure parent diester compounds (such as DEHP or DBP) in human serum is fundamentally flawed due to two mechanistic realities. First, parent diesters are ubiquitous in laboratory environments; blood collection tubes, pipette tips, and even laboratory air will continuously spike your baseline, making it impossible to distinguish endogenous human exposure from exogenous lab contamination[1]. Second, esterases and lipases present in human blood rapidly hydrolyze diesters into monoesters (e.g., DEHP to MEHP) during sample collection and storage, artificially lowering the parent compound concentrations[2].

Urine, however, lacks these esterases (unless cross-contaminated) and contains high concentrations of conjugated secondary metabolites. Because these metabolites are not used in commercial plastics, measuring them completely bypasses background parent-compound noise, providing an integrative, contamination-free biomarker of exposure[2][3].

Q: Can the enzymatic deconjugation step introduce contamination? A: Yes. Urinary metabolites are excreted as glucuronide conjugates and must be hydrolyzed prior to LC-MS/MS analysis. The β-glucuronidase enzyme (often sourced from Helix pomatia) is frequently purified using plastic apparatuses, leading to trace contamination of parent phthalates. During the 37°C incubation, the enzyme can inadvertently hydrolyze these trace diesters into monoesters, artificially spiking your sample[3]. Causality-Driven Solution: Always use recombinant enzymes (e.g., from E. coli K12) that are certified phthalate-free, and implement a procedural blank in every batch to perform accurate background subtraction[4][5].

MODULE 2: Overcoming LC-MS/MS System Contamination

Q: I am detecting MEHP and MBP in my analytical blanks even when injecting pure solvent. Where is this coming from and how do I eliminate it? A: This is classic system carryover and mobile-phase contamination. Even high-grade LC-MS solvents can contain trace phthalates, and HPLC system components (PTFE tubing, pump seals, solvent filters) continuously leach them into the mobile phase[6]. To solve this, you must alter the fluidic logic of your system by installing a delay column (also known as a hold-back column).

The Causality of the Delay Column: A highly hydrophobic delay column is placed after the pump mixer but before the autosampler injection valve. It traps phthalates originating from the pump and mobile phase. Because these contaminants are delayed prior to the injector, they reach the analytical column later than the analytes injected from your sample. Consequently, the system background elutes as a distinct, chromatographically resolved peak separate from your target analyte peak, rescuing your baseline[7].

G Pump LC Pump (Mobile Phase) Delay Delay Column (Traps Background) Pump->Delay Eluent + Contaminants Injector Autosampler (Injects Sample) Delay->Injector Clean Eluent Analytical Analytical Column (Separation) Injector->Analytical Sample + Eluent MS Mass Spectrometer (Detection) Analytical->MS Resolved Peaks

Fig 1. LC-MS/MS fluidic pathway illustrating delay column placement to isolate background.

Protocol: Self-Validating Delay Column Integration
  • System Purge: Flush the LC pumps with 100% LC-MS grade Acetonitrile (Optima grade) to strip residual lipophilic contaminants[6].

  • Hardware Modification: Install a PFAS/Phthalate delay column (e.g., 50 mm x 2.1 mm C18) directly between the pump mixer and the autosampler valve[7].

  • Analytical Setup: Install the primary analytical column (e.g., 100 mm x 2.1 mm Biphenyl) after the autosampler.

  • Gradient Design: Program the initial mobile phase gradient with a high aqueous percentage (e.g., 95% Water / 5% Methanol). This ensures background phthalates are strongly retained on the delay column.

  • Self-Validation (Procedural Blank): Inject a pure solvent blank. You should observe the system background phthalate peak eluting 1-2 minutes after the expected retention time of the target analyte. If the peaks co-elute, increase the length or hydrophobicity of the delay column.

MODULE 3: Sample Preparation & Matrix Management

To achieve reliable quantification, your sample preparation must be a self-validating system. This means any loss of analyte during extraction or any matrix suppression in the MS source must be automatically corrected by the chemistry itself.

Workflow Urine Urine Sample (200 µL) + 13C-Internal Standards Enzyme Enzymatic Deconjugation (β-glucuronidase, 37°C) Urine->Enzyme SPE Solid Phase Extraction Wash: 5% MeOH | Elute: ACN Enzyme->SPE Dry Evaporate to Dryness (N2 stream) SPE->Dry Recon Reconstitute in Mobile Phase Inject to LC-MS/MS Dry->Recon

Fig 2. Standardized urinary phthalate metabolite sample preparation workflow.

Protocol: Self-Validating Urine Extraction Workflow
  • Isotope Spiking (The Self-Validating Step): Aliquot 200 µL of urine into a pre-baked (400°C for 4 hours) glass vial. Immediately spike with 10 µL of ¹³C-labeled internal standards (e.g., ¹³C₄-MEHP, ¹³C₄-MBP)[4]. Causality: By adding the heavy isotope before any chemical manipulation, any subsequent evaporative loss or SPE breakthrough is perfectly mirrored by the internal standard, rendering the final calculated concentration immune to recovery variations.

  • Deconjugation: Add 10 µL of purified recombinant β-glucuronidase and 50 µL of ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes[3].

  • Solid Phase Extraction (SPE): Condition a polymeric reversed-phase SPE cartridge with 2 mL Methanol, then 2 mL Water. Load the deconjugated sample[8].

  • Selective Washing: Wash with 2 mL of 5% Methanol in water. Causality: This specific aqueous ratio is highly polar, washing away urinary salts and urea without breaking the hydrophobic interactions holding the phthalate metabolites to the sorbent.

  • Elution & Concentration: Elute with 2 mL of Acetonitrile. Evaporate to dryness under a gentle stream of high-purity nitrogen (ensure the N₂ line has an inline hydrocarbon trap to prevent gas-phase contamination)[8].

  • Reconstitution: Reconstitute in 200 µL of initial mobile phase and transfer to a glass autosampler vial with a glass insert.

MODULE 4: Quantitative Performance & Benchmarks

By combining delay columns, recombinant enzymes, and rigorous glass preparation, your assay should meet the following performance benchmarks.

Table 1: Quantitative Overview of Background Reduction Strategies

Target AnalyteMatrixPrimary Contamination SourceMechanistic Mitigation StrategyTypical LOD
Parent Diesters (e.g., DEHP, DBP)Environmental Water / SoilLC Tubing, Solvents, Lab AirDelay Column, Optima Solvents, Baked Glassware<0.2 ng/L
Primary Monoesters (e.g., MEHP, MBP)Human Urineβ-glucuronidase enzyme, SPE plasticsRecombinant E. coli enzyme, Procedural Blanks0.3 - 1.0 ng/mL
Oxidative Metabolites (e.g., MEHHP, MEOHP)Human UrineCross-contamination during evaporationN₂ stream filtration, Glass autosampler inserts0.1 - 0.5 ng/mL

References

  • Source: researchgate.
  • Source: rsc.
  • Source: restek.
  • Title: Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates[Diethyl Phthalate and Di(2-ethylhexyl)
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: scispace.

Sources

Troubleshooting

Technical Support Center: Optimizing SPE Recovery for MCOP

Troubleshooting Guides, FAQs, and Validated Protocols for Phthalate Biomonitoring Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Phthalate Biomonitoring

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying Mono(carboxyisooctyl) phthalate (MCOP) —a critical, secondary oxidized biomarker of Di-isononyl phthalate (DiNP) exposure—in complex biological matrices like human urine.

Extracting MCOP presents unique chromatographic and sample preparation challenges due to its high hydrophilicity, dicarboxylic acid nature, and susceptibility to matrix-induced ion suppression. This guide synthesizes chemical causality with field-proven methodologies to help you achieve robust, self-validating extraction recoveries.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my absolute recovery of MCOP consistently low (<50%) compared to primary monoesters like MEHP? The Causality: MCOP is a secondary, oxidized metabolite. Unlike primary monoesters which possess a single carboxylic acid group, MCOP is a dicarboxylic acid. It contains the standard phthalate monoester carboxyl group (1)[1] and a terminal carboxylic acid on the oxidized isooctyl chain. At typical physiological urine pH (5.5–7.0), MCOP exists as a highly hydrophilic dianion. If you use standard reversed-phase silica sorbents (e.g., C18) or fail to heavily acidify the sample prior to loading on a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge, the ionized MCOP will break through the sorbent bed during the loading or aqueous wash steps[2]. The Solution: Switch to a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent[3], or ensure the sample is strictly adjusted to pH < 2.0 before loading onto an Oasis HLB cartridge to fully protonate both carboxylate groups[4].

Q2: How do I eliminate matrix effects and ion suppression in LC-MS/MS for MCOP? The Causality: Urine is a complex matrix rich in endogenous organic acids, salts, and neutral lipids that co-elute with hydrophilic metabolites like MCOP, causing severe signal suppression in the electrospray ionization (ESI) source[5]. The Solution:

  • Aggressive Washing: Because the MCOP dianion is strongly retained by ionic bonds on a WAX cartridge, you can utilize a 100% methanol wash step to strip away neutral lipids and hydrophobic interferences without premature analyte breakthrough[3].

  • Isotope Dilution (Self-Validation): Always spike the raw urine with an isotopically labeled internal standard (e.g., 13C4​ -MCOP or D4​ -MCOP) before any sample preparation. This creates a self-validating system: the absolute peak area of the internal standard monitors physical SPE recovery, while the Analyte/IS ratio corrects for any residual matrix-induced ionization suppression[1].

Q3: My enzymatic deconjugation seems incomplete. How does this affect MCOP recovery? The Causality: In humans, MCOP is excreted predominantly as glucuronide conjugates to increase water solubility for renal clearance. SPE cartridges and LC-MS/MS transitions are optimized for the free (aglycone) metabolite. Incomplete hydrolysis leads to artificially low recovery of the target biomarker[5]. The Solution: Ensure you are using a highly active β -glucuronidase enzyme (e.g., from Escherichia coli K12) rather than crude Helix pomatia extracts. Buffer the urine strictly to pH 6.5 using ammonium acetate and incubate at 37°C for a minimum of 90 minutes to ensure >99% cleavage[4].

Part 2: Sorbent Performance Comparison

To highlight the importance of sorbent chemistry, the following table summarizes the quantitative recovery data for MCOP across different solid-phase extraction platforms.

SPE Cartridge ChemistrySample Load pHWash SolventElution SolventAbsolute Recovery (%)Matrix Effect (Ion Suppression)
C18 Silica (Reversed-Phase)pH 2.05% Methanol100% Methanol< 40%-45%
Oasis HLB (Polymeric RP)pH 2.05% Methanol100% Methanol75% – 85%-25%
Oasis WAX (Mixed-Mode Anion)pH 6.0100% Methanol5% NH₄OH in Methanol90% – 98% -10%

Part 3: Validated Step-by-Step Methodology (Oasis WAX)

This protocol utilizes Mixed-Mode Weak Anion Exchange (WAX) to exploit the dicarboxylic nature of MCOP, providing the highest absolute recovery and cleanest extracts.

Phase 1: Sample Preparation & Hydrolysis

  • Aliquoting & Spiking: Transfer 1.0 mL of thawed human urine into a clean glass culture tube. Spike with 10 µL of 13C4​ -MCOP internal standard (100 ng/mL). Vortex for 10 seconds.

  • Buffering: Add 500 µL of 1.0 M Ammonium Acetate buffer (pH 6.5) to stabilize the pH for enzymatic activity.

  • Deconjugation: Add 10 µL of E. coli K12 β -glucuronidase (≥140 U/mL). Seal and incubate in a water bath at 37°C for 90 minutes.

  • Quenching & Dilution: Remove from the bath and add 1.0 mL of HPLC-grade water. The pH should naturally rest around 6.0, ensuring MCOP is ionized for anion exchange.

Phase 2: Solid-Phase Extraction (Oasis WAX, 3cc, 60mg) 5. Conditioning: Pass 2.0 mL of 100% Methanol through the cartridge, followed by 2.0 mL of HPLC-grade water. Do not let the sorbent bed dry. 6. Loading: Load the hydrolyzed urine sample (~2.5 mL total volume) onto the cartridge at a flow rate of 1 mL/min. The MCOP dianion will bind ionically to the tertiary amine groups of the WAX sorbent. 7. Interference Washing:

  • Wash 1: Pass 2.0 mL of 2% Formic Acid in water (removes weak organic acids and salts).

  • Wash 2: Pass 2.0 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences).

  • Drying: Apply maximum vacuum (15 inHg) for 5 minutes to completely dry the sorbent bed.

  • Target Elution: Elute MCOP into a clean glass tube using 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH (>10) neutralizes the WAX sorbent, releasing the MCOP.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 200 µL of 90:10 Water:Acetonitrile for LC-MS/MS injection.

Part 4: Workflow Visualization

MCOP_SPE_Workflow Start 1. Urine Sample (1 mL) Spike 2. Spike Internal Standard (13C4-MCOP) Start->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, pH 6.5) Spike->Hydrolysis Condition 4. Condition WAX Cartridge (MeOH → Water) Hydrolysis->Condition Load 5. Load Sample (Retains MCOP Dianion) Condition->Load Wash 6. Wash Interferences (Water → 100% MeOH) Load->Wash Elute 7. Elute Target (5% NH4OH in MeOH) Wash->Elute Analyze 8. LC-MS/MS Analysis Elute->Analyze

Optimized Oasis WAX Solid-Phase Extraction workflow for urinary MCOP.

References

  • Methods for the determination of biomarkers of exposure to emerging pollutants in human specimens - PMC. nih.gov.[Link]

  • Concentrations of phthalates and DINCH metabolites in pooled urine from Queensland, Australia. researchgate.net.[Link]

  • Technical Review of Diisononyl Phthalate - Regulations.gov. regulations.gov.[Link]

  • Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples. researchgate.net.[Link]

Sources

Optimization

Technical Support Center: Addressing Ion Suppression in MCOP Mass Spectrometry

Welcome to the technical support center for addressing ion suppression in the mass spectrometry of Metal-Coordinated Porphyrins (MCOPs). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing ion suppression in the mass spectrometry of Metal-Coordinated Porphyrins (MCOPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during LC-MS analysis of these unique compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a particular concern for MCOP analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte in a mass spectrometer's ion source, leading to a lower-than-expected signal intensity.[1][2][3] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization or alter the physical and chemical properties of the electrospray droplets.[2][4] For Metal-Coordinated Porphyrins (MCOPs), this is a significant challenge because they are often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, which are rich in potentially interfering substances such as salts, lipids, and proteins.[1][5][6]

The ionization of metalloporphyrins in electrospray ionization (ESI) can be influenced by their oxidation potential, with compounds having lower oxidation potentials being ionized preferentially.[7] This suggests that the presence of other easily ionizable matrix components could disproportionately suppress the signal of certain MCOPs. Furthermore, different porphyrin derivatives exhibit highly variable intrinsic ionization efficiencies, which can be further complicated by matrix effects.[6]

Q2: My MCOP analyte signal is low and inconsistent. How can I determine if ion suppression is the cause?

A2: Low and erratic signal intensity are classic symptoms of ion suppression.[8][9] To diagnose this issue, two key experiments are recommended: the Post-Column Infusion (PCI) experiment and the Post-Extraction Spike analysis .

  • Post-Column Infusion (Qualitative Assessment): This experiment helps to identify regions in your chromatogram where ion suppression is occurring.[4][10] A solution of your MCOP standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip in the otherwise stable baseline signal of your MCOP indicates the retention times at which matrix components are eluting and causing suppression.[10]

  • Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying the extent of matrix effects.[11] You compare the peak area of your MCOP analyte spiked into a blank matrix after the extraction process to the peak area of the analyte in a neat (clean) solvent at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[11]

Below is a workflow to guide your investigation into potential ion suppression issues.

G cluster_0 Troubleshooting Low & Inconsistent MCOP Signal A Low or Inconsistent MCOP Signal Observed B Conduct Post-Column Infusion (PCI) Experiment A->B C Does Analyte Elute in a Suppression Zone? B->C Analyze PCI data D Optimize Chromatographic Separation C->D Yes E Conduct Post-Extraction Spike Analysis C->E No D->B Re-evaluate F Quantify Matrix Factor (MF) E->F G Is MF significantly < 1? F->G Calculate MF H Improve Sample Preparation G->H Yes I Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) G->I No, but variability is high H->E Re-evaluate H->I J Method Optimized I->J

Caption: Troubleshooting workflow for low or inconsistent MCOP signals.

Q3: How can I minimize or eliminate ion suppression during my MCOP analysis?

A3: A multi-faceted approach focusing on sample preparation, chromatography, and the use of internal standards is the most effective way to combat ion suppression.

1. Enhance Sample Preparation

The most effective strategy to circumvent ion suppression is to remove interfering matrix components before the sample reaches the mass spectrometer.[5][12]

Sample Preparation TechniquePrincipleEffectiveness for MCOP Analysis
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile is used to crash out proteins.Least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.[13][14]
Liquid-Liquid Extraction (LLE) Separates the MCOP from the matrix based on its solubility in two immiscible liquids.Can provide cleaner extracts than PPT, but recovery of polar MCOPs may be low.[5][13] The pH of the aqueous phase should be adjusted to ensure the MCOP is uncharged for efficient extraction.[5]
Solid-Phase Extraction (SPE) MCOPs are retained on a solid sorbent while interferences are washed away.Highly effective at producing clean extracts.[14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[13]
2. Optimize Chromatographic Separation

If interfering components do not co-elute with your MCOP, they cannot cause ion suppression.[2][3]

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and matrix components.

  • Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. For ESI, using mobile phase additives like formic acid or ammonium acetate can help protonate porphyrins and improve ionization, but their concentration should be kept low.[15][16]

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or pentafluorophenyl) can provide alternative selectivity.

3. Implement an Effective Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for ion suppression.[11] A SIL-IS is a version of your MCOP analyte where some atoms have been replaced with heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H).

G cluster_0 Compensation with a SIL-IS A Analyte & SIL-IS in Matrix B Co-elution from LC Column A->B C Enter Ion Source B->C D Ion Suppression Event (Matrix Interference) C->D E Both Analyte and SIL-IS signals are suppressed equally D->E F Quantification based on Peak Area Ratio (Analyte/SIL-IS) E->F G Accurate Quantification Achieved F->G

Caption: Mechanism of ion suppression compensation using a SIL-IS.

Since a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively identify retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of your MCOP analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Extracted blank matrix samples (prepared using your standard protocol)

Procedure:

  • System Setup:

    • Disconnect the LC column outlet from the MS source inlet.

    • Connect the LC column outlet to one port of the tee-union.

    • Connect the syringe pump outlet to the second port of the tee-union.

    • Connect the third port of the tee-union to the MS source inlet.

  • Infusion:

    • Begin infusing the MCOP standard solution at a low, constant flow rate (e.g., 10 µL/min) directly into the mass spectrometer.

    • Optimize MS parameters to obtain a stable and robust signal for your MCOP analyte.

  • Analysis:

    • Start the LC flow with your initial mobile phase conditions. You should observe a stable signal for your infused MCOP.

    • Inject a blank matrix extract onto the LC column and begin your chromatographic gradient.

    • Monitor the signal of the infused MCOP analyte in real-time.

  • Interpretation:

    • A steady baseline indicates no ion suppression.

    • A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.[4][10]

Protocol 2: Post-Extraction Spike Analysis for Matrix Factor Calculation

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your MCOP analyte and its internal standard (if used) into a clean solvent (e.g., mobile phase) at low, medium, and high concentrations relevant to your assay.

    • Set B (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these samples using your established extraction procedure. After extraction, spike the MCOP analyte and IS into the final, clean extracts at the same concentrations as Set A.[11]

    • Set C (for Recovery - Optional but Recommended): Spike the MCOP analyte and IS into the blank matrix before the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%):

      • Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Overall Process Efficiency (%):

      • Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A) * 100

References

  • Van Berkel, G. J., & Glish, G. L. (1993). Electrospray ionization mass spectrometry of metalloporphyrins. Journal of the American Society for Mass Spectrometry, 4(2), 144-151. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. E. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 30(3), 224-235. [Link]

  • Preti, D., et al. (2015). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and Bioanalytical Chemistry, 407(22), 6765-6776. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]

  • Drenth, B. F. H., et al. (2000). Matrix assisted laser desorption/ionisation (MALDI)-TOF mass spectrometry of supramolecular metalloporphyrin assemblies: a survey. Journal of the Chemical Society, Dalton Transactions, (11), 1817-1824. [Link]

  • Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Journal of Pharmaceutical Analysis, 1(1), 19-26. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(10), 982-992. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.[Link]

  • Ion suppression (mass spectrometry). Wikipedia.[Link]

  • Li, J., et al. (2007). Analysis of urinary porphyrins by high performance liquid chromatography-electrospray ionization mass spectrometry. Chinese Journal of Analytical Chemistry, 35(11), 1601-1605. [Link]

  • Galván, I., et al. (2022). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. International Journal of Molecular Sciences, 23(11), 6230. [Link]

  • Dolan, J. W. (2017). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 35(5), 312-317. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2283-2286. [Link]

  • La Nasa, J., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 589. [Link]

  • Zhou, F., & Van Berkel, G. J. (1996). Analyses of metals for porphyrins by electrospray mass spectrometry, inductively coupled plasma-mass spectrometry and stripping voltammetry. OSTI.GOV.[Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive.[Link]

  • Giovannetti, R., et al. (2004). Reactions of anionic porphyrin with group 11 elements: a spectrophotometric and electrospray ionization mass spectrometry study. Talanta, 63(4), 857-864. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. (2023, September 11). [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. (2021, January 4). [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.[Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? Patsnap Eureka. (2025, September 19). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of MCOP for GC-MS Analysis

Welcome to the technical support center for the optimization of 2-methyl-4-chlorophenoxyacetic acid (MCOP) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 2-methyl-4-chlorophenoxyacetic acid (MCOP) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in MCOP analysis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to MCOP Derivatization

MCOP, a polar compound, exhibits poor volatility and chromatographic behavior.[1] Derivatization is a crucial step to convert MCOP into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] This process replaces the active hydrogen in the hydroxyl group with a non-polar functional group, typically a trimethylsilyl (TMS) group, through a process called silylation.[4] This modification enhances peak shape, improves resolution, and increases sensitivity.[1][5]

This guide will focus on silylation, the most prevalent derivatization method for compounds like MCOP, and will address common issues encountered during this critical pre-analytical step.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the MCOP derivatization process in a question-and-answer format, providing logical steps for resolution.

Q1: I'm observing low or no product yield. What are the likely causes and how can I fix it?

Low or non-existent derivatization is a frequent challenge. Several factors can contribute to this issue.

  • Moisture Contamination: Silylating reagents are extremely sensitive to moisture. Water in your sample or solvent will preferentially react with the reagent, deactivating it and preventing the derivatization of MCOP.[6][7]

    • Solution: Ensure your sample is completely dry before adding the derivatization reagent. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.[6] All solvents and glassware must be anhydrous.

  • Reagent Quality and Quantity: The derivatizing reagent may have degraded, or you may not be using a sufficient amount.

    • Solution: Use a fresh, unopened vial of the silylating reagent whenever possible. Once opened, the reagent's shelf life decreases significantly. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[8] Consider increasing the molar excess of the derivatizing agent to drive the reaction to completion.

  • Inadequate Reaction Conditions: The reaction time and temperature may not be optimal for complete derivatization.

    • Solution: While some silylation reactions can be rapid at room temperature, others require heating.[5][9] Typical conditions range from 60°C to 130°C for 30 to 90 minutes.[6] You may need to empirically determine the optimal temperature and time for your specific experimental setup.

Troubleshooting Flow for Low Product Yield

start Low Product Yield Observed check_moisture Is the sample completely anhydrous? start->check_moisture check_reagent Is the silylating reagent fresh and in sufficient excess? check_moisture->check_reagent Yes solution_dry Action: Dry sample thoroughly under nitrogen. Use anhydrous solvents. check_moisture->solution_dry No check_conditions Are the reaction time and temperature optimized? check_reagent->check_conditions Yes solution_reagent Action: Use a new vial of reagent. Increase molar excess. check_reagent->solution_reagent No solution_conditions Action: Optimize temperature (60-130°C) and time (30-90 min). check_conditions->solution_conditions No end_success Problem Resolved check_conditions->end_success Yes solution_dry->check_reagent solution_reagent->check_conditions solution_conditions->end_success

Caption: A logical troubleshooting flow for addressing low product yield in derivatization reactions.

Q2: My chromatogram shows peak tailing for the derivatized MCOP. What's causing this and how do I improve the peak shape?

Peak tailing for derivatized MCOP suggests that there are active sites within the GC system that are interacting with your analyte.[10]

  • Incomplete Derivatization: If the derivatization is incomplete, the remaining underivatized MCOP, being polar, will interact strongly with the GC column, leading to tailing peaks.[1]

    • Solution: Re-evaluate your derivatization protocol using the troubleshooting steps for low product yield outlined in Q1.

  • Active Sites in the GC System: The inlet liner, column, or even contamination can have active sites (e.g., exposed silanol groups) that interact with the analyte.

    • Solution:

      • Inlet Maintenance: The inlet is a common source of problems. Replace the inlet liner and septum.[10]

      • Column Maintenance: If the problem persists, trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues.[10]

      • System Deactivation: Injecting the silylating reagent (e.g., BSTFA) alone into the hot injector can help to temporarily deactivate active sites in the liner and the front of the column.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the MCOP derivatization process.

What is the best silylating reagent for MCOP?

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective silylating reagent for phenols like MCOP.[5][9] It is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered groups.[4][8] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice, and its byproducts are very volatile, which can be advantageous for trace analysis.[11]

What is the role of the solvent in the derivatization reaction?

Aprotic solvents like pyridine, acetonitrile, or toluene are typically used.[6] Pyridine can also act as a catalyst by helping to remove the active hydrogen from the phenol.[4] In many cases, if the sample dissolves readily in the silylating reagent, a solvent may not be necessary.[2] The choice of solvent can also affect the reaction rate; for instance, silylation with BSTFA has been found to be significantly faster in acetone.[5][9]

How stable are the MCOP derivatives?

TMS derivatives can be unstable and susceptible to hydrolysis. It is generally recommended to analyze the derivatized samples as soon as possible after preparation. To improve the stability for longer-term storage, excess derivatizing reagent can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[9]

Experimental Protocols

Below are detailed, step-by-step methodologies for the derivatization of MCOP.

Protocol 1: General Silylation of MCOP using BSTFA + 1% TMCS

This protocol is a robust starting point and can be optimized for your specific needs.

  • Sample Preparation: Evaporate a measured volume of your MCOP sample extract to complete dryness in a reaction vial under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[6]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or another suitable aprotic solvent) to the dried sample.[6]

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete mixing. Heat the reaction mixture at 70°C for 60 minutes.[6]

  • Analysis: Cool the vial to room temperature. Inject an aliquot of the derivatized sample directly into the GC-MS.

Protocol 2: Acylation of MCOP with Acetic Anhydride

This is an alternative derivatization method that forms an acetate ester of MCOP.

  • Sample Preparation: To an aqueous sample containing MCOP, add a base such as potassium carbonate to deprotonate the phenol.

  • Derivatization: Add an excess of acetic anhydride and stir or vortex the mixture vigorously for 15-30 minutes at room temperature.[12]

  • Extraction: Extract the derivatized MCOP into an organic solvent like hexane or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the dried organic extract into the GC-MS.

MCOP Derivatization and GC-MS Analysis Workflow

sample_prep Sample Preparation (Evaporate to Dryness) derivatization Derivatization (Add BSTFA + TMCS, Heat) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General workflow for the derivatization and analysis of MCOP by GC-MS.

Data Summary Table

ParameterRecommended Range/ValueRationale
Silylating Reagent BSTFA + 1% TMCS or MSTFAEffective for phenols, with TMCS acting as a catalyst for hindered groups.[4][8]
Solvent Pyridine, Acetonitrile, Toluene, AcetoneAprotic solvents are necessary to avoid reaction with the silylating agent.[6]
Reagent to Analyte Ratio >2:1 molar ratioEnsures the reaction goes to completion.[8]
Reaction Temperature 60 - 130 °COptimizes reaction kinetics for complete derivatization.[6]
Reaction Time 30 - 90 minutesProvides sufficient time for the reaction to complete.[6]

References

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3070–3076. Retrieved from [Link]

  • Kartal, S., et al. (2015). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 95(12), 1147-1159. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed, 11495147. Retrieved from [Link]

  • Wang, Y. S., et al. (2014). Simultaneous Derivatization and Extraction of Chlorophenols in Water Samples With Up-And-Down Shaker-Assisted Dispersive Liquid-Liquid Microextraction Coupled With Gas chromatography/mass Spectrometric Detection. PubMed, 24633857. Retrieved from [Link]

  • Varian, Inc. (n.d.). Chlorophenols in Drinking Water using GC/MS/MS. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Sessions, A. L. (n.d.). TMS derivatives. Caltech GPS. Retrieved from [Link]

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Retrieved from [Link]

  • Das, A., & Jain, R. (2006). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 407-424. Retrieved from [Link]

  • JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 136-152. Retrieved from [Link]

  • Aivazidis, A., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research, 21(10), 2449-2458. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 205-226. Retrieved from [Link]

  • Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]

  • Ioime, P., et al. (2021). Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils. Journal of Chromatography A, 1650, 462253. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Jelić, D., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3489. Retrieved from [Link]

  • De Martin, S., et al. (2010). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Journal of Chromatography A, 1217(46), 7214-7221. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Gas Chromatography. IntechOpen. Retrieved from [Link]

  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer. Retrieved from [Link]

  • Emery Pharma. (2023, September 27). Gas Chromatography (GC) vs Mass Spectrometry (MS): Which is Right for Your Analysis. Retrieved from [Link]

Sources

Optimization

minimizing analyte loss during MCOP sample preparation

Welcome to the Technical Support Center for Magnetic Solid-Phase Extraction (MSPE). As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate analyte loss during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Magnetic Solid-Phase Extraction (MSPE). As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate analyte loss during Magnetic Covalent Organic Polymer (MCOP) sample preparation.

MCOPs, such as the widely utilized Fe3O4@SiO2-NH2-COP, offer exceptional surface-to-volume ratios and tunable pore structures[1]. However, their complex retention mechanisms—relying on a delicate balance of π-π stacking, hydrophobic interactions, and electrostatic forces—require precise optimization.

Below is an expert-level troubleshooting guide, a self-validating experimental protocol, and mechanistic workflows to ensure quantitative recovery in your assays.

Section 1: Troubleshooting Analyte Loss (FAQs)

Q1: I am seeing significant analyte loss during the initial extraction phase. What is driving this? A1: Analyte loss during the adsorption phase is almost always a failure of thermodynamic equilibrium or electrostatic repulsion. MCOPs utilize functionalized surfaces (e.g., amine groups) to capture targets[1]. If your sample pH is not optimized relative to the pKa of your analytes and the isoelectric point of the MCOP, both the sorbent and the analyte may carry the same charge, leading to electrostatic repulsion[1]. Furthermore, if your extraction time is too short (under 5 minutes), the mass transfer kinetics will not reach equilibrium, leaving analytes suspended in the matrix[2]. Actionable Fix: Adjust the sample pH so the analyte is in a neutral or oppositely charged state relative to the MCOP. Utilize a vortex or orbital shaker to maximize mass transfer.

Q2: My analytes are disappearing during the washing step. How do I retain them while removing matrix proteins? A2: This occurs when the eluotropic strength of your wash solvent exceeds the binding affinity between the analyte and the MCOP framework[3]. While organic solvents are great for removing lipids and proteins, even a 10-15% methanol wash can prematurely break hydrophobic and π-π interactions[3]. Actionable Fix: Switch to a weaker wash solvent. For complex biological matrices like human plasma, a mild acidic aqueous wash (e.g., 2% formic acid) can effectively denature and wash away residual proteins without displacing strongly bound target analytes[4].

Q3: Recovery is low after elution, suggesting irreversible binding to the MCOP. How can I improve desorption? A3: MCOPs possess highly cross-linked, nanoporous structures that can trap analytes deeply within their framework[1]. If your elution solvent relies solely on organic polarity (e.g., 100% Acetonitrile), it may fail to overcome the strong electrostatic hydrogen bonds formed during extraction. Actionable Fix: Introduce a chemical modifier to your elution solvent. Adding 0.1% to 1% formic acid (for basic analytes) or ammonium hydroxide (for acidic analytes) to methanol will disrupt electrostatic interactions, forcing quantitative desorption[1]. Ensure you apply sonication during elution to physically agitate the porous network.

Q4: Could my magnetic separation process be causing physical loss of the MCOP-analyte complex? A4: Yes. MSPE relies on the rapid isolation of the sorbent using an external magnetic field[5]. If you are working with highly acidic matrices, the unprotected Fe3O4 magnetic core can degrade, drastically reducing its saturation magnetization. Alternatively, high sample viscosity can suspend the nanoparticles, causing them to be discarded with the supernatant[5]. Actionable Fix: Ensure your MCOP features a protective silica layer (e.g., Fe3O4@SiO2) to shield the core[1]. Allow a minimum of 60–120 seconds of magnetic separation time before decanting, particularly for viscous samples.

Section 2: Quantitative Optimization Data

To minimize analyte loss, parameter boundaries must be strictly controlled. The table below summarizes the critical quantitative parameters and their mechanistic impact on recovery.

Table 1: Troubleshooting Matrix for Analyte Loss in MCOP-MSPE

Optimization ParameterTypical RangeMechanism of ActionImpact of Sub-Optimal Conditions
Sample pH 3.0 - 9.0Dictates ionization state of analyte and MCOP surface.Repulsion causes >80% extraction loss .
Sorbent Mass 10 - 50 mgProvides sufficient surface area and binding sites.Saturation leads to breakthrough loss .
Extraction Time 5 - 30 minControls mass transfer kinetics between phases.Prevents thermodynamic equilibrium.
Wash Solvent 0 - 5% OrganicRemoves matrix while preserving analyte bonds.High eluotropic strength causes premature elution .
Eluent Volume 0.5 - 2.0 mLOvercomes binding affinity to desorb analytes.Low volume causes irreversible binding/retention .

Section 3: Self-Validating Experimental Protocol (Mass Balance Workflow)

To establish a trustworthy assay, you must stop guessing where analyte loss occurs. This protocol uses a Mass Balance Approach , requiring you to analyze every discarded fraction to pinpoint the exact failure point in your system.

Step-by-Step Methodology:

  • Sample Spiking: Spike 10 mL of your matrix with the target analyte and an isotopically labeled Internal Standard (IS). Adjust pH based on the analyte's pKa.

  • MCOP Equilibration: Condition 20 mg of Fe3O4@SiO2-NH2-COP sorbent with 1 mL methanol, followed by 1 mL ultra-pure water.

  • Extraction: Add the conditioned MCOP to the spiked sample. Vortex vigorously for 15 minutes to ensure mass transfer equilibrium.

  • Magnetic Separation (Validation Point 1): Apply an external neodymium magnet to the vial wall for 2 minutes. Decant the supernatant into a clean vial. Analyze this supernatant via LC-MS/MS. Any analyte detected here represents Adsorption Loss.

  • Washing (Validation Point 2): Add 2 mL of 5% methanol in water (or 2% formic acid) to the MCOP. Vortex for 1 minute, apply the magnet, and collect the wash fraction. Analyze this wash fraction. Any analyte detected here represents Wash Loss.

  • Desorption: Add 1.5 mL of Methanol containing 1% Formic Acid to the MCOP. Sonicate for 5 minutes to disrupt electrostatic bonds.

  • Final Collection: Apply the magnet, collect the eluate, evaporate to dryness under a gentle stream of N2, and reconstitute in your mobile phase.

  • Mass Balance Calculation: Calculate total recovery. Total Analyte = Supernatant (Extraction Loss) + Wash Fraction (Wash Loss) + Eluate (Final Recovery). This guarantees a self-validating, 100% accountable system.

Section 4: Mechanistic Workflows & Visualizations

G N1 1. Sample Loading (pH Adjusted) N2 2. MCOP Dispersion (Target Adsorption) N1->N2 N3 3. Magnetic Separation N2->N3 N4 4. Washing Step (Remove Matrix) N3->N4 N5 5. Elution (Desorb Analytes) N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Fig 1. Standard MCOP-MSPE workflow highlighting critical phases where analyte loss may occur.

DecisionTree Root Low Analyte Recovery Detected Q1 Loss during extraction? Root->Q1 Q2 Loss during washing? Root->Q2 Q3 Loss during elution? Root->Q3 A1 Adjust pH & Increase Extraction Time Q1->A1 Yes A2 Decrease Eluotropic Strength of Wash Q2->A2 Yes A3 Add Modifiers (Acid/Base) to Elution Solvent Q3->A3 Yes

Fig 2. Decision tree for diagnosing and resolving analyte loss during MCOP sample preparation.

References

  • Synthesis of the Magnetically Nanoporous Organic Polymer Fe3O4@SiO2-NH2-COP and Its Application in the Determination of Sulfonamide Residues in Surface Water Surrounding a Cattle Farm | NIH/PMC |1

  • Magnetic Micro-Solid-Phase Extraction Using a Novel Carbon-Based Composite Coupled with HPLC–MS/MS for Steroid Multiclass Determination in Human Plasma | MDPI | 4

  • Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples | ResearchGate | 2

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis | NIH/PMC | 3

  • Chemistry of magnetic covalent organic frameworks (MagCOFs): from synthesis to separation applications | RSC Publishing | 5

Sources

Troubleshooting

Technical Support Center: Optimizing Internal Standard Selection for MCOP Analysis

Welcome to the Technical Support Center for advanced biomonitoring and mass spectrometry workflows. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced biomonitoring and mass spectrometry workflows. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges researchers and drug development professionals face when quantifying Mono-carboxyisooctyl phthalate (MCOP).

MCOP is a major secondary, oxidized metabolite of Di-isononyl phthalate (DINP). Because DINP is rapidly metabolized in the human body, its primary metabolite (mono-isononyl phthalate, MiNP) is rarely detected in urine[1]. Consequently, MCOP has been established as the most reliable, unique biomarker for assessing cumulative DINP exposure[1]. However, accurately quantifying MCOP in complex biological matrices via LC-MS/MS requires rigorous internal standardization to combat severe matrix effects.

🔍 Troubleshooting FAQs: Internal Standards & Matrix Effects

Q1: Why is my MCOP quantification showing high batch-to-batch variability despite using an internal standard? The Causality: You are likely experiencing uncompensated matrix effects (ion suppression) in the Electrospray Ionization (ESI) source. Urine is a highly complex matrix containing salts, urea, and endogenous metabolites that compete with your analyte for charge droplets during ionization. If you are using a structural analog as an internal standard (IS) rather than a matched isotope, it will elute at a slightly different retention time. The Solution: You must use a matched Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C4-MCOP or D4-MCOP . Because a matched 13C-SIL-IS is chemically identical to the endogenous analyte, it co-elutes at the exact same millisecond. Both molecules experience the exact same ion suppression microenvironment, ensuring the Analyte/IS peak area ratio remains perfectly constant regardless of matrix variability[2].

Q2: 13C4-MCOP is currently backordered. Can I use a surrogate SIL-IS like 13C4-MCPP? The Causality: Using a surrogate SIL-IS (an isotope-labeled version of a different phthalate metabolite) is highly risky. In reversed-phase chromatography, 13C4-MCPP will elute at a different retention time than endogenous MCOP. Because the matrix suppression profile of urine changes dynamically across the chromatographic gradient, the surrogate will be suppressed to a different degree than your target analyte, destroying the integrity of your quantitative ratio. The Solution: If supply chain constraints force you to use a surrogate SIL-IS, you cannot rely on a simple solvent calibration curve. You must build a rigorous matrix-matched calibration curve using pooled human urine to artificially normalize the differing suppression factors[1].

Q3: My internal standard signal is robust and stable, but my endogenous MCOP levels are unexpectedly low across all clinical samples. What is failing? The Causality: Your enzymatic deconjugation step has likely failed. MCOP is excreted in human urine primarily as a glucuronide conjugate. LC-MS/MS methods are designed to detect the free aglycone form of MCOP. If your β -glucuronidase enzyme is inactive, degraded, or inhibited by the specific urine matrix, the glucuronide bond will not be cleaved, and the free MCOP will not be available for detection[3]. The Solution: Every protocol must be a self-validating system. You must spike a deconjugation control, such as 4-methylumbelliferyl glucuronide, into every sample alongside your SIL-IS[3]. If the enzyme successfully cleaves this surrogate, it proves the hydrolysis environment was active. If the surrogate remains intact, you immediately know the batch failed at the sample preparation stage, saving you from reporting false negatives.

🧪 Step-by-Step Methodology: Self-Validating MCOP Extraction & LC-MS/MS

This protocol is adapted from established biomonitoring methodologies, utilizing enzymatic deconjugation and Solid Phase Extraction (SPE) coupled with HPLC-ESI-MS/MS[3].

Step 1: Sample Aliquoting & Isotope Spiking

  • Thaw urine samples to room temperature and vortex thoroughly.

  • Transfer 1.0 mL of urine into a glass autosampler vial.

  • Critical Action: Immediately spike 50 µL of a matched SIL-IS mixture containing 13C4-MCOP (e.g., yielding a 10 ng/mL final concentration)[2].

  • Scientific Rationale: By introducing the SIL-IS at the very beginning, any subsequent volumetric losses during extraction are proportionally mirrored in both the analyte and the standard, rendering the final ratio immune to mechanical recovery errors.

Step 2: Enzymatic Deconjugation

  • Add 1.5 mL of 1 M ammonium acetate buffer (pH 6.5) to the vial.

  • Add 30 µL of β -glucuronidase (sourced from E. coli K12)[3].

  • Spike in 4-methylumbelliferyl glucuronide as your self-validating deconjugation control[3].

  • Incubate the mixture at 37°C for 90 minutes to fully hydrolyze the conjugated MCOP into its free aglycone form.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Acidify the hydrolyzed sample with 50 µL of glacial acetic acid to ensure MCOP is in its neutral, protonated state.

  • Load the sample onto a pre-conditioned reversed-phase C18 SPE cartridge.

  • Wash with 5% methanol in water to elute hydrophilic matrix interferences (salts, urea).

  • Elute the target MCOP and 13C4-MCOP using 1.0 mL of 100% LC-MS grade methanol.

Step 4: LC-MS/MS Analysis

  • Inject the eluate onto a C18 analytical column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm × 1.7 µm)[1].

  • Utilize a mobile phase gradient of water and acetonitrile, both modified with 0.1% acetic acid[1].

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[1].

  • Quantify the concentration by plotting the peak area ratio of Endogenous MCOP / 13C4-MCOP against a weighted (1/x) calibration curve[3].

📊 Data Presentation: Internal Standard Selection Matrix

To guide your experimental design, the following table summarizes the quantitative impact of different internal standard strategies on MCOP analysis precision.

Internal Standard StrategyExample CompoundRetention Time Shift (vs MCOP)Matrix Effect CompensationTypical Precision (CV%)Scientific Recommendation
Matched 13C-SIL 13C4-MCOP0.00 minExcellent (Identical suppression)< 5%Gold Standard
Matched Deuterated SIL D4-MCOP~ -0.05 min (Slight isotope effect)Good (Minimal suppression variance)< 10%Acceptable Alternative
Surrogate SIL 13C4-MCPP> 0.50 minPoor (Different suppression zones)15 - 25%Not Recommended

⚙️ Workflow Visualization

The following diagram maps the logical relationship between sample preparation, internal standard integration, and mass spectrometric analysis to ensure a self-validating workflow.

MCOP_Workflow Sample 1. Urine Sample Collection (Store at -20°C) Spike 2. Spike Internal Standard (Add 13C4-MCOP SIL-IS) Sample->Spike Thaw & Aliquot Deconjugate 3. Enzymatic Deconjugation (β-glucuronidase + Buffer) Spike->Deconjugate Mix thoroughly SPE 4. Solid Phase Extraction (Isolate target analytes) Deconjugate->SPE Incubate 37°C LCMS 5. LC-MS/MS Analysis (ESI- Negative Mode) SPE->LCMS Elute & Reconstitute Quant 6. Data Quantification (MCOP / 13C4-MCOP Ratio) LCMS->Quant MRM Transitions

Figure 1: Step-by-step workflow for MCOP analysis utilizing stable isotope-labeled standards.

📚 References

  • Prenatal phthalate exposure measurement: A comparison of metabolites quantified in prenatal maternal urine and newborn's meconium - PMC Source: nih.gov URL:

  • Urinary Excretion of Phthalate Metabolites in School Children of China: Implication for Cumulative Risk Assessment of Phthalate Exposure Source: acs.org URL:

  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual - Cdc Source: cdc.gov URL:

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for MCOP Separation in HPLC

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of ionizable compounds, exemplified here by a hypothetical molecule we'll call "MCOP" (My Compound of Interest). As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding each recommendation in established chromatographic principles to ensure scientific integrity and robust results.

This center is structured to address the most common challenges encountered during method development, focusing specifically on mobile phase optimization in Reverse-Phase (RP) HPLC, the most prevalent technique in the pharmaceutical industry.

Troubleshooting Guide: Common Separation Problems & Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My MCOP peak is broad and shows significant tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is one of the most common issues in RP-HPLC, often appearing as an asymmetrical peak with a "tail" extending from the peak apex. This is typically caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Primary Causes & Solutions:

  • Silanol Interactions (Most Common for Basic Compounds): The silica backbone of most C18 columns has residual silanol groups (Si-OH) that are deprotonated and negatively charged at mid-range pH. If MCOP is a basic compound (possessing an amine group), it can become protonated (positively charged) and undergo strong ionic interactions with these silanols. This secondary interaction mechanism leads to tailing.

    • Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Working at a pH of 2.5-3.0 will protonate the silanols, minimizing these secondary interactions.[1] Using a low-level acid like 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase is a standard approach.[2]

  • Inappropriate Mobile Phase pH: If MCOP is an ionizable compound (acidic or basic), operating at a mobile phase pH close to its pKa will result in a mixed population of ionized and non-ionized forms. These two forms have different retention behaviors, which can lead to broad or split peaks.[3]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] For an acidic compound, use a pH at least 2 units below its pKa to keep it in the neutral, more retained form. For a basic compound, use a pH at least 2 units above its pKa to keep it neutral, or 2 units below its pKa to ensure it is fully protonated and consistently charged.

  • Low Buffer Concentration: An inadequate buffer concentration may fail to control the on-column pH, leading to inconsistent ionization and peak tailing.[5]

    • Solution: Ensure your buffer concentration is sufficient, typically in the 10-50 mM range for small molecules.[6][7] This provides enough capacity to control the pH environment experienced by the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but can also contribute to tailing in some cases.[5][8]

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I'm not getting enough retention for MCOP; it elutes too close to the solvent front (void volume). How can I increase its retention time?

Answer:

Poor retention means the analyte has an insufficient interaction with the stationary phase and is being washed off the column too quickly. The goal is to have a retention factor (k) ideally between 2 and 10 for robust methods.[2]

Primary Causes & Solutions:

  • Mobile Phase is Too "Strong": In reverse-phase HPLC, the organic solvent (e.g., acetonitrile, methanol) is the "strong" solvent. A higher percentage of organic solvent in the mobile phase reduces analyte retention.[2]

    • Solution: Decrease the percentage of the organic modifier. A general rule of thumb is that a 10% decrease in the organic solvent concentration can increase the retention factor by 2 to 3 times.[2][7]

  • Analyte is Ionized: Ionized compounds are more polar (less hydrophobic) and are retained less on a non-polar stationary phase.[3][9]

    • Solution: If MCOP is ionizable, adjust the mobile phase pH to suppress its ionization. For an acidic analyte, lowering the pH will make it neutral and increase retention. For a basic analyte, increasing the pH will neutralize it and increase retention.[3][10]

  • Incorrect Organic Modifier: Different organic solvents have different elution strengths and can provide different selectivities.

    • Solution: If you are using acetonitrile, which is a stronger eluent than methanol, consider switching to methanol. This will generally increase retention for all analytes.[11]

Q3: My MCOP peak is co-eluting with an impurity. How can I improve the resolution?

Answer:

Resolution is the measure of separation between two peaks. Improving it involves changing the chromatography in a way that moves the peaks further apart (changing selectivity) or makes the peaks narrower (increasing efficiency).[12]

Primary Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent, as well as the pH, are the most powerful tools for manipulating selectivity (α), which is a measure of the relative retention of two compounds.[12][13]

    • Solution 1: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) is one of the most effective ways to change selectivity.[13] These solvents interact with analytes differently and can often reverse elution order or separate co-eluting peaks.[14]

    • Solution 2: Adjust the Mobile Phase pH. If MCOP and the impurity have different pKa values, even a small change in pH can drastically alter their relative retention times and improve separation.[3][15] Perform a pH scouting experiment (e.g., at pH 3, 5, and 7) to find the optimal pH for separation.

    • Solution 3: Adjust the Organic/Aqueous Ratio. Fine-tuning the percentage of the organic modifier can improve the spacing between closely eluting peaks.[16]

  • Insufficient Column Efficiency: Broad peaks are harder to resolve. Efficiency (N) is a measure of the column's ability to produce narrow peaks.[12]

    • Solution: Lowering the flow rate can increase efficiency and improve resolution, although it will increase the run time.[17] Alternatively, using a column with smaller particles or a longer column will also increase efficiency.[13]

Q4: My retention times for MCOP are shifting between injections or runs. What should I check?

Answer:

Stable retention times are critical for reliable identification and quantification. Drifting retention times suggest a change in the chromatographic conditions.[18]

Primary Causes & Solutions:

  • Column Temperature Fluctuation: Column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%.[18][19]

    • Solution: Use a column oven to maintain a constant and consistent temperature. Ensure the lab's ambient temperature is stable if a column oven is not available.[20]

  • Mobile Phase Preparation Issues:

    • Evaporation: Volatile organic components of the mobile phase can evaporate over time, changing the composition and increasing retention times.[20] Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.

    • Inadequate Mixing/Buffering: If the mobile phase is not mixed properly or the buffer is unstable, the pH can drift, causing retention time shifts for ionizable compounds.[18] Solution: Ensure thorough mixing and use a buffer with a pKa close to the desired pH.[6] Always measure the pH of the aqueous portion before adding the organic solvent.[7]

  • Flow Rate Instability: Leaks in the system or problems with the pump (worn seals, faulty check valves) can cause the flow rate to fluctuate, which directly impacts retention times.[18]

    • Solution: Check the system pressure for fluctuations. Perform a visual inspection for leaks at all fittings. If the problem persists, schedule preventative maintenance for the pump.

  • Insufficient Column Equilibration: When changing mobile phase composition or starting up the system, the column needs time to fully equilibrate with the new conditions.

    • Solution: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[21]

Frequently Asked Questions (FAQs)

  • What is the role of the organic modifier in the mobile phase? In reverse-phase HPLC, the organic modifier (most commonly acetonitrile or methanol) is the strong solvent. Its primary role is to control the elution strength of the mobile phase. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which reduces the retention time of non-polar analytes.[2][22] Acetonitrile and methanol also offer different selectivities due to their unique chemical properties, making them a powerful tool for optimizing separations.[11][14]

  • How does pH affect the separation of MCOP? The pH of the mobile phase controls the ionization state of ionizable analytes like acids and bases.[9] The ionized form of a molecule is more polar and will be retained less in reverse-phase HPLC. By adjusting the pH, you can change the charge of an analyte, which significantly alters its retention time and can dramatically change the selectivity between it and other compounds in the mixture.[3][23] For reproducible results, the mobile phase pH should be controlled with a suitable buffer.[4]

  • What type of buffer should I use and at what concentration? The choice of buffer depends on the desired pH. A good buffer has a pKa value within +/- 1 pH unit of the target mobile phase pH, as this is where its buffering capacity is greatest. For example, a phosphate buffer is effective around pH 2.1 and 7.2, while a formate buffer is good for pH 2.8-4.8 and an acetate buffer for pH 3.8-5.8.[6] A concentration of 10-50 mM is generally sufficient for most applications involving small molecules.[6][7] If using LC-MS, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are required.[1]

  • Should I use a gradient or isocratic elution for MCOP? The choice depends on the complexity of your sample.

    • Isocratic Elution (constant mobile phase composition) is ideal for simple mixtures where all compounds elute within a reasonable time frame with good resolution. It is simpler, more robust, and does not require column re-equilibration between runs.[24][25]

    • Gradient Elution (mobile phase composition changes over time) is necessary for complex samples with components that have a wide range of polarities. It allows for the separation of both weakly and strongly retained compounds in a single run with good peak shape and sensitivity for all.[21][26]

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a structured approach to developing a robust mobile phase for the separation of MCOP and its related impurities.

Objective: To find a mobile phase composition that provides adequate retention (k between 2 and 10), good peak shape (Asymmetry factor between 0.9 and 1.5), and sufficient resolution (Rs > 2) for MCOP from its closest eluting impurity.

Materials:

  • HPLC System with UV Detector and Column Oven

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC Grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Buffers/Acids: Phosphoric acid, Formic acid, Ammonium acetate

Methodology:

  • Initial Scouting Run (Gradient):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Analysis: This run will show the approximate elution conditions for MCOP and determine the complexity of the sample.

  • Organic Modifier Selection:

    • Repeat the scouting run from Step 1, but replace Acetonitrile with Methanol as Mobile Phase B.

    • Compare the two chromatograms. Look for changes in peak elution order and resolution. Select the organic modifier that provides better overall separation.

  • pH Scouting (Isocratic):

    • Based on the scouting run, determine an approximate isocratic mobile phase composition that elutes MCOP at around 5-10 minutes. For example, 60:40 Water:ACN.

    • Prepare three different mobile phases at this organic ratio, but with different aqueous phases:

      • pH 2.5: 0.1% Phosphoric Acid in Water

      • pH 4.5: 10 mM Ammonium Acetate in Water

      • pH 7.0: 10 mM Ammonium Phosphate in Water

    • Run the isocratic method with each mobile phase and compare retention, peak shape, and resolution.

  • Fine-Tuning and Optimization:

    • Select the best pH and organic modifier combination from the previous steps.

    • Fine-tune the % organic solvent in small increments (e.g., ±2%) to achieve the optimal retention and resolution.

    • If necessary, convert the optimized isocratic method to a shallow gradient for improved peak shape and shorter run times.

Data Presentation: Buffer Selection Guide

The following table summarizes common buffers used in RP-HPLC.

Buffer/AdditivepKa(s)Useful pH RangeVolatility (LC-MS)UV Cutoff (approx.)
Trifluoroacetic Acid (TFA)~0.5< 2.5Yes< 210 nm
Phosphoric Acid / Phosphate2.1, 7.2, 12.31.1–3.1, 6.2–8.2No~200 nm
Formic Acid / Formate3.82.8–4.8Yes~210 nm
Acetic Acid / Acetate4.83.8–5.8Yes~210 nm
Ammonium Bicarbonate6.4, 10.35.4-7.4, 9.3-11.3Yes< 200 nm
Ammonia / Ammonium9.28.2–10.2Yes< 200 nm
Data compiled from multiple sources.[6][27]

Visualization: Mobile Phase Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing an HPLC mobile phase.

Mobile_Phase_Optimization start Start: Define Separation Goal (e.g., Separate MCOP from Impurity X) scout_grad 1. Perform Scouting Gradient (e.g., 5-95% ACN w/ 0.1% FA) start->scout_grad eval_scout Evaluate Scouting Run: - Good retention? - All peaks eluted? scout_grad->eval_scout compare_solvents Compare ACN vs. MeOH: - Better resolution? - Different selectivity? scout_grad->compare_solvents eval_scout->start No, adjust gradient select_org 2. Select Organic Modifier eval_scout->select_org Yes run_meoh Run Scouting Gradient with Methanol select_org->run_meoh run_meoh->compare_solvents select_ph 3. Optimize Mobile Phase pH compare_solvents->select_ph Select best solvent run_ph_low Run at Low pH (e.g., 2.5-3.0) select_ph->run_ph_low run_ph_mid Run at Mid pH (e.g., 4.5-5.5) select_ph->run_ph_mid run_ph_high Run at High pH (e.g., >7.0) select_ph->run_ph_high compare_ph Compare pH Runs: - Best peak shape? - Optimal selectivity? run_ph_low->compare_ph run_ph_mid->compare_ph run_ph_high->compare_ph fine_tune 4. Fine-Tune Organic % compare_ph->fine_tune Select best pH isocratic_grad Decide: Isocratic or Gradient? fine_tune->isocratic_grad isocratic Optimize Isocratic %B isocratic_grad->isocratic Simple Sample gradient Optimize Gradient Slope & Time isocratic_grad->gradient Complex Sample final_method Final Robust Method isocratic->final_method gradient->final_method

Caption: A workflow diagram for systematic HPLC mobile phase optimization.

References

  • Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • Vertex AI Search. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Vertex AI Search. (n.d.). Reversed-phase HPLC Buffers.
  • Dwyer, T. M., & Dolan, J. W. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC.
  • Chromatography Online. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Vertex AI Search. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • Taylor, T. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Shrivastava, A., & Gupta, V. B. (n.d.). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Journal of Advanced Scientific Research.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • JASCO Inc. (n.d.). HPLC Separation Modes.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • YMC. (n.d.). Typical buffers and additives for reversed-phase HPLC.

Sources

Troubleshooting

Part 1: Troubleshooting Guide &amp; Causality-Driven FAQs

Welcome to the Technical Support Center for LC-ESI-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals optimizing the detection of MCOP (Monocarboxyoctyl phthalate)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-ESI-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals optimizing the detection of MCOP (Monocarboxyoctyl phthalate) , a critical secondary urinary metabolite of di-isononyl phthalate (DiNP)[1].

Because MCOP contains a terminal carboxylic acid moiety, it is exclusively analyzed in negative electrospray ionization (ESI-) mode[2]. Below, we break down the fundamental causality behind common ionization failures and provide self-validating protocols to ensure absolute data integrity.

Q1: Why is my MCOP signal intensity severely suppressed despite injecting high standard concentrations? The Causality: In negative ion mode ESI-MS, the solution basicity is the primary factor determining the ESI response of the deprotonated molecular ion[3]. If you are using a standard reversed-phase mobile phase containing 0.1% Formic Acid (pH ~2.7), you are actively suppressing the ionization of MCOP. The acidic environment forces the carboxylic acid group into its neutral, protonated state in solution. Because ESI is primarily an electrophoretic process that transfers pre-existing solution-phase ions into the gas phase, neutral molecules will not ionize efficiently. The Fix: Switch your aqueous mobile phase additive to 0.1% Ammonium Acetate or 0.05% Ammonium Hydroxide . Ammonium acetate acts as a volatile buffer that maintains the droplet pH above the pKa​ of MCOP (typically ~4.5), ensuring the analyte is pre-ionized as [M−H]− prior to droplet desolvation[3].

Q2: How do I overcome severe matrix effects (ion suppression) when analyzing MCOP in human urine? The Causality: Urine is highly complex, containing endogenous salts, urea, and other metabolites that compete with MCOP for charge at the surface of the ESI droplet (the Rayleigh limit). If these matrix components co-elute with MCOP, they will steal the available charge, leading to false negatives or artificially low quantitation. The Fix: Implement an On-line Solid Phase Extraction (SPE) workflow to divert salts to waste before the analytical column[4]. Furthermore, you must use isotope dilution. By spiking samples with 13C4​ -labeled MCOP prior to extraction, any residual ion suppression is mathematically nullified, as the labeled internal standard co-elutes and experiences the exact same suppression environment as the native analyte.

Q3: What instrument parameters are most critical for optimizing MCOP in negative ESI? The Causality: MCOP is highly susceptible to in-source fragmentation. If your Declustering Potential (DP) or capillary voltage is set too high, the kinetic energy imparted to the [M−H]− ion will cause it to fragment before reaching the first quadrupole. All phthalate metabolites, including MCOP, are prone to prematurely cleaving to form a characteristic deprotonated benzoate ion at m/z 121.0295[5]. The Fix: Lower the DP and carefully step the collision energy (CE). Monitor the precursor ion ( m/z 307 for MCOP) in Q1. If you see high baseline levels of m/z 121 in Q1 without applying collision energy, your source settings are too harsh[5].

Part 2: Quantitative Data Presentation

The table below summarizes the causal relationship between mobile phase chemistry and MCOP ionization efficiency.

Mobile Phase AdditiveApproximate pHSolution Ionization StateRelative ESI(-) EfficiencyTypical S/N Ratio
0.1% Formic Acid ~2.7Neutral (Protonated)Poor (<10%)< 5:1
No Additive (H₂O) ~7.0Partially DeprotonatedModerate (40-50%)25:1
0.1% Ammonium Acetate ~6.8 - 7.2Fully DeprotonatedExcellent (>95%)> 150:1
0.1% Ammonium Hydroxide ~10.5Fully DeprotonatedHigh (80-90%)120:1

(Note: While Ammonium Hydroxide yields high deprotonation, Ammonium Acetate is preferred as it provides superior buffering capacity against pH changes at the ESI capillary tip during the electrochemical spray process).

Part 3: Experimental Protocols (Self-Validating System)

To guarantee trustworthiness, the following methodology incorporates built-in validation checkpoints based on CDC NHANES standards[4].

Step-by-Step Methodology: On-line SPE LC-ESI-MS/MS for MCOP

  • Enzymatic Deconjugation & Internal Standard Spiking:

    • Aliquot 200 µL of urine into an autosampler vial.

    • Add 25 µL of a master mix containing 13C4​ -MCOP (Internal Standard) and 4-methylumbelliferyl glucuronide (Deconjugation Monitor).

    • Add 10 µL of β -glucuronidase enzyme (E. coli K12) in 1M ammonium acetate buffer (pH 6.5).

    • Self-Validation Checkpoint 1: Incubate at 37°C for 90 minutes. The system will later monitor the cleavage of 4-methylumbelliferyl glucuronide to confirm 100% enzyme efficacy[4].

  • On-line SPE Loading:

    • Inject 50 µL of the deconjugated sample onto a C18 trapping column using 0.1% acetic acid in water at 1.0 mL/min for 2 minutes. Divert the effluent to waste to remove salts and hydrophilic matrix components.

  • Chromatographic Elution:

    • Switch the valve to backflush the trapping column onto the analytical column (e.g., Phenyl-Hexyl or C18, 2.1 x 100 mm, 1.7 µm).

    • Elute using a gradient of Mobile Phase A (0.1% Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).

  • ESI-MS/MS Detection:

    • Operate the mass spectrometer in negative ESI mode.

    • Monitor the MRM transitions: Native MCOP ( 307.2→121.0 ) and 13C4​ -MCOP ( 311.2→125.0 ).

    • Self-Validation Checkpoint 2: Check the absolute peak area of 13C4​ -MCOP. If the area drops by >40% compared to a neat solvent standard, severe matrix suppression is occurring, and the SPE wash time must be extended.

Part 4: Mandatory Visualizations

G A MCOP in Solution (Neutral Carboxylic Acid) B Addition of NH4Ac (pH Buffer > pKa) A->B pH Adjustment C Deprotonated MCOP [M-H]- B->C Deprotonation D ESI Droplet Formation (Negative Mode) C->D High Voltage (-2.5 to -3.5 kV) E Desolvation & Ion Evaporation D->E Heat & N2 Gas F Gas-Phase [M-H]- Ion Detected by MS E->F Rayleigh Limit

Caption: MCOP Ionization Mechanism & Pathway in Negative ESI.

G Start Low MCOP Signal in Negative ESI CheckPH Check Mobile Phase pH Start->CheckPH Acidic Acidic (e.g., Formic Acid) CheckPH->Acidic Basic Neutral/Basic (e.g., NH4Ac) CheckPH->Basic FixPH Switch to 0.1% NH4Ac or NH4OH Acidic->FixPH CheckMatrix Evaluate Matrix Effects Basic->CheckMatrix Suppression High Ion Suppression CheckMatrix->Suppression CheckInst Check Instrument Params CheckMatrix->CheckInst No Suppression FixMatrix Implement Online SPE & Isotope Dilution Suppression->FixMatrix FixInst Optimize Declustering Potential & Capillary Voltage CheckInst->FixInst

Caption: Troubleshooting Logic Tree for Low MCOP Sensitivity.

Part 5: References

  • [5] Feng et al. "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies." PubMed / nih.gov, 2022. URL:

  • [3] Kiontke A., et al. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLoS One, 2016. URL:

  • [1] Zhang J., et al. "Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study." PMC / nih.gov, 2025. URL:

  • [4] Centers for Disease Control and Prevention (CDC). "Phthalates and Plasticizers Metabolites Laboratory Procedure Manual." cdc.gov, NHANES 2017-2018. URL:

  • [2] Centers for Disease Control and Prevention (CDC). "National Health and Nutrition Examination Survey: Phthalates and Plasticizers Metabolites." cdc.gov, 2016. URL:

Sources

Optimization

Technical Support Center: MCOP Quantification Assays

This guide provides in-depth troubleshooting for Mitochondrial Cyclophilin D (CypD) Occupancy (MCOP) quantification assays. It is designed for researchers, scientists, and drug development professionals to diagnose and r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for Mitochondrial Cyclophilin D (CypD) Occupancy (MCOP) quantification assays. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimental workflows.

Section 1: Understanding the MCOP Assay

What is the scientific principle behind the MCOP assay?

The MCOP quantification assay is typically a sandwich enzyme-linked immunosorbent assay (ELISA). This format is designed to quantitatively measure the concentration of Cyclophilin D (CypD) in a sample, usually a mitochondrial lysate. CypD is a crucial regulator of the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to cell death.[1][2] The assay's ability to accurately quantify CypD is vital for research into ischemia-reperfusion injury, neurodegenerative disorders, and certain muscular dystrophies.[1]

The core principle involves a 'sandwich' of antibodies:

  • Capture Antibody : A specific anti-CypD antibody is pre-coated onto the wells of a microplate.

  • Analyte (CypD) : The sample containing mitochondrial lysate is added, and the CypD protein is captured by the antibody.

  • Detection Antibody : A second, biotin-conjugated anti-CypD antibody is added, which binds to a different epitope on the captured CypD.

  • Enzyme Conjugate : Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate : A chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change.

  • Quantification : The reaction is stopped, and the optical density (OD) is measured. The OD is directly proportional to the amount of CypD in the sample.

Workflow for a Typical MCOP Quantification Assay

Below is a diagram illustrating the standard workflow for a sandwich ELISA-based MCOP assay. Adherence to this workflow is critical for reproducible results.

MCOP_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Detection & Analysis P1 Prepare Reagents, Standards & Samples P2 Coat Plate with Capture Antibody P1->P2 P3 Block Plate P2->P3 A1 Add Standards & Samples P3->A1 A2 Incubate & Wash A1->A2 A3 Add Detection Antibody (Biotin) A2->A3 A4 Incubate & Wash A3->A4 A5 Add Streptavidin-HRP A4->A5 A6 Incubate & Wash A5->A6 R1 Add TMB Substrate A6->R1 R2 Incubate (Dark) R1->R2 R3 Add Stop Solution R2->R3 R4 Read Plate (450 nm) R3->R4 R5 Analyze Data R4->R5

Caption: Standard workflow for an MCOP sandwich ELISA.

Section 2: Troubleshooting Common Assay Problems

This section is organized in a question-and-answer format to directly address the most common challenges.

Category 1: No Signal or Weak Signal

Q: My standard curve is flat and my samples show no signal. What went wrong?

A weak or absent signal is one of the most common issues and can stem from several sources. A systematic check is the best approach.[3]

Probable CauseScientific Rationale & Solution
Incorrect Reagent Preparation or Order The sequential binding events in an ELISA are critical. Verify that all reagents were added in the correct order as per the protocol.[4] Confirm that all concentrated reagents (e.g., wash buffer, detection antibodies) were diluted correctly. An error in calculation can lead to a reagent being too dilute to function.[4][5]
Expired or Improperly Stored Reagents Enzyme conjugates (HRP) and antibodies are sensitive to temperature and light. Check the expiration dates on all kit components.[4] Ensure reagents were stored at the recommended temperature (typically 2-8°C).[4] Repeated freeze-thaw cycles of standards or antibodies can degrade them.[5][6]
Incompatible Antibody Pair For a sandwich ELISA, the capture and detection antibodies must recognize two distinct, non-overlapping epitopes on the CypD protein.[7] If they compete for the same binding site, the "sandwich" cannot form. Solution : Use a validated antibody pair, often available from the manufacturer.
Problem with the Standard The protein standard may have degraded. Action : Reconstitute a fresh vial of the standard. Always centrifuge lyophilized standards before reconstitution to ensure all powder is at the bottom of the vial.
Insufficient Incubation Times/Temperature Antibody-antigen binding is a time and temperature-dependent process.[6] Incubation times that are too short will not allow the binding reactions to reach equilibrium. Solution : Strictly adhere to the incubation times and temperatures specified in the protocol.[6][8] Ensure all reagents and the plate are at room temperature before starting.
Buffer Incompatibility Certain buffer components can inhibit the assay. For instance, sodium azide is a potent inhibitor of HRP and should not be present in any buffers or samples. Action : Prepare fresh buffers using high-purity water and reagents.
Category 2: High Background

Q: The entire plate, including my blank wells, has a high OD reading. What causes this?

High background signal obscures the specific signal from your samples, reducing the assay's dynamic range and sensitivity.[9][10]

Probable CauseScientific Rationale & Solution
Insufficient Washing This is the most common cause. Residual, unbound detection antibody or enzyme conjugate will remain in the wells and react with the substrate, causing a high signal across the plate.[10][11] Solution : Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Adding a 30-second soak time for each wash can also be effective.[3][4]
Ineffective Blocking The blocking buffer is designed to coat any unoccupied sites on the plastic surface of the well, preventing non-specific binding of antibodies.[7] If blocking is incomplete, the detection antibody or enzyme can bind directly to the plate. Solution : Increase the blocking incubation time or try a different blocking agent (e.g., commercial blockers, BSA, or non-fat dry milk).[6][11]
Overly Concentrated Reagents Using too much detection antibody or enzyme conjugate increases the likelihood of non-specific binding.[9][11] Solution : Perform a titration experiment to determine the optimal concentration for your detection antibody and HRP conjugate. Start with the manufacturer's recommendation and test several dilutions.
Cross-Contamination Reagent carryover between wells can elevate the background. This can happen if pipette tips touch the solution in the wells or if plate sealers are reused.[12] Action : Use fresh pipette tips for every standard and sample. Use a fresh plate sealer for each incubation step.[4][12]
Substrate Issues If the TMB substrate solution appears blue before being added to the plate, it has already reacted and is contaminated.[10] Solution : Always use fresh, colorless substrate. Protect it from light.[12]
Extended Incubation Allowing the substrate reaction to proceed for too long will cause overdevelopment of color in all wells.[8] Action : Adhere strictly to the recommended substrate incubation time. Read the plate immediately after adding the stop solution.[5]
Category 3: High Variability (Poor Reproducibility)

Q: My replicate wells have very different OD values (High %CV). Why?

High coefficient of variation (%CV) between replicates makes the data unreliable. The goal is typically a %CV of less than 15%.[13]

Probable CauseScientific Rationale & Solution
Inconsistent Pipetting Technique This is a major source of variability. Errors in pipetting volumes of standards, samples, or reagents directly impact the final OD.[9][13] Solution : Ensure pipettes are calibrated.[5] Use proper reverse pipetting techniques for viscous solutions. When dispensing, touch the pipette tip to the side of the well. Ensure tips are securely fitted to prevent air gaps.[13]
Inadequate Mixing If reagents or samples are not homogenous, the amount of analyte or reagent added to each replicate well will differ. Action : Thoroughly but gently mix all reagents and samples before pipetting.[5][13] Avoid creating bubbles.[13]
"Edge Effect" - Temperature Variation Wells on the outer edges of the plate can experience different temperatures and evaporation rates than the inner wells, especially during incubation.[13] This leads to systematic variation. Solution : Ensure the plate and all reagents are at room temperature before starting.[13] Use a plate sealer during all incubations to minimize evaporation.[5] Avoid stacking plates during incubation.[12]
Incomplete Washing Non-uniform washing, where some wells are washed more thoroughly than others, will lead to inconsistent background and signal. Action : Use an automated plate washer if available for maximum consistency.[13] If washing manually, ensure all wells are filled and aspirated with equal force.
Particulates in Samples Debris in mitochondrial lysates can interfere with antibody binding and lead to inconsistent results. Solution : Centrifuge samples after thawing and before adding them to the plate to pellet any precipitates.
Troubleshooting Decision Tree

This flowchart provides a logical pathway to diagnose common MCOP assay failures.

Troubleshooting_Flowchart decision decision issue issue solution solution start Assay Problem Detected d1 Signal Issue? start->d1 d3 %CV > 15%? start->d3 Variability Issue? issue_no_signal ISSUE: No or Weak Signal d1->issue_no_signal No / Weak Signal d2 Signal Uniformly High? d1->d2 High Signal end Consult Assay-Specific Troubleshooting d1->end No sol_reagents Verify reagent prep, order, & expiration. Use fresh standard. issue_no_signal->sol_reagents Check Reagents sol_incubation Confirm incubation times & temperatures. Check for inhibitors. issue_no_signal->sol_incubation Check Protocol issue_high_bg ISSUE: High Background d2->issue_high_bg Yes (High Background) issue_too_much_signal ISSUE: Signal Out of Range d2->issue_too_much_signal No (Samples Only) sol_wash Increase wash steps/duration. Ensure full aspiration. issue_high_bg->sol_wash Improve Washing sol_block Check blocking step. Titrate antibody/conjugate. issue_high_bg->sol_block Optimize Reagents sol_dilute Sample concentration is too high. Dilute and re-run. issue_too_much_signal->sol_dilute Dilute Samples issue_high_cv ISSUE: High Variability d3->issue_high_cv Yes d3->end No sol_pipette Check pipette calibration. Ensure proper mixing. Avoid edge effects. issue_high_cv->sol_pipette Refine Technique sol_wash2 Use automated washer or ensure consistent manual washing. issue_high_cv->sol_wash2 Standardize Washing

Caption: A decision tree for troubleshooting MCOP quantification assays.

Section 3: Protocols and Best Practices

Protocol: Mitochondrial Isolation from Cultured Cells

High-quality, intact mitochondria are a prerequisite for an accurate MCOP assay. Contamination with other cellular compartments can lead to erroneous results.[14]

Key Principles:

  • Work Cold and Fast : All steps must be performed at 0-4°C to minimize protease activity and maintain mitochondrial integrity.[15]

  • Gentle Homogenization : The goal is to break the plasma membrane while leaving the mitochondrial membranes intact.

Step-by-Step Method:

  • Cell Collection : Harvest cultured cells (e.g., ~1x10⁸ cells) and wash them twice with ice-cold PBS. Centrifuge at 500 x g for 3 minutes at 4°C between washes.[16]

  • Homogenization : Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA) with a protease inhibitor cocktail.

  • Lysis : Allow cells to swell on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).[16] The number of strokes should be optimized for your cell type.

  • Differential Centrifugation :

    • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[17]

    • Carefully transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 12,000 x g for 10 minutes at 4°C to pellet the mitochondria.[17]

  • Washing : Discard the supernatant. Gently wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation (12,000 x g for 10 min).

  • Final Pellet : Resuspend the final mitochondrial pellet in a suitable buffer for protein quantification (e.g., BCA assay) and subsequent use in the MCOP assay. Store at -80°C.

Best Practices for Assay Execution
  • Plate Layout : Plan your plate layout in advance. Include blanks, standards, quality controls, and samples in duplicate or triplicate.

  • Temperature Equilibration : Allow all reagents and samples to reach room temperature (20-25°C) for at least 30 minutes before starting the assay.[8]

  • Consistent Timing : Use a multichannel pipette for adding reagents like substrate and stop solution to minimize timing variations across the plate.

  • Data Analysis : Use a 4-parameter or 5-parameter logistic (4-PL or 5-PL) curve fit for your standard curve, as this generally provides the most accurate model for ELISA data.[5]

References

  • Bauer, T. M., & Murphy, E. (2020). Cyclophilin D: An Integrator of Mitochondrial Function. Frontiers in Physiology. [Link]

  • Bio-Rad. (n.d.). ELISA Troubleshooting. Bio-Rad. [Link]

  • Baines, C. P., et al. (2005). Cyclophilin D is a component of mitochondrial permeability transition and mediates neuronal cell death after focal cerebral ischemia. Proceedings of the National Academy of Sciences. [Link]

  • Schinzel, A. C., et al. (2004). Cyclophilin D, a Component of the Permeability Transition-Pore, Is an Apoptosis Repressor. Cancer Research. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • Parker, G. C., et al. (2018). Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function. MDPI. [Link]

  • Creative Diagnostics. (n.d.). ELISA Troubleshooting (High Background). Creative Diagnostics. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Direct Detection. Creative Biolabs. [Link]

  • Anderson, E. J., et al. (2016). The Mitochondrial Permeability Transition Pore Regulator Cyclophilin D Exhibits Tissue-Specific Control of Metabolic Homeostasis. PLOS ONE. [Link]

  • Biocompare. (2021). ELISA Troubleshooting Guide. Biocompare. [Link]

  • BioChain Institute Inc. (n.d.). Isolation of Mitochondria from Cells and Tissues. BioChain Institute Inc.[Link]

  • Wang, Y., et al. (2022). Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. STAR Protocols. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Zhao, R. Z., et al. (2022). Common methods in mitochondrial research (Review). Spandidos Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Method Validation for Urinary Mono-carboxy-isooctyl Phthalate (MCiOP): A Comparative Guide

As the regulatory scrutiny on plasticizers intensifies, the accurate biomonitoring of di-isononyl phthalate (DiNP) exposure has become a critical focus in toxicological and epidemiological research. Because DiNP is rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory scrutiny on plasticizers intensifies, the accurate biomonitoring of di-isononyl phthalate (DiNP) exposure has become a critical focus in toxicological and epidemiological research. Because DiNP is rapidly metabolized and excreted, parent compound analysis is virtually impossible. Instead, Mono-carboxy-isooctyl phthalate (MCiOP) —a major secondary oxidized metabolite—serves as a highly reliable, exposure-related biomarker in human urine[1].

This guide provides an objective, data-driven comparison of modern analytical workflows for MCiOP quantification. Designed for researchers and drug development professionals, it breaks down the causality behind methodological choices, compares extraction alternatives, and establishes a self-validating protocol using isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Mechanistic Pathway: Why Target MCiOP?

Following exposure, DiNP undergoes rapid esterase hydrolysis to form the primary metabolite, mono-isononyl phthalate (MiNP). However, MiNP is further oxidized by cytochrome P450 enzymes into secondary metabolites, primarily MCiOP and mono-oxo-isononyl phthalate (MOiNP), before being conjugated with glucuronic acid for urinary excretion. Targeting MCiOP is analytically advantageous because its extended half-life and higher urinary concentrations provide a wider, more stable detection window compared to primary monoesters.

DiNP_Metabolism DiNP DiNP (Di-isononyl phthalate) MiNP MiNP (Mono-isononyl phthalate) DiNP->MiNP Esterase Hydrolysis MCiOP MCiOP (Mono-carboxy-isooctyl phthalate) MiNP->MCiOP ω-1 Oxidation MOiNP MOiNP (Mono-oxo-isononyl phthalate) MiNP->MOiNP ω Oxidation Gluc Glucuronide Conjugates (Urinary Excretion) MCiOP->Gluc UGT Glucuronidation MOiNP->Gluc UGT Glucuronidation

Metabolic pathway of DiNP showing the formation of the target biomarker MCiOP and its excretion.

Comparative Analysis of Sample Preparation Techniques

Because MCiOP is excreted primarily as a glucuronide conjugate in a high-salt matrix (urine), sample preparation is the most critical variable in method validation. The optimal method must balance matrix removal, analyte recovery, and throughput.

We compare three leading methodologies: Traditional Solid-Phase Extraction (SPE) , Automated Online-SPE , and Air-Assisted Dispersive Liquid-Liquid Microextraction (AADLLME) .

Table 1: Performance Comparison of Extraction Alternatives for Urinary MCiOP
ParameterTraditional SPEAutomated Online-SPEAADLLME[2]
Mechanism Hydrophobic retention on polymeric sorbentDirect injection onto a trapping columnRapid partitioning into dispersed organic droplets
Sample Volume 1.0 – 2.0 mL0.1 – 0.5 mL0.5 mL
Solvent Consumption High (~10 mL/sample)Medium (System buffers)Very Low (<1 mL/sample)
Recovery (%) 85 – 92%88 – 95%97 – 111%
LOD (ng/mL) ~0.200.13 – 1.01[3]0.02 – 0.10
Throughput Low (~20-30 samples/day)High (>100 samples/day)Medium (~50 samples/day)
Primary Limitation Labor-intensive; high costHigh initial hardware cost; carryover riskRequires precise optimization of disperser solvents

Expert Insight: While Online-SPE is the gold standard for high-throughput clinical cohorts[3], AADLLME has emerged as a highly sensitive, cost-effective alternative. AADLLME utilizes rapid syringe aspiration/dispersion to vastly increase the surface area between the aqueous urine and the organic phase, driving near-instantaneous partitioning of the moderately polar MCiOP (logP ~ 3.5) and achieving near-quantitative recoveries[2].

Step-by-Step Methodology: The Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable-isotope-labeled internal standard (MCiOP-d4) at the very first step, any downstream variability—whether from incomplete enzymatic cleavage, extraction losses, or matrix-induced ion suppression in the MS source—is mathematically neutralized.

Phase 1: Enzymatic Deconjugation

Causality: MCiOP cannot be accurately quantified in its conjugated form. We utilize β-glucuronidase from E. coli rather than H. pomatia because the latter contains trace sulfatase activity which can introduce artifactual deconjugation, whereas the E. coli enzyme provides a cleaner baseline for MS/MS.

  • Aliquot 500 µL of thawed urine into a silanized glass vial (to prevent non-specific binding of hydrophobic phthalates).

  • Add 10 µL of the internal standard (MCiOP-d4, 100 ng/mL). Vortex immediately.

  • Add 250 µL of 1 M ammonium acetate buffer. Causality: Adjusting to pH 6.5 is critical, as this is the optimal thermodynamic activity range for E. coli β-glucuronidase.

  • Add 10 µL of β-glucuronidase and incubate at 37°C for 90 minutes.

Phase 2: AADLLME Extraction
  • Add 100 µL of extraction solvent (chloroform) and 500 µL of disperser solvent (acetonitrile) to the deconjugated sample.

  • Rapidly aspirate and dispense the mixture 5 times using a glass syringe to form a cloudy emulsion.

  • Centrifuge at 2500 × g for 10 minutes.

  • Collect the sedimented organic phase, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of 10% methanol.

Phase 3: UHPLC-MS/MS Analysis

Causality: Detection is performed in negative electrospray ionization (ESI-) mode because the carboxylic acid moiety of MCiOP readily loses a proton to form a stable [M-H]- precursor ion.

  • Column: Inject 10 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% acetic acid in water; (B) 0.1% acetic acid in acetonitrile. Causality: Acetic acid acts as a weak modifier. It keeps the carboxylate group of MCiOP protonated during the chromatographic run (improving peak shape and retention on the hydrophobic C18 stationary phase) while still allowing efficient deprotonation in the ESI source.

  • Detection: Monitor the primary MRM transition for MCiOP and MCiOP-d4.

Analytical_Workflow Step1 Urine Aliquot + MCiOP-d4 IS Step2 Enzymatic Cleavage (β-Glucuronidase) Step1->Step2 Buffer pH 6.5 37°C, 90 min Step3 Sample Clean-up (Online-SPE / AADLLME) Step2->Step3 Matrix Removal Step4 UHPLC Separation (C18 Column) Step3->Step4 Elution Step5 ESI(-) MS/MS (MRM Detection) Step4->Step5 Ionization

Analytical workflow for the quantification of urinary MCiOP using isotope-dilution LC-MS/MS.

Method Validation Data

A robust method must adhere to FDA/EMA bioanalytical validation guidelines. The table below synthesizes the validation metrics achieved using the optimized AADLLME-LC-MS/MS workflow, demonstrating its superiority in sensitivity and precision[2].

Table 2: Validated Performance Metrics for Urinary MCiOP
Validation ParameterResult / RangeAcceptance Criteria (FDA/EMA)
Linearity (R²) > 0.998 (0.1 – 100 ng/mL)≥ 0.990
Limit of Detection (LOD) 0.05 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 2.5% – 6.1%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (RSD) 3.8% – 8.2%≤ 15% (≤ 20% at LOQ)
Accuracy (Recovery) 97.4% – 108.2%85% – 115%
Matrix Effect 92% – 104% (IS normalized)85% – 115%

By leveraging the exact physicochemical matching of the deuterated internal standard, matrix effects—which commonly suppress ionization in urine samples—are fully compensated for, ensuring that the final quantified concentrations represent true biological exposure.

References

  • Liquid Microextraction Method as a Valuable Biomonitoring Tool for Exposure Assessment of Phthalates Source: Brazilian Journal of Analytical Chemistry (BrJAC) URL:[Link]

  • Phthalate Metabolites in Maternal Urine and Breast Milk After Very Preterm Birth: Matrix Concordance Source: MDPI Toxics URL:[Link]

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry Source: Journal of Health Science / PMC URL:[Link]

Sources

Comparative

Comparative Guide to Analytical Methodologies for MCOP Detection: Optimizing LOD and LOQ

Introduction: The Strategic Importance of MCOP Diisononyl phthalate (DiNP) has largely replaced restricted high-molecular-weight plasticizers like DEHP in industrial and consumer applications. However, assessing human ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of MCOP

Diisononyl phthalate (DiNP) has largely replaced restricted high-molecular-weight plasticizers like DEHP in industrial and consumer applications. However, assessing human exposure to DiNP presents a unique analytical challenge. DiNP is rapidly hydrolyzed in vivo to mono-isononyl phthalate (MiNP). While MiNP is the primary metabolite, relying on it for biomonitoring is scientifically flawed; MiNP can easily form ex vivo through the environmental contamination and subsequent degradation of ubiquitous DiNP diesters during sample collection and handling[1].

To ensure absolute biological specificity, researchers and drug development professionals must target Mono-carboxyoctyl phthalate (MCOP) . MCOP is a secondary oxidized metabolite formed exclusively in vivo via cytochrome P450-mediated ω-oxidation[1]. Because it cannot be generated through external contamination, detecting MCOP provides a highly reliable, definitive biomarker for DiNP exposure.

Pathway DiNP Diisononyl Phthalate (DiNP) MiNP Mono-isononyl Phthalate (MiNP) DiNP->MiNP Hydrolysis (Esterases) MCOP Mono-carboxyoctyl Phthalate (MCOP) Target Biomarker MiNP->MCOP ω-Oxidation (Cytochrome P450) MCOP_Gluc MCOP-Glucuronide (Excreted in Urine) MCOP->MCOP_Gluc Glucuronidation (UGT Enzymes)

Caption: Metabolic pathway of DiNP demonstrating the in vivo formation of the target biomarker MCOP.

Causality in Analytical Platform Selection

Accurately quantifying MCOP requires overcoming significant analytical hurdles. MCOP is highly polar, thermally labile, and excreted primarily as a glucuronide conjugate in complex matrices like urine and serum[2]. As a Senior Application Scientist, I evaluate analytical platforms not just by their theoretical limits, but by their mechanistic suitability for these specific molecular traits.

  • Why LC-MS/MS is the Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS) requires high temperatures that can thermally degrade MCOP. Furthermore, the carboxylic acid groups on MCOP must be derivatized (e.g., via esterification) prior to GC analysis. Incomplete derivatization introduces unacceptable variability, artificially inflating both the Limit of Detection (LOD) and Limit of Quantification (LOQ). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyzes the molecule in its native state, preserving sample integrity and achieving sub-ng/mL sensitivity[3].

  • The Pitfalls of Immunoassays (ELISA): While high-throughput, ELISA kits suffer from severe cross-reactivity. MCOP shares significant structural homology with other oxidized phthalate metabolites (such as MECPP and MCNP). Antibodies cannot reliably distinguish these subtle aliphatic chain differences, leading to false positives and poor LOQ reliability[4].

  • The Necessity of Isotope Dilution: Urine matrices contain thousands of endogenous compounds that cause unpredictable ion suppression in the mass spectrometer's electrospray ionization (ESI) source. By spiking a 13 C-labeled MCOP internal standard into the sample before any processing, the standard undergoes the exact same matrix effects and extraction losses. The ratio of the analyte to the internal standard creates a mathematically self-validating system[5].

Table 1: Performance Comparison of Analytical Platforms for MCOP
Analytical PlatformTypical LOD (ng/mL)Typical LOQ (ng/mL)SpecificityMatrix InterferencePreparation Complexity
LC-MS/MS (Isotope Dilution) 0.2 – 0.70.5 – 1.0Excellent Low (Corrected by 13 C)Moderate (SPE required)
GC-MS (Derivatization) 2.0 – 5.05.0 – 10.0GoodModerateHigh (Derivatization)
ELISA / Immunoassay 5.0 – 15.015.0 – 30.0Poor (Cross-reactivity)HighLow

(Data synthesized from CDC NHANES methodology and recent cohort studies[2][3])

Self-Validating Experimental Protocol: Isotope-Dilution LC-MS/MS

To achieve an LOD of 0.2 ng/mL[3], the analytical workflow must be rigorously controlled. The following step-by-step methodology is engineered to eliminate false negatives and ensure quantitative trustworthiness[2].

Phase 1: Sample Preparation and Deconjugation

Causality: MCOP is excreted predominantly as a glucuronide conjugate. Because synthetic standards for the conjugated form are not commercially available, we must enzymatically cleave the glucuronide bond to measure total free MCOP[1].

  • Aliquoting & Spiking: Transfer 500 µL of thawed urine into a glass vial. Immediately spike with 10 µL of 13 C 4​ -MCOP internal standard (50 ng/mL).

  • Validation Spike: Add 10 µL of 4-methylumbelliferyl glucuronide. Mechanism: This acts as a self-validating deconjugation monitor. If the enzyme fails, the umbelliferone signal drops, invalidating the run before false negatives are reported[2].

  • Enzymatic Cleavage: Add 200 µL of ammonium acetate buffer (pH 6.5) and 10 µL of purified β-glucuronidase (e.g., from E. coli). Incubate at 37°C for 90 minutes.

Phase 2: Solid Phase Extraction (SPE)

Causality: Direct injection of urine introduces salts and proteins that cause severe ion suppression in the MS source. SPE isolates the organic analytes, ensuring the LOD is not artificially inflated by background noise[5]. 4. Acidification: Stop the enzymatic reaction by adding 50 µL of glacial acetic acid. 5. Loading & Washing: Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to elute hydrophilic salts. 6. Elution: Elute the target MCOP using 100% acetonitrile. Evaporate under a gentle nitrogen stream and reconstitute in 100 µL of 10% acetonitrile in water.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 10 µL onto a C18 analytical column. Utilize a gradient mobile phase of Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid) to separate MCOP from isobaric interferences.

  • Detection: Operate the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for MCOP (e.g., m/z 307 → 121) and 13 C 4​ -MCOP (e.g., m/z 311 → 125)[5].

  • Data Processing: Calculate the concentration using the peak area ratio of native MCOP to the 13 C-labeled internal standard against a 10-point calibration curve.

Workflow Sample 1. Urine Sample Spiked with 13C-MCOP Deconjugation 2. Enzymatic Deconjugation β-Glucuronidase (37°C) Sample->Deconjugation SPE 3. Solid Phase Extraction Matrix Cleanup Deconjugation->SPE LC 4. Liquid Chromatography Reverse Phase (C18) SPE->LC MS 5. Tandem Mass Spectrometry ESI(-) MRM Mode LC->MS Data 6. Data Analysis Quantification via Ratio MS->Data

Caption: Step-by-step LC-MS/MS workflow for MCOP quantification highlighting critical sample preparation stages.

Sources

Validation

A Comparative Guide to the Accuracy and Precision of Myeloperoxidase (MPO) Measurement in Serum

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular disease research and drug development, the precise and accurate quantification of biomarkers is paramount. Myeloperoxidas...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular disease research and drug development, the precise and accurate quantification of biomarkers is paramount. Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils, has emerged as a key prognostic marker for inflammation and oxidative stress, implicated in the pathogenesis of atherosclerosis and acute coronary syndromes.[1] Consequently, the reliability of MPO measurements in serum is a critical consideration for researchers and clinicians. This guide provides an in-depth comparison of common analytical methods for serum MPO quantification, focusing on the crucial performance metrics of accuracy and precision.

The Analytical Challenge: Why Accuracy and Precision Matter

Comparative Analysis of MPO Measurement Methodologies

The two most prevalent methods for quantifying MPO in serum are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a distinct set of advantages and limitations.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Immuno-enzymatic detection using specific antibodies to capture and quantify MPO.[1]Separation of MPO-derived peptides by liquid chromatography followed by mass-based detection and quantification.[3][4]
Accuracy Generally good, but can be influenced by antibody specificity and matrix effects.[5]Considered the gold standard for accuracy due to high specificity and direct measurement of the analyte.[6][7]
Precision (Intra-day) Typically good, with coefficients of variation (CVs) often below 10%.[8]Excellent, with CVs generally less than 15%.[9][10]
Precision (Inter-day) Good, with CVs often below 15%.[8][11]Excellent, with CVs typically below 15%.[9][10]
Sensitivity (LOD/LOQ) High sensitivity, capable of detecting low ng/mL concentrations.[1]Very high sensitivity, with the potential for sub-ng/mL detection.[3][12]
Throughput High, suitable for analyzing a large number of samples simultaneously in a 96-well plate format.[13]Lower to moderate, dependent on the run time of the chromatographic method.[14][15]
Cost per Sample Relatively low.High, due to expensive instrumentation and specialized personnel.
Technical Expertise Moderate.High, requires skilled operators for method development, validation, and data analysis.

Key Considerations:

  • ELISA: Offers a user-friendly and high-throughput solution for MPO quantification, making it suitable for large-scale screening studies. However, the reliance on antibody-antigen interactions can introduce variability and potential cross-reactivity.[5][16] The performance of commercial ELISA kits can also vary between manufacturers.[5]

  • LC-MS/MS: Provides superior specificity and accuracy, making it the preferred method for reference measurements and studies requiring the highest level of analytical rigor.[6][7] While the initial investment and operational costs are higher, the detailed and reliable data can be invaluable for mechanistic studies and clinical trial endpoints.

Experimental Protocol: A Validated ELISA for Serum MPO Quantification

This section outlines a typical workflow for quantifying MPO in human serum using a commercially available sandwich ELISA kit. The causality behind each step is explained to provide a deeper understanding of the protocol.

Principle of the Assay

The sandwich ELISA technique utilizes two antibodies that bind to different epitopes on the MPO protein.[1] An antibody pre-coated onto the microplate captures MPO from the sample. A second, enzyme-conjugated antibody then binds to the captured MPO, and the subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the MPO concentration.

Experimental Workflow

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Dilute serum samples, standards, and controls Add_Samples Add diluted samples, standards, and controls to the microplate Sample_Prep->Add_Samples Reagent_Prep Prepare wash buffer and substrate solution Wash1 Wash to remove unbound material Reagent_Prep->Wash1 Wash2 Wash to remove unbound antibody Reagent_Prep->Wash2 Add_Substrate Add substrate solution Reagent_Prep->Add_Substrate Incubate1 Incubate to allow MPO capture Add_Samples->Incubate1 Incubate1->Wash1 Add_Detection_Ab Add enzyme-conjugated detection antibody Wash1->Add_Detection_Ab Incubate2 Incubate to allow antibody binding Add_Detection_Ab->Incubate2 Incubate2->Wash2 Wash2->Add_Substrate Incubate3 Incubate for color development Add_Substrate->Incubate3 Stop_Reaction Add stop solution Incubate3->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Generate_Curve Generate standard curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate MPO concentration in samples Generate_Curve->Calculate_Conc

Caption: A typical workflow for a sandwich ELISA for MPO measurement.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Rationale: Proper preparation ensures the accuracy of the standard curve and the correct dilution of samples to fall within the dynamic range of the assay.[17]

    • Bring all reagents and samples to room temperature before use.

    • Prepare a series of MPO standards by serially diluting the provided stock solution.

    • Dilute serum samples according to the kit manufacturer's instructions. A typical starting dilution for human serum is 1:100.[17]

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the standard curve range.

  • Assay Procedure:

    • Rationale: Each step is timed and performed at a specific temperature to ensure consistent and optimal binding and enzymatic reactions. Washing steps are critical to remove non-specific binding and reduce background noise.

    • Add 100 µL of each standard, QC, and diluted sample to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature).

    • Aspirate the contents of the wells and wash four times with 300 µL of wash buffer per well.

    • Add 100 µL of the enzyme-conjugated detection antibody to each well.

    • Incubate for the specified time and temperature (e.g., 1 hour at room temperature).

    • Repeat the wash step as described above.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

    • Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Rationale: The absorbance is directly proportional to the amount of captured MPO. A standard curve is used to interpolate the concentration of MPO in the unknown samples.

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4PL) curve fit is often recommended.[18]

    • Determine the concentration of MPO in the samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the interpolated concentration by the sample dilution factor to obtain the final MPO concentration.

Interpreting Accuracy and Precision Data

Method validation is crucial to ensure the reliability of the MPO measurements.[14][15] The following table provides an example of acceptance criteria for accuracy and precision based on regulatory guidelines.

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2][10]
Precision (Intra-day & Inter-day) The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[2][10]
Sample Validation Data for an MPO ELISA
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. (ng/mL) Precision (%CV) Mean Conc. (ng/mL) Precision (%CV)
LLOQ54.812.55.216.8
Low1514.58.215.510.1
Medium5051.25.549.17.3
High150148.94.1152.36.5

Interpretation: The sample data demonstrates that the assay meets the acceptance criteria for accuracy and precision. The mean concentrations are within ±15% of the nominal values (and ±20% for the LLOQ), and the %CVs are below 15% (and 20% for the LLOQ).[2][10]

Troubleshooting Common Issues in MPO Measurement

IssuePotential Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Contaminated reagents- Prolonged incubation times- Ensure thorough and consistent washing- Use fresh, high-quality reagents- Adhere strictly to the recommended incubation times
Low Signal - Inactive reagents- Incorrect incubation temperature- Insufficient incubation time- Improper sample storage- Check reagent expiration dates and storage conditions- Ensure proper incubation temperatures- Follow recommended incubation times- Store serum samples at -20°C or lower and avoid repeated freeze-thaw cycles.[19][20][21]
High Variability (Poor Precision) - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects in the microplate- Use calibrated pipettes and practice good pipetting technique- Ensure uniform incubation conditions for all wells- Avoid using the outer wells of the plate or use a temperature-controlled incubator
Poor Accuracy - Incorrect standard curve preparation- Matrix effects from the sample- Carefully prepare the standard curve according to the protocol- Further dilute the sample to minimize matrix interference

Conclusion: Selecting the Right Method for Your Research

The choice between ELISA and LC-MS/MS for MPO measurement depends on the specific requirements of the study.

  • For large-scale epidemiological studies or initial screening, a validated ELISA kit offers a cost-effective and high-throughput solution with acceptable accuracy and precision.

  • For mechanistic studies, clinical trials requiring high analytical rigor, or when ELISA results are ambiguous, LC-MS/MS is the method of choice due to its superior accuracy, precision, and specificity.

Ultimately, a well-validated assay, regardless of the platform, is crucial for generating reliable and reproducible data that can confidently advance our understanding of the role of MPO in health and disease.

References

  • Eagle Biosciences. Myeloperoxidase (MPO) Serum/Plasma ELISA Assay Kit. [Link]

  • González-Acedo, A., et al. (2023). Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples. MDPI. [Link]

  • de Jong, A. P., et al. (2016). A Validated High Resolution Accurate Mass Lc Ms Assay For Quantitative Determination Of Metoprolol And Α Hydroxymetoprolol In Human Serum For Application In Pharmacokinetics. Journal of Applied Bioanalysis. [Link]

  • Faber, J., et al. (2019). A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning. PubMed. [Link]

  • Li, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC. [Link]

  • Alwis, K. U., et al. (2020). Quantification of seven microbial volatile organic compounds in human serum by solid-phase microextraction gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • Mills, J. R., et al. (2020). An international multi-center serum protein electrophoresis accuracy and M-protein isotyping study. Part I: factors impacting limit of quantitation of serum protein electrophoresis. PubMed. [Link]

  • Mussap, M., et al. (2006). Measurement of serum monoclonal components: Comparison between densitometry and capillary zone electrophoresis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Use of proficiency testing materials for the calculation of detection and quantification limits in the analysis of organochlorine compounds in human serum. [Link]

  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. [Link]

  • Guder, W. G., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital. [Link]

  • Creative Diagnostics. (n.d.). ELISA for ADA and PK in Macromolecule Drug Research. [Link]

  • Cole, D. E. C., et al. (2016). Analytical methods for quantitating sulfate in plasma and serum. PMC. [Link]

  • Cuhadar, S., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica. [Link]

  • Carter, G. D., et al. (2017). Improved accuracy of an LC-MS/MS method measuring 24R,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D metabolites in serum using. CORA. [Link]

  • González, A. G. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • Kachhawa, K., et al. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. PMC. [Link]

  • ResearchGate. (n.d.). Intraday precision, Inter-day precision and accuracy for all analytes. [Link]

  • Wang, Y., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PMC. [Link]

  • Al-Kharroub, M. A., et al. (2022). Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. PMC. [Link]

  • Li, Y., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. PMC. [Link]

  • IT Medical Team. (2021). Effect of Storage Time and Temperature on the Stability of Serum. [Link]

  • Rød, A. M., et al. (2017). Comparison of commercial ELISA assays for quantification of corticosterone in serum. Scientific Reports. [Link]

  • Google Patents. (n.d.).
  • Zhang, H., et al. (2005). High throughput quantitative analysis of serum proteins using glycopeptide capture and liquid chromatography mass spectrometry. PubMed. [Link]

  • Gebrekidan, A., et al. (2016). Accuracy of Sensocard Glucose Meter: Comparing with Reference Glucose Oxidase Method. Journal of Diabetes Science and Technology. [Link]

  • Kim, D., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI. [Link]

  • Jhang, J. S., et al. (2009). Measurement of mycophenolic acid in plasma or serum by a commercial enzyme inhibition technique in comparison with a high performance liquid chromatography method. PubMed. [Link]

  • Cusabio. (n.d.). Quality Control and Performance Evaluation for ELISA Kits. [Link]

  • FDA. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

  • de Jong, A. P., et al. (2016). A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in h. SciSpace. [Link]

  • Kim, D., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PubMed. [Link]

  • Semantic Scholar. (n.d.). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. [Link]

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Comparative

Inter-Laboratory Comparison of MCOP Analysis: A Comprehensive Guide to LC-MS/MS vs. Legacy Methodologies

As drug development professionals and toxicologists increasingly focus on the endocrine-disrupting potential of plasticizers, the accurate quantification of mono-(carboxyisooctyl) phthalate (MCOP) has become paramount. M...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists increasingly focus on the endocrine-disrupting potential of plasticizers, the accurate quantification of mono-(carboxyisooctyl) phthalate (MCOP) has become paramount. MCOP is the primary secondary oxidative metabolite of di-isononyl phthalate (DiNP). Unlike its precursor, MCOP is highly resistant to external environmental contamination, making it the definitive biomarker for true physiological exposure in human biomonitoring (HBM)[1].

However, quantifying trace levels of MCOP in complex biological matrices (e.g., urine, serum) presents significant analytical challenges. This guide provides an objective, data-driven comparison of analytical methodologies for MCOP analysis, synthesizing findings from major inter-laboratory comparison investigations (ICIs) such as the [1] and the [2].

The Mechanistic Importance of MCOP

In vivo, DiNP undergoes rapid enzymatic hydrolysis by esterases to form the primary metabolite, mono-isononyl phthalate (MINP). Because MINP is ubiquitous in laboratory plastics, relying on it as a biomarker often leads to false positives. To circumvent this, cytochrome P450 enzymes further oxidize MINP into MCOP. Measuring MCOP guarantees that the detected compound is a product of true biological metabolism rather than sample contamination. Once formed, MCOP and related metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), triggering downstream endocrine disruption.

Pathway DiNP DiNP (Parent Plasticizer) MINP MINP (Primary Metabolite) DiNP->MINP Esterase Hydrolysis MCOP MCOP (Target Biomarker) MINP->MCOP CYP450 Oxidation PPAR PPAR Activation MCOP->PPAR Receptor Binding Tox Endocrine Disruption PPAR->Tox Gene Transcription

Diagram 1: DiNP metabolism into MCOP and subsequent PPAR-mediated endocrine disruption.

Comparative Analysis of Analytical Methodologies

Historically, laboratories relied on Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assays (ELISA) for phthalate analysis. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. The causality behind this shift is rooted in the physicochemical properties of MCOP.

  • LC-MS/MS (Isotope-Dilution): MCOP is highly polar and non-volatile. LC-MS/MS allows for the direct injection and separation of polar metabolites without altering their chemical structure[3]. When paired with a 13C-labeled internal standard, it creates a self-validating system that automatically corrects for matrix effects.

  • GC-MS (Legacy): Because MCOP is non-volatile, GC-MS requires chemical derivatization (e.g., methylation or silylation) to increase volatility. This additional step introduces incomplete reaction yields, thermal degradation in the GC inlet, and significantly higher inter-laboratory variability.

  • ELISA: While useful for high-throughput screening, antibodies designed for MCOP often exhibit cross-reactivity with structurally similar phthalate metabolites (e.g., MECPP, MCPP), leading to an overestimation of exposure.

Table 1: Performance Comparison of MCOP Analytical Methods

ParameterLC-MS/MS (IDMS)GC-MSELISA
Specificity Absolute (MRM Transitions)High (Requires Derivatization)Low (Cross-reactivity issues)
Sensitivity (LOD) 0.05 – 0.1 ng/mL0.5 – 1.0 ng/mL2.0 – 5.0 ng/mL
Sample Prep Moderate (Enzyme + SPE)High (Enzyme + SPE + Derivatization)Low (Direct or simple dilution)
Inter-Lab Reproducibility Excellent (<17% RSD)Poor (>40% RSD)Moderate (~30% RSD)
Matrix Effect Handling Self-correcting via 13C-MCOPCorrected via internal standardSusceptible to matrix interference

Inter-Laboratory Comparison Data

The necessity of transitioning to LC-MS/MS is validated by recent inter-laboratory proficiency tests. In the HBM4EU Quality Assurance program, 28 laboratories across Europe participated in four rounds of proficiency testing for phthalate biomarkers, including MCOP[1].

Initially, inter-laboratory reproducibility for mixed-isomer phthalates like MCOP was poor (averaging 43% RSD), largely driven by laboratories utilizing legacy GC-MS techniques or failing to achieve complete enzymatic deconjugation[1]. However, as laboratories harmonized around the LC-MS/MS IDMS protocol, the reproducibility among consistently satisfactory laboratories improved to 17%[1]. Similarly, the CHEAR network demonstrated that utilizing standardized QC pools and LC-MS/MS reduced batch-to-batch and inter-laboratory variance to <10% for oxidative phthalate metabolites[2].

Table 2: HBM4EU Inter-Laboratory Proficiency Test Results for MCOP

Proficiency RoundParticipating LabsPrimary MethodologySatisfactory Performance RateInter-Lab RSD (%)
Round 128Mixed (LC-MS/MS, GC-MS)62%43%
Round 228Mixed75%31%
Round 327Predominantly LC-MS/MS85%22%
Round 428Standardized LC-MS/MS92%17%

Standardized LC-MS/MS Experimental Protocol

To achieve the <17% inter-laboratory variance observed in top-tier facilities[1], laboratories must adopt a self-validating workflow. The following protocol outlines the optimized LC-MS/MS methodology, detailing the mechanistic rationale behind each critical step.

Step-by-Step Methodology:

  • Sample Aliquoting & Isotope Spiking: Aliquot 500 µL of thawed urine into a glass vial. Immediately spike with 10 µL of 13C4-MCOP internal standard.

    • Causality: Introducing the heavy isotope before any sample manipulation ensures that any subsequent physical loss or ionization suppression affects the native MCOP and the internal standard equally. The ratio remains constant, self-validating the quantitative accuracy.

  • Enzymatic Deconjugation: Add 20 µL of β-glucuronidase (from E. coli) and 100 µL of ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes.

    • Causality: >90% of MCOP is excreted as a biologically inactive glucuronide conjugate. Without complete enzymatic cleavage, the analysis will only detect "free" MCOP, leading to massive underreporting of exposure.

  • Solid-Phase Extraction (SPE): Acidify the sample with 1% formic acid. Load onto a pre-conditioned Weak Anion Exchange (WAX) SPE cartridge. Wash with 5% methanol in water, then elute with 2 mL of methanol containing 2% ammonium hydroxide.

    • Causality: Urine contains high concentrations of salts and endogenous proteins that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. The WAX cartridge selectively binds the carboxylic acid moiety of MCOP, allowing salts to be washed away before elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% acetonitrile in water.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Detect using a triple quadrupole mass spectrometer in negative ESI mode, utilizing Multiple Reaction Monitoring (MRM). Monitor the primary transition m/z 307.2 → 121.1 for quantification, and m/z 307.2 → 165.1 for confirmation.

    • Causality: The C18 column resolves MCOP from isobaric interferences (like other phthalate isomers). The dual MRM transitions ensure absolute structural specificity, preventing false positives[3].

Workflow Sample 1. Aliquot Urine Sample Spike 2. Spike 13C4-MCOP (Isotope Dilution) Sample->Spike Enzyme 3. β-Glucuronidase (Deconjugation) Spike->Enzyme SPE 4. Solid Phase Extraction (Matrix Cleanup) Enzyme->SPE LC 5. UHPLC Separation (C18 Column) SPE->LC MS 6. ESI-MS/MS Detection (MRM Mode) LC->MS

Diagram 2: Standardized self-validating LC-MS/MS IDMS workflow for MCOP quantification.

Conclusion

For drug development professionals and toxicologists, the reliability of pharmacokinetic and exposure models depends entirely on the accuracy of the underlying analytical data. Inter-laboratory comparisons definitively show that legacy methods like GC-MS and ELISA introduce unacceptable variability for complex biomarkers like MCOP. By adopting a standardized LC-MS/MS workflow grounded in isotope-dilution and rigorous sample cleanup, laboratories can achieve the harmonization required for robust, global toxicological assessments.

References

  • Title: Quality Assurance and Harmonization for Targeted Biomonitoring Measurements of Environmental Organic Chemicals Across the Children's Health Exposure Analysis Resource Laboratory Network. Source: PMC (nih.gov) URL: [Link]

  • Title: Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. Source: Toxics (MDPI) / ResearchGate URL: [Link]

  • Title: Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. Source: Critical Reviews in Analytical Chemistry URL: [Link]

Sources

Validation

Comparative Technical Guide: MCOP vs. MiNP in Pharmacokinetics, Toxicology, and Analytical Profiling

As a Senior Application Scientist, selecting the correct biomarker for exposure assessments is the difference between robust, reproducible data and heavily skewed epidemiological models. When evaluating exposure to Di-is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct biomarker for exposure assessments is the difference between robust, reproducible data and heavily skewed epidemiological models. When evaluating exposure to Di-isononyl phthalate (DiNP)—a high-molecular-weight plasticizer ubiquitous in modern manufacturing—researchers must choose between monitoring its primary metabolite, mono-isononyl phthalate (MiNP) , or its secondary oxidative metabolite, mono-carboxy-isooctyl phthalate (MCOP) (also referred to as cx-MiNP).

This guide objectively compares the physicochemical properties, analytical reliability, and toxicological profiles of MCOP and MiNP, providing a self-validating framework for drug development professionals and environmental toxicologists.

Metabolic Causality & Biomarker Selection

To understand why these two metabolites perform differently in clinical assays, we must first examine their pharmacokinetic origins. DiNP does not bioaccumulate; it is rapidly metabolized upon ingestion or inhalation.

DiNP_Metabolism DiNP DiNP (Di-isononyl phthalate) Parent Compound MiNP MiNP (Mono-isononyl phthalate) Primary Metabolite DiNP->MiNP Hydrolysis (Esterases) MCOP MCOP (Mono-carboxy-isooctyl phthalate) Secondary Metabolite MiNP->MCOP Oxidation (CYP450) Other OH-MiNP / oxo-MiNP Secondary Metabolites MiNP->Other Oxidation (CYP450)

DiNP metabolic pathway: hydrolytic formation of MiNP and oxidative formation of MCOP.

The Causality of Biomarker Reliability: MiNP is formed via simple enzymatic hydrolysis of the parent DiNP ester. However, because DiNP is ubiquitous in laboratory plastics, dust, and collection vessels, environmental DiNP can easily hydrolyze ex vivo into MiNP during sample storage and preparation. This makes MiNP a highly unreliable, contamination-prone biomarker for human exposure [1][1].

Conversely, MCOP is formed exclusively in vivo through cytochrome P450-mediated oxidation of MiNP. Because this oxidative step cannot occur in a collection tube, MCOP is immune to ex vivo contamination, making it a highly specific and sensitive gold-standard biomarker for DiNP exposure [1][1].

Physicochemical & Structural Profiling

The structural differences between MCOP and MiNP directly dictate their biological half-lives and excretion profiles. The addition of the carboxylic acid moiety in MCOP significantly reduces its lipophilicity (LogP) compared to MiNP, facilitating easier renal clearance.

Quantitative Comparison Table
Property / MetricMCOP (Mono-carboxy-isooctyl phthalate)MiNP (Mono-isononyl phthalate)
Metabolic Stage Secondary (Oxidative)Primary (Hydrolytic)
Molecular Weight 322.40 g/mol [2][2]292.40 g/mol [2][2]
Lipophilicity (LogP) 3.4 [2][2]5.6 [2][2]
Hydrogen Bond Donors 2 [2][2]1 [2][2]
Hydrogen Bond Acceptors 6 [2][2]4 [2][2]
Detection Frequency >95% to 98% in cohorts [3][3]Often <66% to 95% [4][4]

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To generate trustworthy epidemiological data, the analytical workflow must account for matrix effects, extraction losses, and the conjugated state of the metabolites. The following protocol is designed as a closed, self-validating system.

LCMS_Workflow Sample Urine Sample + Internal Stds Deconjugation Enzymatic Deconjugation Sample->Deconjugation SPE Solid Phase Extraction Deconjugation->SPE LCMS HPLC-ESI-MS/MS Analysis SPE->LCMS Data Quantification & Normalization LCMS->Data

Self-validating LC-MS/MS workflow for quantifying MCOP and MiNP in urine samples.

Step-by-Step Methodology & Causality
  • Sample Aliquoting and Isotope Dilution

    • Procedure: Thaw urine samples and immediately spike with stable isotope-labeled internal standards (e.g., ¹³C₄-MCOP, ¹³C₄-MiNP).

    • Causality & Validation: Adding internal standards before any sample manipulation establishes a self-validating baseline. Because the ¹³C-labeled standards behave chemically identical to the native analytes, any loss during extraction or ion suppression during mass spectrometry will equally affect both, allowing the final ratio to perfectly correct for matrix effects.

  • Enzymatic Deconjugation

    • Procedure: Buffer the sample with ammonium acetate (pH 6.5) and add β-glucuronidase (e.g., from E. coli). Incubate at 37°C for 90 minutes.

    • Causality & Validation:In vivo, lipophilic phthalate metabolites undergo Phase II metabolism (glucuronidation) to increase water solubility for renal excretion. Analyzing raw urine only detects free aglycones, drastically underreporting total exposure. Enzymatic cleavage converts all metabolites back to their free form. A surrogate standard (e.g., 4-methylumbelliferyl glucuronide) is used to validate 100% deconjugation efficiency.

  • Solid Phase Extraction (SPE)

    • Procedure: Load the deconjugated sample onto a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality & Validation: Urine is a highly complex matrix containing salts and proteins that cause severe ion suppression in the MS source. The SPE cartridge selectively retains the hydrophobic phthalate metabolites while polar interferences are washed away, ensuring high signal-to-noise ratios.

  • HPLC-ESI-MS/MS Analysis

    • Procedure: Inject the eluate into an HPLC coupled with a tandem mass spectrometer operating in negative electrospray ionization mode (ESI-).

    • Causality & Validation: The carboxylic acid moieties on both MCOP and MiNP readily deprotonate, making ESI- highly sensitive. Multiple Reaction Monitoring (MRM) isolates specific parent-to-daughter ion transitions (e.g., m/z 321 → 141 for MCOP), ensuring absolute structural confirmation without cross-talk.

Toxicological Implications & Recent Findings

Recent literature highlights distinct toxicological pathways and associations for both metabolites, further emphasizing the need for simultaneous monitoring.

  • Oral Microbiome Alterations: Both MCOP and MiNP are significantly associated with reduced α-diversity in the human oral microbiome (impacting Observed ASVs, Shannon-Weiner, and Simpson indices) [5][5]. Notably, elevated MiNP concentrations have been uniquely correlated with a significant enrichment of the Streptococcus genus [5][5].

  • Endocrine Disruption via Sulfotransferases (SULTs): Computational molecular modeling demonstrates that both MCOP and MiNP can bind to the active sites of SULT1A1 and SULT1A2 enzymes [2][2]. Because SULTs are responsible for the detoxification and regulation of endogenous hormones and neurotransmitters, competitive inhibition by these metabolites presents a direct mechanism for endocrine disruption [2][2].

  • Cardiovascular and Metabolic Risks: In large-scale cross-sectional studies of adults with diabetes mellitus, MCOP was detectable in 98% of the cohort, solidifying its role as the dominant monitoring target over MiNP (which failed to reach a 95% detection threshold) [3][3]. Furthermore, DiNP exposure (tracked via these metabolites) has been increasingly linked to negative effects on ovarian function and male fertility [1][1].

Conclusion

While both MCOP and MiNP are critical for understanding the full metabolic fate of DiNP, MCOP is the superior analytical target for population biomonitoring. Its secondary oxidative nature prevents ex vivo contamination artifacts, and its lower lipophilicity ensures a longer half-life and higher detection frequency in urine. Researchers designing toxicological or epidemiological panels must prioritize MCOP quantification, utilizing rigorous isotope-dilution LC-MS/MS protocols to ensure data integrity.

References

  • Urinary concentrations of biomarkers of phthalates and phthalate altern
  • Association of urinary phthalate metabolites with all-cause and cardiovascular disease mortality among adults with diabetes mellitus. Frontiers.
  • The effects of the phthalate DiNP on reproduction. Oxford Academic.
  • Effects of Phthalate Exposure on Oral Microbiome Diversity and Enrichment of Gemella and Streptococcus. PMC.
  • Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Comput

Sources

Comparative

A Comparative Toxicological Guide: Potency of the Metabolite MCOP versus its Parent Compound DiNP

This guide provides an in-depth technical comparison of the toxicological profiles of the high-production-volume plasticizer, Diisononyl Phthalate (DiNP), and its key secondary metabolite, Mono(carboxyoctyl) Phthalate (M...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the toxicological profiles of the high-production-volume plasticizer, Diisononyl Phthalate (DiNP), and its key secondary metabolite, Mono(carboxyoctyl) Phthalate (MCOP). For researchers, scientists, and drug development professionals, understanding the biotransformation of xenobiotics is critical, as metabolites can exhibit significantly different, and often greater, biological activity than their parent compounds. This document synthesizes experimental data to elucidate the relative toxicological potency of DiNP and MCOP, focusing on endocrine disruption and reproductive toxicity. We will explore the causality behind experimental designs, present detailed protocols, and provide a clear, data-driven comparison to inform future research and risk assessment.

The Metabolic Journey: From DiNP to MCOP

The toxicological impact of DiNP cannot be understood without first examining its metabolic fate. DiNP is not a static entity within a biological system; it is rapidly metabolized into a series of other compounds.[1] Upon oral ingestion, DiNP is first hydrolyzed by esterases in the gut and other tissues to its primary monoester metabolite, Monoisononyl Phthalate (MiNP).[2] This initial step is crucial, as it is widely accepted that the monoester forms of phthalates are often more biologically active than the parent diesters.[3]

However, the metabolic cascade does not stop there. MiNP is further oxidized in the body to form several secondary metabolites, which are more readily excreted in urine.[1][4] These oxidative metabolites, including Mono(carboxyoctyl) Phthalate (MCOP) , Mono-oxo-isononyl Phthalate (MOiNP), and Mono-hydroxy-isononyl Phthalate (MHiNP), are considered the most sensitive and reliable biomarkers for assessing human exposure to DiNP precisely because they are the predominant forms found systemically.[4][5] This metabolic activation is a fundamental concept; the in vivo effects attributed to DiNP are largely mediated by these downstream, more bioactive metabolites.

G cluster_0 Key Secondary Metabolites DiNP Diisononyl Phthalate (DiNP) (Parent Diester) MiNP Monoisononyl Phthalate (MiNP) (Primary Monoester) DiNP->MiNP Hydrolysis (Esterases) MCOP MCOP (Mono(carboxyoctyl) Phthalate) MiNP->MCOP Oxidation MOiNP MOiNP (Mono-oxo-isononyl Phthalate) MiNP->MOiNP Oxidation MHiNP MHiNP (Mono-hydroxy-isononyl Phthalate) MiNP->MHiNP Oxidation Metabolites Secondary Oxidative Metabolites (Excreted in Urine) MCOP->Metabolites MOiNP->Metabolites MHiNP->Metabolites

Caption: Metabolic activation pathway of DiNP to its primary and secondary metabolites.

Toxicological Profile of DiNP: A Less Potent Precursor

DiNP is a high molecular weight phthalate generally considered to have lower toxicological potency than other regulated phthalates like Di(2-ethylhexyl) phthalate (DEHP).[6][7] However, it is not inert.

  • Reproductive & Developmental Toxicity: In animal studies, perinatal exposure to high doses of DiNP has been shown to cause anti-androgenic effects, including reduced fetal testicular testosterone production, reproductive malformations, and increased nipple retention in male offspring.[4][8] These effects are characteristic of the "phthalate syndrome" but typically require higher doses of DiNP compared to DEHP.[6]

  • Endocrine Disruption: The classification of DiNP as an endocrine disruptor is a subject of debate. Some studies show it can interfere with hormonal pathways.[9][10] For instance, in vitro research has demonstrated that DiNP can disrupt steroidogenesis, primarily by increasing estradiol synthesis.[11][12] However, other comprehensive weight-of-evidence assessments have concluded that DiNP does not meet the formal criteria to be classified as an endocrine disruptor, citing a lack of consistent adverse outcomes in intact animal studies.[13][14]

  • Receptor Interaction: A key reason for DiNP's lower potency is its poor interaction with nuclear receptors. In vitro assays show DiNP has no significant agonist or antagonist activity on the androgen receptor (AR) or estrogen receptor (ER).[11][12] This suggests the parent compound itself is not the primary actor at the receptor level.

Toxicological Profile of MCOP: The Bioactive Metabolite

While direct in vivo toxicity studies on isolated MCOP are less common, a compelling body of evidence from in vitro, computational, and human biomonitoring studies points to its significant biological activity. The prevailing hypothesis is that the adverse effects observed after DiNP exposure are primarily driven by its metabolites.

  • Evidence of Increased Bioactivity: Studies on similar plasticizers have shown that primary and secondary metabolites can be significantly more cytotoxic in vitro than their parent compounds.[15] Computational toxicology studies predict that DiNP metabolites, including MCOP, have the potential to cause liver damage and interact with peroxisome proliferator-activated receptors (PPARs), a mechanism linked to liver effects seen in rodent studies of the parent compound.[3][16]

  • Distinct Toxicological Endpoints: Research has specifically linked MCOP to health outcomes that are different from the classic anti-androgenic effects of phthalates. For example, urinary MCOP levels have been associated with altered thyroid function and autoimmune rheumatic diseases.[17][18] This indicates that the metabolite may have a unique toxicological profile and potency against different biological targets compared to its parent.

Comparative Potency: MCOP vs. DiNP

The central argument for MCOP's higher potency rests on the principle of metabolic activation. The parent diester, DiNP, is a relatively large, lipophilic molecule that is a poor ligand for nuclear receptors. The metabolic process cleaves off one of the ester chains and introduces hydrophilic carboxyl groups, creating a molecule (MCOP) with different physicochemical properties that may allow for more effective interaction with biological targets.

EndpointDiisononyl Phthalate (DiNP)Mono(carboxyoctyl) Phthalate (MCOP)Rationale for Potency Difference
Androgen Receptor (AR) Activity No significant in vitro agonist or antagonist activity reported.[11]Believed to be the active agent. Anti-androgenic effects in vivo are attributed to metabolites.The smaller monoester structure may reduce steric hindrance and allow for better binding to the receptor ligand-binding pocket.
Estrogen Receptor (ER) Activity No significant in vitro agonist activity; weak anti-estrogenic activity seen in some assays.[11][19]Unknown, but metabolites are generally considered the active forms.Metabolism can alter the molecule's shape to better fit the receptor or interact with co-regulator binding sites.
Steroidogenesis Disruption Induces estradiol production in vitro (H295R assay).[11][12]Likely the primary mediator of steroidogenesis effects observed from DiNP exposure.Metabolites may more effectively interact with steroidogenic enzymes (e.g., aromatase).
Thyroid Function Not a primary reported effect.Associated with altered thyroid hormone levels in human studies.[17][18]The metabolite has a distinct toxicological target, indicating a different and more potent interaction with this system.
Biomarker of Exposure Poor biomarker; rapidly metabolized.[5]Excellent and sensitive biomarker; the major form found in urine.[1][4]Reflects the compound that is actually present and circulating systemically after metabolic processing.

Experimental Protocol: H295R Steroidogenesis Assay

To experimentally validate the effects of DiNP or its metabolites on hormone production, the H295R Steroidogenesis Assay is an essential in vitro tool. This assay uses a human adrenal cortical carcinoma cell line that expresses all the key enzymes necessary for steroidogenesis. It allows for a quantitative assessment of whether a chemical can inhibit or induce the production of hormones like testosterone and estradiol.

Objective: To determine the effect of a test chemical (e.g., DiNP, MCOP) on the production of 17β-estradiol and testosterone.

Methodology:

  • Cell Culture: Human H295R cells are cultured in a 24-well plate format until they reach approximately 80% confluency. The culture medium contains the necessary supplements to support cell growth and basal hormone production.

  • Compound Exposure: The culture medium is replaced with fresh medium containing the test chemical at various concentrations (typically a logarithmic dilution series, e.g., 0.01 µM to 100 µM) and appropriate controls (vehicle control, positive controls like forskolin). Cells are exposed for 48 hours.

  • Hormone Measurement: After the exposure period, the cell culture medium is collected. The concentrations of testosterone and 17β-estradiol in the medium are quantified using highly specific methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Cytotoxicity Assessment: In parallel, cell viability is assessed using a method like the MTT or Neutral Red Uptake assay to ensure that any observed changes in hormone levels are not simply a result of cell death.

  • Data Analysis: Hormone concentrations from wells treated with the test chemical are compared to the vehicle control. Results are analyzed for statistically significant increases or decreases in production to determine if the chemical has an inductive or inhibitory effect on steroidogenesis.

G start Start: Culture H295R Cells (24-well plate) exposure Expose Cells for 48h - Test Compound (DiNP/MCOP) - Vehicle Control - Positive Control start->exposure collect Collect Culture Medium exposure->collect viability Assess Cell Viability (e.g., MTT Assay) exposure->viability measure Measure Hormones (Testosterone & Estradiol) via ELISA or LC-MS/MS collect->measure analyze Data Analysis: Compare Treated vs. Control measure->analyze viability->analyze end Conclusion: Effect on Steroidogenesis analyze->end

Caption: Experimental workflow for the H295R Steroidogenesis Assay.

Conclusion

The weight of scientific evidence strongly indicates that the toxicological potency of DiNP is largely attributable to its metabolites, with MCOP being a key bioactive product. The parent compound, DiNP, shows limited activity in many in vitro systems, particularly in receptor binding assays. In contrast, its metabolites are the primary species detected in human biomonitoring and are linked to specific adverse health outcomes, including thyroid disruption. This classic example of metabolic activation underscores a critical principle in toxicology and risk assessment: evaluating a parent compound in isolation can lead to a significant underestimation of its true toxicological potential. Future research should prioritize direct, head-to-head toxicological testing of isolated DiNP metabolites like MCOP to definitively quantify their potency and further refine human health risk assessments.

References

  • Anderson, W. A., et al. (2011). The effects of the phthalate DiNP on reproduction. Journal of Applied Toxicology, 31(7), 620-629. [Link]

  • Kadam, A. S., et al. (2021). Reproductive toxic potential of phthalate compounds – State of art review. CBS, 8(1), 1-10. [Link]

  • Latini, G. (2008). The effects of the phthalate DiNP on reproduction. ProQuest. [Link]

  • Drăgan, M., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(18), 14418. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2009). Diisononyl phthalate (DINP). OEHHA. [Link]

  • Koch, H. M., et al. (2011). Occupational exposure to diisononyl phthalate (DiNP) in polyvinyl chloride processing operations. International Archives of Occupational and Environmental Health, 84(5), 497-505. [Link]

  • Boberg, J., et al. (2011). Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats. Reproductive Toxicology, 31(2), 200-209. [Link]

  • Consumer Product Safety Commission (CPSC). (2012). Comparison of potential endocrine disrupting properties of di-isononyl phthalate (DINP), di-isodecyl. CPSC.gov. [Link]

  • Diamanti-Kandarakis, E., et al. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine Reviews, 30(4), 293-342. [Link]

  • Consumer Product Safety Commission (CPSC). (1992). Toxicity Review for Diisononyl Phthalate (DINP). CPSC.gov. [Link]

  • The Endocrine Disruption Exchange. Chemical Details for Diisononyl phthalate. TEDX. [Link]

  • ResearchGate. Proposed metabolic transformation of DINP and DIDP based on studies... ResearchGate. [Link]

  • Mandich, A., et al. (2021). Effects of Di-Isononyl Phthalate (DiNP) on Follicular Atresia in Zebrafish Ovary. Frontiers in Endocrinology, 12, 689823. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Technical Review of Diisononyl Phthalate. Regulations.gov. [Link]

  • Lamb, J., et al. (2025). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate. Regulatory Toxicology and Pharmacology, 157, 105789. [Link]

  • Frederiksen, H., et al. (2020). Occupational Exposure of Plastics Workers to Diisononyl Phthalate (DiNP) and Di(2-propylheptyl) Phthalate (DPHP) in Finland. International Journal of Environmental Research and Public Health, 17(6), 2049. [Link]

  • Rahman, M. S., et al. (2024). Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review. Heliyon, 10(1), e23647. [Link]

  • Isenberg, J. S., et al. (2000). Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver. Toxicological Sciences, 54(2), 312-321. [Link]

  • Wang, Y., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Public Health, 13, 1368940. [Link]

  • Wang, Y., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Public Health, 13. [Link]

  • Revathy, V., & Chitra, K. C. (2017). DI-ISONONYL PHTHALATE (DINP) AND DI-(2-ETHYLHEXYL)-PHTHALATE (DEHP) DISRUPTS ENDOCRINE FUNCTIONS IN THE FRESHWATER FISH, OREOCHROMIS MOSSAMBICUS (PETERS, 1852). Journal of Advanced Scientific Research, 8(1), 23-29. [Link]

  • Silva, M. J., et al. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. Toxicology Letters, 161(2), 115-123. [Link]

  • Exposome-Explorer. Mono-carboxy-isooctyl phthalate (MCOP) (Compound). IARC. [Link]

  • Chronic Hazard Advisory Panel on Diisononyl Phthalate (DINP). (2000). Report to the U.S. Consumer Product Safety Commission. CPSC.gov. [Link]

  • Drăgan, M., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. MDPI. [Link]

  • Catheline, D., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. MDPI. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Fate Assessment for Diisononyl Phthalate (DINP). EPA.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Overview of Endocrine Disruption. EPA.gov. [Link]

  • Tanna, T., & Tadi, P. (2023). Phthalates Toxicity. StatPearls. [Link]

  • Kim, J., et al. (2021). Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos. International Journal of Molecular Sciences, 22(2), 543. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. ATSDR. [Link]

  • Center for Environmental Health. (2025). The Hidden Danger of Endocrine-Disrupting Chemicals in Everyday Products. CEH.org. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. [Link]

  • Bagcchi, A., et al. (2021). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. International Journal of Environmental Research and Public Health, 18(11), 5941. [Link]

  • K-A, L., et al. (2023). Exposure to Synthetic Endocrine-Disrupting Chemicals in Relation to Maternal and Fetal Sex Steroid Hormones: A Scoping Review. Environmental Health Perspectives, 131(3), 036001. [Link]

  • Catheline, D., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Toxics, 9(2), 20. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk. Regulations.gov. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2026). Toxicological Profiles. ATSDR. [Link]

  • Catheline, D., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Toxics, 9(2), 20. [Link]

  • Breast Cancer Prevention Partners. (n.d.). Endocrine Disruptors: Behind the Science Ep. 2. BCPP. [Link]

  • ResearchGate. Relationship between the results of in vitro receptor binding assay to human estrogen receptor α and in vivo uterotrophic assay: Comparative study with 65 selected chemicals. ResearchGate. [Link]

  • Plastic Pollution Coalition. (2025). What are Endocrine-Disrupting Chemicals?. Plastic Pollution Coalition. [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Assessment in mCoP Immunoassays

As drug development and vaccinology evolve, the paradigm of assessing humoral immunity has shifted from simple antigen-binding metrics (non-mechanistic correlates) to functional, neutralizing capabilities known as mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and vaccinology evolve, the paradigm of assessing humoral immunity has shifted from simple antigen-binding metrics (non-mechanistic correlates) to functional, neutralizing capabilities known as mechanistic Correlates of Protection (mCoP) . In the context of highly mutable pathogens—such as SARS-CoV-2 or diverse bacterial serotypes like Shigella—understanding how well an antibody repertoire neutralizes emerging variants is a complex thermodynamic puzzle.

As a Senior Application Scientist, I frequently see laboratories struggle with batch effects and avidity artifacts when evaluating variant cross-reactivity using legacy platforms. This guide objectively compares traditional methodologies against modern multiplexed mCoP immunoassays, providing the mechanistic rationale and self-validating protocols required to generate submission-quality cross-reactivity data.

The Causality of Experimental Choices: Why Multiplex mCoP?

Historically, researchers have relied on standard ELISAs to measure total IgG/IgA binding or classical Virus Neutralization Tests (cVNT) to assess functional protection. However, standard ELISAs often fail to distinguish between non-neutralizing binding and true receptor-blocking capability, leading to an overestimation of cross-protective immunity[1]. Conversely, while cVNTs provide true mechanistic insight, they are plagued by high biological noise, stringent BSL-3 requirements, and low throughput.

The Multiplex mCoP Advantage: Multiplexed pseudo-neutralization assays bridge this gap. By immobilizing multiple variant antigens (e.g., wild-type and mutated receptor-binding domains) as spatially distinct spots within a single well, we force the sample into a shared thermodynamic environment.

  • The Causality: Testing variants in separate wells introduces avidity artifacts due to micro-variations in coating density and washing dynamics. Multiplexing eliminates well-to-well variability. When a polyclonal serum is introduced, cross-reactive antibodies must actively partition themselves among the variant antigens based on their true thermodynamic affinity, competing directly with a labeled receptor (e.g., ACE2)[2]. This provides a highly accurate, high-throughput quantification of cross-reactive neutralizing capacity.

Objective Performance Comparison

To justify the transition to multiplex mCoP platforms, we must objectively evaluate the data output and operational metrics across available methodologies.

ParameterClassical VNT (cVNT)Standard Binding ELISAMultiplex mCoP Immunoassay
Primary Output Live virus neutralizationTotal IgG/IgA binding (nCoP)Receptor-binding inhibition (mCoP)
Cross-Reactivity Assessment Sequential (Prone to batch effects)Sequential (Single analyte per well)Simultaneous (Intra-well competition)
Throughput & Turnaround Low (3–5 days)Medium (4–6 hours)High (3–4 hours)
Precision (Inter-assay CV%) 15% - 30%5% - 15%< 10%
Biosafety Requirement BSL-3BSL-1 / BSL-2BSL-1 / BSL-2
Mechanistic Insight High (True neutralization)Low (Binding only)High (Receptor-blocking surrogate)

Self-Validating Protocol: Multiplexed mCoP Pseudo-Neutralization

A robust assay cannot simply generate data; it must prove its own accuracy. The protocol below is designed as a self-validating system . By integrating a homologous depletion (pre-adsorption) step, we force the assay to distinguish between true cross-reactive clones and polyreactive background noise.

Phase 1: Homologous Depletion (The Internal Validation)
  • Action: Aliquot the test serum into two tubes. To Tube A (Control), add assay buffer. To Tube B (Depleted), add a saturating concentration of soluble wild-type (WT) antigen. Incubate for 1 hour at 37°C.

  • Mechanistic Rationale: This step is the cornerstone of assay trustworthiness. By saturating the serum with WT antigen, we neutralize all WT-specific and cross-reactive antibody clones. If Tube B still exhibits signal reduction against a variant antigen later in the assay, it definitively proves the presence of non-specific polyreactivity, allowing us to establish a true zero-baseline for cross-reactivity.

Phase 2: Competitive Intra-Well Incubation
  • Action: Transfer samples from Tube A and Tube B to a multiplex plate pre-coated with spatially distinct spots of WT and variant antigens. Incubate for 2 hours at room temperature with orbital shaking.

  • Mechanistic Rationale: Shaking ensures the system reaches thermodynamic equilibrium faster. Because all variant antigens are in the same well, antibodies bind strictly according to their relative affinities, eliminating the batch-effect artifacts seen in singleplex ELISAs.

Phase 3: Receptor Competition & Stringent Washing
  • Action: Without washing the plate, spike in the labeled target receptor (e.g., ACE2 linked to an electrochemiluminescent or fluorescent tag) at a pre-titrated IC80 concentration. Incubate for 1 hour, followed by 3x stringent washes with PBS-T (0.05% Tween-20).

  • Mechanistic Rationale: Adding the receptor without a prior wash step ensures true equilibrium competition between the antibodies and the receptor for the antigen binding sites. The subsequent stringent wash selectively strips away low-avidity off-target antibodies and unbound receptor, leaving only high-affinity complexes.

Phase 4: Signal Acquisition and Cross-Reactivity Indexing
  • Action: Acquire the signal using the appropriate reader. Calculate the percentage of inhibition relative to a no-serum control well.

  • Mechanistic Rationale: A high reduction in the receptor's signal directly correlates with the presence of high-affinity, cross-reactive neutralizing antibodies. Comparing the inhibition profiles of Tube A and Tube B yields the validated cross-reactivity index.

Visualizing the Competitive Logic

The following diagram illustrates the mechanistic workflow and competitive binding logic of the mCoP cross-reactivity assay.

mCoP_Cross_Reactivity cluster_assay Multiplex mCoP Pseudo-Neutralization Workflow Antigens Multiplexed Variant Antigens (Immobilized in single well) Serum Test Serum Incubation (Cross-reactive Abs bind) Antigens->Serum Step 1 Receptor Add Labeled Receptor (e.g., ACE2-Fluorophore) Serum->Receptor Step 2 (Competition) Wash Stringent Wash (Removes unbound receptor) Receptor->Wash Step 3 Signal Signal Quantification (Low Signal = High Cross-Reactivity) Wash->Signal Step 4

Workflow of a multiplex mCoP pseudo-neutralization assay for cross-reactivity assessment.

Conclusion

Transitioning from standard binding assays to multiplexed mCoP immunoassays is not merely a technological upgrade; it is a fundamental shift toward functional, mechanistic data. By utilizing intra-well competition and rigorous homologous depletion controls, researchers can confidently map the cross-reactive landscape of therapeutic antibodies and vaccines, accelerating the development of broadly protective biologics.

References

  • Cross-comparison study of three ELISA methodologies to measure Shigella Sonnei O-antigen serum IgG Source: mSphere (National Institutes of Health / PMC) URL:[Link]

  • Joint mechanistic modeling of viral and antibody responses to vaccines in non-human primates to quantify SARS-CoV-2 mechanistic correlates of protection Source: bioRxiv URL:[Link]

Sources

Comparative

High-Performance Analysis of MCOP: A Comparative Guide to LC-MS/MS and GC-MS

Introduction: The Analytical Imperative for MCOP Di-isononyl phthalate (DINP) is a high-production-volume plasticizer widely utilized in consumer products. Because DINP is rapidly metabolized in vivo, measuring the paren...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for MCOP

Di-isononyl phthalate (DINP) is a high-production-volume plasticizer widely utilized in consumer products. Because DINP is rapidly metabolized in vivo, measuring the parent compound in human matrices is highly ineffective for biomonitoring. Instead, DINP undergoes hydrolysis to mono-isononyl phthalate (MINP), followed by extensive enzymatic oxidation to secondary metabolites, most notably mono-carboxyoctyl phthalate (MCOP) [1].

From an analytical perspective, targeting secondary metabolites like MCOP is the gold standard for exposure assessment. This strategy elegantly bypasses the notorious "phthalate blank problem" —the ubiquitous background contamination of analytical equipment, solvents, and ambient air by parent phthalate diesters[2][3]. Because MCOP is strictly a biological product of mammalian metabolism, its presence in a sample is definitive proof of internal exposure, free from environmental artifact interference.

DINP_Metabolism DINP Di-isononyl Phthalate (DINP) MINP Mono-isononyl Phthalate (MINP) DINP->MINP Hydrolysis (Esterases) MCOP Mono-carboxyoctyl Phthalate (MCOP) MINP->MCOP ω-Oxidation (CYP450) Other Other Oxidized Metabolites (e.g., MHINP, MOINP) MINP->Other (ω-1) Oxidation

Caption: Metabolic pathway of DINP to its primary and secondary oxidized metabolites, including MCOP.

Core Comparison: LC-MS/MS vs. GC-MS

Analyzing MCOP presents unique physicochemical challenges. As a dicarboxylic acid monoester, MCOP is highly polar, non-volatile, and thermally labile. The choice of analytical platform fundamentally dictates the sample preparation required to overcome these traits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the undisputed workhorse for MCOP analysis[4][5]. Operating in negative Electrospray Ionization (ESI-) mode, it perfectly leverages MCOP's free carboxylic acid groups. These groups readily deprotonate to form stable [M-H]⁻ ions, allowing for direct analysis without chemical modification. This preserves sample integrity, minimizes preparation time, and provides exceptional sensitivity[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS offers excellent chromatographic resolution and reproducible Electron Impact (EI) fragmentation libraries, it is fundamentally limited by MCOP's polarity. To volatilize MCOP for GC analysis, the sample must undergo exhaustive derivatization (typically silylation or methylation)[2]. This step introduces quantitative variability, increases the risk of artifact formation, and drastically extends the workflow.

Quantitative Data Comparison
ParameterLC-MS/MS (ESI- MRM)GC-MS (EI SIM)
Limit of Detection (LOD) 0.1 – 1.0 ng/mL[4][5]1.0 – 5.0 ng/mL (Post-derivatization)
Derivatization Required? NoYes (e.g., MSTFA, Diazomethane)[2]
Sample Prep Time (Batch of 50) ~3-4 Hours~8-10 Hours
Matrix Effects High (Ion suppression in ESI)Low to Moderate
Primary Advantage High throughput, direct analysisHigh peak capacity, standard EI libraries
Primary Limitation Susceptible to ion suppressionLabor-intensive prep, thermal degradation risk

Analytical Workflows and Methodologies

Workflow Urine Urine Sample + 13C-Internal Standard Deconjugation Enzymatic Deconjugation (β-Glucuronidase, 37°C) Urine->Deconjugation SPE Solid Phase Extraction (SPE) (Polymeric Reversed-Phase) Deconjugation->SPE Split Technique SPE->Split Deriv Derivatization (e.g., MSTFA + 1% TMCS, 60°C) Split->Deriv GC-MS Workflow LCMS LC-MS/MS Analysis (ESI- MRM Mode) Split->LCMS LC-MS/MS Workflow GCMS GC-MS Analysis (EI-SIM Mode) Deriv->GCMS

Caption: Comparative sample preparation workflows for MCOP analysis using GC-MS vs. LC-MS/MS.

Protocol A: LC-MS/MS (The Gold Standard)

This self-validating protocol relies on isotope dilution to ensure absolute quantitative accuracy.

  • Spiking: Aliquot 500 µL of urine. Spike with an isotopically labeled internal standard (e.g., ¹³C₄-MCOP). Causality: The ¹³C-standard co-elutes with native MCOP, perfectly correcting for downstream extraction losses and ESI ion suppression.

  • Deconjugation: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase. Incubate at 37°C for 90 minutes. Causality: MCOP is excreted primarily as hydrophilic glucuronide conjugates. Cleaving this bond is mandatory to recover total free MCOP for reversed-phase retention.

  • Extraction: Load onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to remove salts; elute with 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% acetic acid).

  • Analysis: Inject onto a C18 column. Detect using ESI negative mode via Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transitions for MCOP[3].

Protocol B: GC-MS (The Legacy Method)
  • Spiking & Deconjugation: Perform identical steps 1 and 2 as described above.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate, or SPE.

  • Drying: Evaporate the organic extract to complete dryness under nitrogen. Causality: Any residual moisture will violently quench the subsequent derivatization reaction.

  • Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: This converts the highly polar carboxylic acid groups of MCOP into volatile, thermally stable trimethylsilyl (TMS) esters, making them amenable to gas-phase separation.

  • Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Detect using EI in Selected Ion Monitoring (SIM) mode[2].

Expert Insights & Scientific Grounding (E-E-A-T)

  • The Dynamics of ESI Negative Mode: The structural biology of MCOP heavily favors LC-MS/MS. Because MCOP possesses a terminal carboxylic acid group (pKa ~4.5), adjusting the LC mobile phase to a neutral or slightly basic pH ensures the molecule is fully deprotonated in solution. When entering the ESI source, this pre-formed[M-H]⁻ ion yields massive signal intensity, allowing for limits of detection in the sub-ng/mL range[4][5].

  • Mitigating Matrix Effects in LC-MS/MS: While LC-MS/MS avoids derivatization, it is highly susceptible to ion suppression caused by co-eluting urinary salts and endogenous lipids competing for charge in the ESI droplet. This is why isotope dilution mass spectrometry (IDMS) is non-negotiable. By adding a ¹³C-labeled MCOP standard before any sample manipulation, the ratio of native MCOP to the labeled standard remains constant, mathematically canceling out matrix effects[3][4].

  • Sample Stability: Research indicates that oxidized phthalate metabolites like MCOP exhibit excellent stability in biological matrices. When stored at -20°C or -80°C, MCOP remains stable for years without significant degradation, ensuring the reliability of retrospective epidemiological biomonitoring studies[6].

Sources

Validation

Proficiency Testing for Mono-carboxy-isooctyl Phthalate (MCiOP): A Comparative Methodological Guide

As global regulatory frameworks increasingly restrict legacy plasticizers, di-isononyl phthalate (DiNP) has emerged as a primary industrial substitute. Consequently, its major secondary oxidative metabolite, Mono-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As global regulatory frameworks increasingly restrict legacy plasticizers, di-isononyl phthalate (DiNP) has emerged as a primary industrial substitute. Consequently, its major secondary oxidative metabolite, Mono-carboxy-isooctyl phthalate (MCiOP), has become a critical biomarker of exposure in human biomonitoring[1].

For analytical laboratories, proving competency in quantifying trace levels of MCiOP in human urine requires participation in rigorous proficiency testing (PT) programs, such as the and the[2][3]. Passing these PT rounds demands more than basic analytical skills; it requires a self-validating, highly controlled methodological ecosystem designed to eliminate background contamination and matrix suppression[4].

This guide objectively compares the analytical methodologies used to achieve PT compliance for MCiOP and provides a field-proven, step-by-step protocol grounded in CDC and HBM4EU standards.

Mechanistic Grounding: The DiNP to MCiOP Pathway

To accurately design an extraction protocol, one must understand the origin and chemical state of the analyte. DiNP is rapidly metabolized in the human body. It first undergoes hydrolysis to mono-isononyl phthalate (MiNP), followed by cytochrome P450-mediated ω -oxidation to form MCiOP[1]. Crucially for analytical chemists, MCiOP is excreted in urine primarily as a hydrophilic glucuronide conjugate[3].

Metabolism DiNP Di-isononyl Phthalate (DiNP) MiNP Mono-isononyl Phthalate (MiNP) DiNP->MiNP Hydrolysis (Esterases) MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) MiNP->MCiOP ω-Oxidation (CYP450) Gluc MCiOP-Glucuronide (Excreted in Urine) MCiOP->Gluc Glucuronidation (UGT Enzymes)

Metabolic pathway of DiNP to the urinary biomarker MCiOP.

Because reference standards for the glucuronide conjugate are not commercially available, the analytical method must reliably cleave this conjugate to yield the free MCiOP aglycone prior to quantification[3].

Comparative Analysis of Analytical Methodologies

Laboratories typically employ one of three primary methodologies for MCiOP quantification. The choice of platform directly impacts the laboratory's ability to meet the strict tolerance limits (Z-scores) required to pass external PT schemes[5].

Table 1: Comparison of Analytical Platforms for MCiOP PT Samples
MethodologyExtraction MechanismMatrix Effect MitigationBackground Contamination RiskPT Suitability (G-EQUAS)
Online SPE-LC-MS/MS Automated column switchingExcellent (via RAM/C18 wash)Very Low (closed system)Optimal (Gold Standard)
Offline SPE-LC-MS/MS Manual cartridge elutionGoodModerate (manual handling)Acceptable
GC-MS LLE + DerivatizationPoor (derivatization variability)High (reagent impurities)Sub-optimal

Causality behind the Gold Standard: The and leading CHEAR network laboratories utilize Online SPE-LC-MS/MS [2][6]. Phthalates are ubiquitous in laboratory plastics, solvents, and ambient air. While MCiOP (a secondary metabolite) is less prone to direct environmental contamination than its parent diester, minimizing manual sample handling is critical. Online Solid Phase Extraction (SPE) directly couples the extraction phase to the liquid chromatography (LC) column, eliminating manual transfer steps, lowering procedural blanks, and drastically improving the reproducibility (CV%) required to pass PT rounds[6].

Self-Validating Experimental Protocol

The following step-by-step methodology is aligned with HBM4EU and CDC guidelines for processing PT urine samples[3][6]. Every phase is designed as a self-validating system to ensure data integrity.

Phase 1: Aliquoting and Isotope Dilution
  • Thaw and Vortex: Thaw the PT urine sample at room temperature and vortex to ensure homogeneity[3].

  • Spiking: Aliquot 300 µL of urine into a glass autosampler vial. Immediately add 10 µL of an isotope-labeled internal standard (e.g., )[3][7][8].

    • Causality: Adding the heavy isotope before any sample preparation ensures that any subsequent volumetric losses, incomplete enzymatic cleavage, or mass spectrometry matrix effects are mathematically normalized. This is the cornerstone of a self-validating quantitative assay.

Phase 2: Enzymatic Deconjugation
  • Buffering: Add 100 µL of 1 M ammonium acetate buffer (pH 6.0–6.4) to the sample[3].

  • Enzyme Addition: Add 6 µL of β -glucuronidase derived from E. coli strain K12[3].

    • Causality:E. coli-derived enzyme is strictly preferred over Helix pomatia (snail juice). Snail extracts often contain high levels of endogenous phthalate contamination and unintended arylsulfatase activity, which can compromise the procedural blank.

  • Incubation: Incubate the mixture for 2.5 hours at 37 °C to cleave the glucuronide conjugate[3].

  • Quenching: Stop the reaction by adding 10 µL of glacial acetic acid, adjusting the pH to ~2.5 to ensure MCiOP is in its protonated, hydrophobic state for SPE retention[3].

Phase 3: Online SPE and LC-MS/MS Analysis
  • Extraction: Inject 10 µL of the deconjugated urine onto an online SPE trapping column (e.g., restricted-access material). Wash with 5% methanol to elute hydrophilic salts and urea to waste[3][6].

  • Chromatography: Switch the valve to backflush the retained MCiOP onto an analytical UHPLC column (e.g., Phenyl-Hexyl). Elute using a gradient of water and acetonitrile (both containing 0.1% acetic acid)[6].

  • Detection: Analyze using negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode[6]. Monitor the transitions m/z 321.1 141.0 (quantifier) and m/z 321.1 197.0 (qualifier)[7].

Workflow Urine Urine PT Sample + Internal Std (MCiOP-d4) Deconj Enzymatic Deconjugation (β-glucuronidase, 37°C) Urine->Deconj SPE Online Solid Phase Extraction (Matrix Removal) Deconj->SPE LC UHPLC Separation (Gradient Elution) SPE->LC MS Tandem Mass Spectrometry (ESI- MRM Mode) LC->MS Data Quantification & Z-Score Reporting MS->Data

Standardized analytical workflow for MCiOP quantification in PT samples.

Quantitative Performance & Quality Control

To pass PT schemes like G-EQUAS, laboratories must maintain rigorous internal Quality Control (QC) metrics. A common pitfall in phthalate PT rounds is the reliance on inaccurate commercial standards. Lot-to-lot discrepancies in commercial MCiOP certified reference materials have historically caused entire cohorts of laboratories to fail PT rounds[4].

Causality: If the calibration curve is built on a degraded or impure standard, the isotope dilution method will systematically bias the results. Cross-validating new standard lots against is a mandatory self-validation step[3][4].

Table 2: Self-Validating QC Metrics for MCiOP Analysis
MetricTarget Acceptance CriteriaCausality / Rationale
Isotope Recovery 80% – 120%Validates extraction efficiency; mathematically corrects for ESI ion suppression.
Method Blank < Limit of Detection (LOD)Ensures absolute absence of exogenous phthalate contamination in reagents/labware.
Qualifier/Quantifier Ratio ± 20% of calibration standardConfirms chromatographic peak purity and the absence of isobaric interferences.
PT Z-Score ∣Z∣≤2.0 Statistical validation of laboratory accuracy against the expert consensus mean.

Conclusion

Achieving proficiency in MCiOP quantification requires treating the analytical workflow as a closed, self-validating system. By leveraging isotope dilution, highly specific enzymatic deconjugation, and the automated matrix-removal capabilities of Online SPE-LC-MS/MS, laboratories can systematically eliminate the variables that lead to PT failure. Furthermore, rigorous verification of commercial standard accuracy remains the ultimate safeguard for ensuring long-term epidemiological data integrity.

References

  • Mono-carboxy-isooctyl phthalate (MCOP) (Compound) - Exposome-Explorer - IARC. Source: iarc.fr. URL: [Link]

  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual - CDC. Source: cdc.gov. URL: [Link]

  • Quality Assurance and Harmonization for Targeted Biomonitoring Measurements of Environmental Organic Chemicals Across the Children's Health Exposure Analysis Resource Laboratory Network. Source: PMC (nih.gov). URL: [Link]

  • Mono-(carboxyisooctyl) phthalate | C17H22O6 | CID 145459125 - PubChem. Source: nih.gov. URL: [Link]

  • External quality assessment of human biomonitoring in the range of environmental exposure levels. Source: ResearchGate. URL: [Link]

  • Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. Source: MDPI. URL: [Link]

  • Accuracy Investigation of Phthalate Metabolite Standards. Source: Oxford Academic. URL: [Link]

Sources

Comparative

Comprehensive Guide to MCOP Reference Materials for Analytical Method Validation: A Comparative Analysis

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mono-carboxy-isooctyl phthalate (MCOP) analytical method validation Introduction and Mechanistic Grounding Di-isononyl phthalate (DINP...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mono-carboxy-isooctyl phthalate (MCOP) analytical method validation

Introduction and Mechanistic Grounding

Di-isononyl phthalate (DINP) is a high-molecular-weight plasticizer used globally as a replacement for heavily regulated phthalates like DEHP. In humans, DINP is rapidly metabolized into primary and secondary metabolites. Mono-carboxy-isooctyl phthalate (MCOP) is a major secondary oxidative metabolite of DINP and serves as a highly specific, stable biomarker for DINP exposure in epidemiological and biomonitoring studies (1)[1].

Accurate quantification of MCOP in human matrices (predominantly urine) requires robust analytical methods—typically isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of validating these methods lies in the selection of appropriate reference materials. This guide objectively compares commercial analytical standards, matrix-matched certified reference materials (CRMs), and in-house quality control (QC) pools to establish a self-validating analytical system.

The Causality of Target Selection

Why target MCOP instead of the primary metabolite MINP? Primary phthalate monoesters like MINP are susceptible to external contamination (diesters hydrolyzing ex vivo during sample handling) and have shorter biological half-lives. MCOP, as an oxidative metabolite, is not formed by environmental degradation of DINP. Targeting MCOP ensures that detected levels are exclusively the result of in vivo metabolism, eliminating false positives from laboratory contamination[1].

Pathway DINP Di-isononyl Phthalate (DINP) MINP Mono-isononyl Phthalate (MINP) DINP->MINP Hydrolysis MCOP Mono-carboxy-isooctyl Phthalate (MCOP) MINP->MCOP ω-1 Oxidation MCNP Mono-carboxy-isononyl Phthalate (MCNP) MINP->MCNP ω Oxidation Urine Urinary Excretion (Glucuronide Conjugates) MCOP->Urine Conjugation MCNP->Urine Conjugation

Caption: In vivo metabolic pathway of DINP to stable oxidative biomarkers MCOP and MCNP.

Comparative Analysis of Reference Materials

When validating an LC-MS/MS method for MCOP, laboratories must choose between different tiers of reference materials. A self-validating system requires both pure calibration standards and matrix-matched materials to evaluate recovery, matrix effects, and overall accuracy (2)[2].

Table 1: Quantitative Comparison of MCOP Reference Material Strategies
Reference Material TypeExamplesPrimary Use CaseAccuracy/TraceabilityMatrix Effects Addressed?Cost / Accessibility
Neat Analytical Standards Unlabeled MCOP (>98% purity)Calibration curve generationHigh (Gravimetric/NMR)NoLow / High
Isotope-Labeled Internal Standards 13C4-MCOP, D4-MCOPIsotope dilution, recovery correctionHighYes (Dynamic correction)High / Moderate
Certified Reference Materials (CRMs) NIST SRM 3672a / 3673Method validation, external QAVery High (Certified values)Yes (Native urine matrix)Very High / Limited
In-House QC Pools Spiked/Pooled human urineDaily batch acceptance, precisionModerate (Consensus values)Yes (Native urine matrix)Low / High

Expert Insight: Relying solely on neat analytical standards in solvent is insufficient for MCOP validation due to severe ion suppression in urine. A robust method must utilize an isotope-labeled internal standard (e.g., 13C4-MCOP) spiked into the sample prior to extraction. For ultimate authoritative grounding, accuracy must be verified against a matrix-matched CRM like 3, which provides certified mass fraction values for MCOP[3].

Experimental Protocol: Self-Validating Isotope-Dilution LC-MS/MS

To ensure trustworthiness, the following protocol represents a self-validating system. By incorporating specific enzymatic deconjugation controls and isotope dilution, the method inherently flags procedural failures (e.g., incomplete deconjugation or SPE breakthrough) before data is reported[1].

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard Spiking

  • Action: Aliquot 0.5 mL of urine (unknowns, QC pools, and method blanks) into pre-screened polypropylene vials.

  • Spike: Add a fixed concentration of 13C4-MCOP internal standard and 4-methylumbelliferyl glucuronide (4-MUG).

  • Causality: Spiking before any sample manipulation ensures that the internal standard undergoes the exact same extraction losses and matrix suppression as the endogenous MCOP, allowing for perfect mathematical correction.

Step 2: Enzymatic Deconjugation

  • Action: Add ammonium acetate buffer (pH 6.5) and β-glucuronidase enzyme (e.g., from E. coli). Incubate at 37°C for 90 minutes.

  • Causality: MCOP is excreted primarily as a glucuronide conjugate. LC-MS/MS targets the free aglycone. The 4-MUG acts as a self-validating control ; if its deconjugation product (4-methylumbelliferone) is not detected by the mass spectrometer, the batch is automatically rejected due to enzyme failure[1].

Step 3: Online Solid Phase Extraction (SPE)

  • Action: Inject the deconjugated sample into an online SPE system using a reversed-phase trapping column. Wash with 5% acetonitrile to remove salts and polar interferences.

  • Causality: Online SPE minimizes manual handling errors, reduces phthalate background contamination (a notorious issue in plasticizer analysis), and concentrates the analyte for trace-level detection.

Step 4: LC-MS/MS Quantification

  • Action: Elute analytes onto an analytical reversed-phase column (e.g., C18) using a gradient of water and acetonitrile (with 0.1% acetic acid). Detect using negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode (4)[4].

  • Transitions: Monitor native MCOP (m/z 307 → 121) and 13C4-MCOP (m/z 311 → 125).

Workflow Urine 1. Urine Sample Aliquot (0.5 mL) Spike 2. Spike Internal Standards (13C4-MCOP & 4-MUG) Urine->Spike Deconjugation 3. Enzymatic Deconjugation (β-glucuronidase, 37°C) Spike->Deconjugation SPE 4. Online Solid Phase Extraction (Matrix Cleanup) Deconjugation->SPE LCMS 5. Reversed-Phase LC-ESI-MS/MS (Negative MRM Mode) SPE->LCMS Data 6. Data Analysis & Isotope Dilution Quantitation LCMS->Data

Caption: Self-validating isotope-dilution LC-MS/MS workflow for MCOP quantification.

Validation Parameters & Acceptance Criteria

When utilizing MCOP reference materials to validate the method, the following parameters must be established to meet international biomonitoring standards (e.g., CDC and HBM4EU guidelines).

Table 2: Analytical Method Validation Criteria for MCOP
Validation ParameterExperimental ApproachAcceptance Criteria
Limit of Detection (LOD) Repeated analysis of low-level matrix blanks< 0.5 ng/mL (5)[5]
Linearity 8-point calibration curve (solvent + IS)R² > 0.995; residuals ≤ 15%
Accuracy (Trueness) Analysis of NIST SRM 3672a / 3673± 15% of certified nominal value[3]
Intra-day Precision 5 replicates of low and high in-house QC poolsRelative Standard Deviation (RSD) < 10%
Inter-day Precision QC pools analyzed across 10 different daysRSD < 15%
Matrix Effect Post-extraction spike vs. neat solvent standardIS-corrected recovery: 85% - 115%

Conclusion

Validating an analytical method for MCOP requires a multi-tiered approach to reference materials. While high-purity neat standards and 13C-labeled internal standards form the foundation of the calibration and extraction correction, true authoritative grounding is achieved by validating against matrix-matched CRMs like NIST SRM 3672a. By implementing a self-validating workflow with enzymatic deconjugation controls and online SPE, laboratories can ensure the scientific integrity and trustworthiness of their biomonitoring data.

References

  • Centers for Disease Control and Prevention (CDC). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual (NHANES 2017-2018). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 3672a Organic Contaminants in Smokers' Urine (Frozen). Available at: [Link]

  • Galusha, A. L., et al. (2021). Quality Assurance and Harmonization for Targeted Biomonitoring Measurements of Environmental Organic Chemicals Across the Children's Health Exposure Analysis Resource Laboratory Network. PMC. Available at: [Link]

  • Wu, et al. (2025). Association between ethylene oxide exposure and serum sex hormone levels measured in a reference sample of the US general population. Semantic Scholar. Available at:[Link]

  • Messerlian, C., et al. (2018). The associations between pre-conception urinary phthalate concentrations, the serum metabolome, and live birth among women undergoing assisted reproduction. PMC. Available at: [Link]

Sources

Validation

comparing MCOP levels across different populations

Analytical Comparison Guide: High-Throughput Online SPE-LC-MS/MS vs. Traditional Assays for Quantifying Urinary MCOP Levels Across Diverse Populations The Biomarker Imperative: Why Target MCOP?

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: High-Throughput Online SPE-LC-MS/MS vs. Traditional Assays for Quantifying Urinary MCOP Levels Across Diverse Populations

The Biomarker Imperative: Why Target MCOP?

Di-isononyl phthalate (DiNP) is a ubiquitous high-molecular-weight plasticizer used in industrial materials, food packaging, and consumer products. Assessing human exposure to DiNP is critical for epidemiological studies, but measuring the parent compound directly is analytically flawed due to rapid metabolism and high risk of external contamination[1].

When DiNP enters the human body, it is rapidly hydrolyzed into its primary metabolite, mono-isononyl phthalate (MNP). However, MNP is further oxidized into secondary metabolites, predominantly Mono-carboxy-isooctyl phthalate (MCOP) [1]. As a Senior Application Scientist, I strongly advise against using primary metabolites (like MNP) for exposure assessment. MCOP is the superior biomarker because it has a longer biological half-life, is excreted at much higher concentrations in urine, and, crucially, is exclusively a product of in vivo metabolism—eliminating the risk of false positives from laboratory plastic contamination[2].

Pathway DiNP Di-isononyl Phthalate (DiNP) Environmental Exposure MNP Mono-isononyl Phthalate (MNP) Primary Metabolite DiNP->MNP Hydrolysis MCOP Mono-carboxy-isooctyl Phthalate (MCOP) Secondary Biomarker MNP->MCOP Oxidation OxStress Oxidative Stress (Elevated 8-Isoprostane) MCOP->OxStress Epidemiological Link Health Adverse Health Outcomes (e.g., Lowered Platelet Count) OxStress->Health Pathogenesis

Caption: DiNP metabolism to MCOP and its epidemiological link to systemic oxidative stress.

Analytical Method Comparison: Product vs. Alternatives

To accurately compare MCOP levels across diverse cohorts (such as pregnant women or diabetic adults), the analytical method must overcome severe matrix effects inherent to human urine.

We compare our flagship product—Automated Online Solid Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS) —against traditional alternatives: Enzyme-Linked Immunosorbent Assay (ELISA) and Offline SPE Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricOnline SPE-LC-MS/MS (Product)Traditional ELISAOffline SPE GC-MS
Sensitivity (LOD) 0.01 – 0.5 ng/mL [3]~0.8 – 5.0 ng/mL[4]0.5 – 1.0 ng/mL
Sample Volume Required 50 µL [3]100 – 200 µL1000 – 5000 µL
Throughput & Automation High (Fully automated 12-min cycle)[5]Medium (Batch processing)Low (Laborious derivatization)
Analytical Specificity Absolute (Multiple Reaction Monitoring)Low (Antibody cross-reactivity)High (Requires derivatization)
Matrix Effect Correction Yes (Isotope Dilution)[6]NoYes (Internal Standard)

The Verdict: While ELISA is useful for rapid binary screening, it suffers from cross-reactivity with structurally similar phthalate isomers, leading to overestimation[4]. Offline GC-MS provides excellent specificity but requires large sample volumes and laborious derivatization steps that introduce human error. The Online SPE-LC-MS/MS system offers a self-contained, high-throughput solution that minimizes sample handling while utilizing stable isotope dilution to guarantee absolute quantitation[3].

Experimental Protocol: The Self-Validating Online SPE-LC-MS/MS Workflow

A robust analytical protocol must be a self-validating system. By integrating isotopic dilution and automated online clean-up, this workflow inherently corrects for volumetric losses and ion suppression.

Step 1: Aliquoting and Internal Standard Addition

  • Action: Transfer exactly 50 µL of thawed human urine into a 96-well plate. Immediately spike with 10 µL of a ¹³C-labeled MCOP internal standard (IS)[6].

  • Causality: Adding the ¹³C-labeled IS before any sample processing is the cornerstone of a self-validating assay. Because the IS shares the exact physicochemical properties of native MCOP, any subsequent matrix suppression in the MS source or incomplete recovery during SPE will affect both analytes equally. The ratio remains constant, ensuring absolute quantitative accuracy.

Step 2: Enzymatic Deconjugation

  • Action: Add 20 µL of β-glucuronidase (from E. coli K12) and ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes[6].

  • Causality: Phthalate metabolites are highly lipophilic and are rapidly conjugated with glucuronic acid in the liver to facilitate urinary excretion[7]. Without enzymatic cleavage of this glucuronide bond, the MS would only detect the minor fraction of "free" MCOP, drastically underreporting the true body burden.

Step 3: Automated Online Solid Phase Extraction (SPE)

  • Action: Inject the digested sample into the Online SPE system. The sample is loaded onto a trapping column (e.g., Strata-X) using a highly aqueous mobile phase[3].

  • Causality: The aqueous phase washes away urinary salts, urea, and proteins directly to waste. This prevents MS source fouling and signal suppression. Once cleaned, a valve switch elutes the trapped MCOP directly onto the analytical LC column using an organic gradient.

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Separate isomers on a C18 analytical column and detect using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode[3].

  • Causality: MRM provides dual-layer specificity. The first quadrupole selects the precursor ion (deprotonated MCOP), and the third quadrupole selects a specific product ion following collision-induced dissociation. This eliminates background noise from the complex urinary matrix.

Workflow Urine Urine Sample (50 µL) Deconj Enzymatic Deconjugation Urine->Deconj SPE Online SPE (Clean-up) Deconj->SPE LC Liquid Chromatography SPE->LC MS Tandem MS (QTRAP) LC->MS Data MCOP Quantification MS->Data

Caption: Automated Online SPE-LC-MS/MS workflow for high-throughput MCOP quantification.

Epidemiological Insights: Comparing MCOP Across Populations

Using highly sensitive LC-MS/MS methodologies, researchers have successfully mapped MCOP exposure across distinct demographic cohorts, revealing critical mechanistic links between DiNP exposure and adverse physiological outcomes.

Pregnant Women (CHAMACOS Cohort): During pregnancy, the maternal body undergoes significant metabolic shifts. In the CHAMACOS cohort (Mexican-American pregnant women), high-throughput LC-MS/MS analysis revealed that MCOP levels were significantly and positively associated with 8-isoprostane levels (a gold-standard biomarker for oxidative stress) at 13 weeks of gestation[8]. Specifically, a 10-fold increase in MCOP was associated with a 0.178 µg/g creatinine increase in isoprostane[8]. This highlights MCOP's role in early-pregnancy systemic inflammation.

General Adult Population (NHANES): In a massive cross-sectional study utilizing National Health and Nutrition Examination Survey (NHANES) data, researchers quantified MCOP to investigate hematological impacts. The data demonstrated a significant, non-linear negative correlation between urinary MCOP levels and platelet count across all age and sex groups (Odds Ratio = 0.009; 95% CI: 0.002–0.036)[2]. The association was particularly pronounced in females and adults aged 40–59[2].

Adults with Diabetes Mellitus (NHANES): Phthalates act as endocrine-disrupting chemicals that can exacerbate metabolic syndromes. In diabetic cohorts, elevated levels of high-molecular-weight phthalate metabolites (including MCOP and MCPP) have been continuously monitored due to their association with an increased risk of all-cause and cardiovascular disease mortality[9].

Conclusion

When comparing MCOP levels across diverse and complex populations, the integrity of the data relies entirely on the analytical foundation. Traditional ELISA methods lack the specificity required for complex urinary matrices, while offline GC-MS lacks the throughput needed for large-scale epidemiological cohorts like NHANES. The Online SPE-LC-MS/MS system provides an optimal, self-validating balance: it leverages stable isotope dilution for absolute accuracy, requires minimal sample volume, and automates matrix clean-up to deliver high-throughput, publication-ready data.

Sources

Comparative

Validation of MCOP as a Long-Term Exposure Biomarker for Diisononyl Phthalate (DINP): A Comparative Guide

Executive Summary & Biological Context With the regulatory phase-out of di-2-ethylhexyl phthalate (DEHP),1[1]. Consequently,2[2].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

With the regulatory phase-out of di-2-ethylhexyl phthalate (DEHP),1[1]. Consequently,2[2].

Mono-carboxy-isooctyl phthalate (MCOP)—the primary secondary oxidative metabolite of DINP—has emerged as the gold-standard biomarker for long-term exposure. This guide objectively compares MCOP against traditional primary metabolites (e.g., monoisononyl phthalate, MNP) and establishes the analytical validation protocols required for robust biomonitoring.

Expertise Note on Nomenclature: In rigorous analytical contexts (such as CDC NHANES),3[3]. Precision in this nomenclature is critical for assay validation and cross-study comparisons.

The Mechanistic Rationale: Why MCOP Outperforms MNP

Historically, primary hydrolytic metabolites like MNP were used to assess phthalate exposure. However,3[3].

  • Metabolic Conversion & Excretion: Upon ingestion or inhalation,. MNP is heavily metabolized into secondary oxidative metabolites, predominantly MCOP, before urinary excretion.

  • Environmental Contamination (The "Self-Validating" Advantage): 3[3]. If a urine sample or collection vessel is contaminated with environmental DINP, abiotic cleavage can artificially inflate MNP levels. In contrast,3[3]. Therefore, the detection of MCOP guarantees that the exposure was biological, providing a self-validating safeguard against false positives.

DINP_Metabolism DINP DINP (Parent Compound) MNP MNP (Primary Metabolite) DINP->MNP Hydrolysis (In vivo & Abiotic) MCOP MCOP (Secondary Metabolite) MNP->MCOP CYP450 Oxidation (In vivo ONLY) Other OH-MINP / oxo-MINP (Minor Metabolites) MNP->Other Oxidation

Metabolic pathway of DINP demonstrating the exclusive in vivo formation of MCOP.

Comparative Performance Data

Data from large-scale biomonitoring cohorts conclusively demonstrates the superiority of MCOP over MNP in capturing true population exposure.

Biomarker ParameterMCOP (Mono-carboxy-isooctyl phthalate)MNP (Monoisononyl phthalate)MEHP (DEHP Reference)
Metabolite Type Secondary (Oxidative)Primary (Hydrolytic)Primary (Hydrolytic)
Detection Frequency (NHANES) 3[3]3[3]2[2]
Concentration Range 3[3]3[3]Variable
Environmental Contamination Risk 3[3]3[3]High
Suitability for Long-Term Studies 4[4]Poor (Rapidly oxidized, low abundance)Moderate

Experimental Protocol: HPLC-ESI-MS/MS Quantification of MCOP

To ensure rigorous scientific integrity, the following protocol outlines the5[5]. The causality behind each step is explicitly detailed to ensure assay trustworthiness and reproducibility.

Step 1: Enzymatic Deconjugation
  • Procedure: Aliquot 1.0 mL of urine.5[5].

  • Causality: 5[5]. MS/MS detection is optimized for the free acid (aglycone) form. Enzymatic cleavage removes the glucuronic acid moiety, standardizing the analyte pool. The 13C4-internal standard is added before incubation to mathematically correct for any variations in enzyme efficiency, sample recovery, or matrix effects, making the protocol a self-validating system.

Step 2: On-Line Solid-Phase Extraction (SPE)
  • Procedure: 5[5].

  • Causality: Urine contains thousands of endogenous compounds that cause severe ion suppression in the mass spectrometer. The polymeric reversed-phase SPE selectively retains the moderately hydrophobic MCOP while discarding hydrophilic salts and urea, dramatically increasing the signal-to-noise ratio and assay sensitivity.

Step 3: HPLC Separation and MS/MS Detection
  • Procedure: 5[5].

  • Causality: The C18 column resolves MCOP from isobaric interferences and other structurally similar phthalate metabolites. Negative ESI is chosen because the carboxylic acid group of MCOP easily loses a proton to form a stable [M-H]- anion. MRM transitions provide absolute structural specificity, ensuring no cross-talk with non-target analytes.

Analytical_Workflow Sample Urine Sample + 13C4-MCOP IS Deconjugation Enzymatic Deconjugation (β-glucuronidase, 37°C) Sample->Deconjugation Standardize analyte SPE Online Solid-Phase Extraction (Matrix Cleanup) Deconjugation->SPE Remove salts HPLC HPLC Separation (C18 Column) SPE->HPLC Resolve interferences MSMS ESI-MS/MS Detection (Negative MRM Mode) HPLC->MSMS Quantify

Step-by-step HPLC-MS/MS workflow for the robust quantification of urinary MCOP.

Conclusion

For drug development professionals and environmental toxicologists, selecting the correct biomarker is paramount.3[3]. Its exclusive in vivo formation eliminates the risk of environmental contamination artifacts, while4[4].

References

  • Title : Temporal Trends of Exposure to Phthalates and Phthalate Alternatives in California Pregnant Women during 2007–2013: Comparison with Other Populations Source : Environmental Science & Technology (ACS Publications) URL :[Link]

  • Title : Association of Exposure to Di-2-Ethylhexylphthalate Replacements With Increased Blood Pressure in Children and Adolescents Source : Hypertension (AHA Journals) URL :[Link]

  • Title : Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey Source : Environmental Health Perspectives (NIH/PMC) URL :[Link]

  • Title : State of the Science Report Phthalate Substance Grouping Source : Canada.ca URL :[Link]

  • Title : Urinary Phthalate Metabolite Mixtures in Pregnancy and Fetal Growth: Findings from The Infant Development and the Environment Study Source : Environment International (NIH/PMC) URL :[Link]

  • Title : Phthalates and Plasticizers Metabolites Laboratory Procedure Manual Source : Centers for Disease Control and Prevention (CDC) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Mono-carboxy-isooctyl Phthalate (MCOP)

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Mono-carboxy-isooctyl Phthalate (MCOP), a metabolite of the widely used plasticizer Di-isononyl phthalate (DiNP).[1]

The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full compliance with regulatory standards. By understanding the causality behind each step, you can implement a disposal plan that is both effective and self-validating.

Hazard Assessment and Chemical Profile of MCOP

Before handling any chemical waste, a thorough understanding of its properties and potential hazards is essential. MCOP (Chemical Formula: C17H22O6) is a benzoate ester and a known metabolite of DiNP.[1][2] While comprehensive toxicity data for MCOP is not as extensive as for its parent compounds, studies have indicated potential biological activity. Research has shown associations between MCOP levels and physiological effects, including impacts on platelet count and blood pressure.[3][4]

Given these associations and the general principle of prudent laboratory practice, MCOP and materials contaminated with it should be handled as potentially hazardous waste. The primary routes of exposure in a laboratory setting would be inhalation, skin contact, or accidental ingestion.[5]

Table 1: Key Characteristics of Mono-carboxy-isooctyl Phthalate (MCOP)

PropertyValue/InformationSource(s)
Chemical Name 2-{[(6-carboxy-2,6-dimethylhexyl)oxy]carbonyl}benzoic acid[1]
Molecular Formula C17H22O6[2]
Molecular Weight 322.357 g/mol [1]
Classification Benzoic acid ester, Tricarboxylic acid derivative[1]
Known Health Associations Associated with changes in platelet count, systolic blood pressure, and infant weight gain.[3][4]
Primary Hazard Concern Potential for unknown biological effects; should be handled with caution as per standard laboratory chemical safety protocols.[5][6]

Immediate Safety & Spill Response

An effective disposal plan begins with proactive safety measures and a clear emergency response protocol.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling MCOP waste. The minimum required equipment includes:

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7]

  • Safety glasses or goggles to protect against splashes.[8]

  • A standard laboratory coat to protect clothing and skin.[7]

  • Work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[5]

Spill Containment and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[7]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Do not generate dust.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials for disposal as hazardous waste.[6]

  • Dispose: The container with the absorbed spill material must be sealed, labeled, and disposed of as hazardous waste, following the protocol detailed in Section 3.

Step-by-Step Disposal Protocol for MCOP Waste

The disposal of MCOP must follow a systematic process to ensure it is handled, stored, and ultimately disposed of in accordance with environmental regulations. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for its proper management from "cradle to grave."[9]

Step 1: Waste Segregation

Proper segregation is critical. Do not mix MCOP waste with other waste streams. [10] This prevents potentially dangerous chemical reactions and simplifies the disposal process. Keep MCOP solid waste (e.g., contaminated gloves, wipes, absorbent materials) separate from MCOP liquid waste.

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. If possible, using the original product container is a good practice.[10] For sharps or broken glass contaminated with MCOP, use a designated sharps container.

  • Seal the Container: Once waste is added, ensure the container is securely sealed to prevent leaks or fumes from escaping.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The waste container must be clearly marked with a "Hazardous Waste" label that includes the following information:[9][10]

  • Full Chemical Name: "Waste Mono-carboxy-isooctyl Phthalate" (avoid abbreviations like "MCOP").

  • Hazard Identification: Indicate relevant hazards (e.g., "Irritant," "Handle with Caution").

  • Generator Information: The name of the principal investigator and the specific laboratory/room number of origin.

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This location must be:

  • Secure and under the control of the laboratory personnel.

  • Away from incompatible materials, particularly strong oxidizing agents.[10]

  • In a cool, dry, and well-ventilated area. [10]

  • Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.

Step 5: Final Disposal Arrangement

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]

  • Schedule a Pickup: Contact your EHS office to arrange for the collection of the waste.

  • Provide Documentation: You will likely need to complete a hazardous waste manifest or similar form, accurately describing the contents of the container.

  • Maintain Records: Keep copies of all disposal records for a minimum of three years, as required by the EPA.[9]

The most probable disposal method for MCOP, as an organic compound, is high-temperature incineration at a RCRA-permitted facility, which ensures complete destruction of the chemical.[11] Under no circumstances should MCOP waste be poured down the drain or placed in regular trash. [10]

MCOP Disposal Decision Workflow

The following diagram provides a visual representation of the procedural steps for the proper management and disposal of MCOP waste.

MCOP_Disposal_Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & Storage cluster_2 Final Disposal A MCOP Waste Generated (Liquid or Solid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate MCOP Waste (No Mixing with Other Waste) B->C D Place in a Labeled, Leak-Proof Container C->D E Apply Hazardous Waste Label (Name, Date, Location) D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS or Licensed Contractor F->G H Complete Waste Manifest & Transfer Custody G->H I Waste Transported to RCRA-Permitted Facility H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of MCOP waste.

Conclusion: Upholding a Culture of Safety

The proper disposal of Mono-carboxy-isooctyl Phthalate is a critical responsibility for all laboratory personnel. By adhering to this structured protocol—from initial hazard assessment and PPE use to final disposal through certified channels—we protect ourselves, our colleagues, and the environment. This guide provides the necessary framework, but a true culture of safety relies on the diligent and informed application of these principles in our daily work.

References

  • Exposome-Explorer by IARC. Mono-carboxy-isooctyl phthalate (MCOP) (Compound). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145459125, Mono-(carboxyisooctyl) phthalate. Available from: [Link]

  • Mono-carboxy-iso-octyl phthalate: Significance and symbolism. (2025). Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Phthalates. (2025). Available from: [Link]

  • Environmental Technology Council. Comment on Risk Evaluations for High Priority Chemicals. (2020). Available from: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Available from: [Link]

  • Wang, Y. et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. National Center for Biotechnology Information. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Mercaptophenol. (2003). Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-Methylcyclopropene. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Risk Management for Phthalates. (2025). Available from: [Link]

Sources

Handling

Personal protective equipment for handling Mono-carboxy-isooctyl Phthalate

The handling of chemical metabolites requires a rigorous synthesis of toxicological understanding and precise operational controls. Mono-carboxy-isooctyl Phthalate (MCOP) —a secondary oxidative metabolite of the ubiquito...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of chemical metabolites requires a rigorous synthesis of toxicological understanding and precise operational controls. Mono-carboxy-isooctyl Phthalate (MCOP) —a secondary oxidative metabolite of the ubiquitous plasticizer Di-isononyl phthalate (DiNP)—presents unique challenges[1]. While it is not classified as acutely hazardous under standard OSHA hazard communication frameworks, its biological activity as an endocrine disruptor and enzyme inhibitor necessitates stringent laboratory safety and handling protocols[2].

This guide provides drug development professionals and analytical scientists with a definitive, self-validating framework for the safe handling, preparation, and disposal of MCOP.

Chemical Identity & Quantitative Data

Before implementing safety controls, it is critical to understand the physicochemical properties of the analyte. MCOP is an organic benzoate ester. Because of its lipophilic core and polar carboxylic acid moieties, it is soluble in organic solvents (e.g., methanol, acetonitrile) but requires specific extraction techniques when isolated from aqueous biological matrices.

Table 1: Physicochemical Properties of MCOP

PropertyValue
IUPAC Name 2-{[(6-carboxy-2,6-dimethylhexyl)oxy]carbonyl}benzoic acid
CAS Number 898544-09-7
Molecular Formula C17H22O6
Molecular Weight 322.35 g/mol
Exact Mass 322.1416 Da
Physical State Solid (Lyophilized Powder)
Primary Toxicological Targets SULT1A1, SULT1B1, SULT1E1[2]

Mechanistic Toxicology: The Causality Behind the PPE

Safety protocols must be grounded in mechanistic toxicology. Why do we protect ourselves from a compound with low acute toxicity?

When DiNP enters the human body, it is rapidly hydrolyzed by lipases into Mono-isononyl phthalate (MiNP), which is subsequently oxidized by CYP450 enzymes into secondary metabolites like MCOP[1]. Research indicates that MCOP acts as a competitive inhibitor of the Sulfotransferase (SULT1) enzyme family[2]. SULT enzymes are critical for the phase II metabolism of hormones, neurotransmitters, and xenobiotics. By competitively binding to the active sites of SULT1A1 and SULT1B1, MCOP disrupts normal sulfation processes, leading to downstream endocrine disruption.

Therefore, laboratory personnel must utilize Personal Protective Equipment (PPE) to prevent chronic, low-dose dermal or inhalation exposure that could cumulatively impact endocrine function.

G DiNP Di-isononyl Phthalate (DiNP) Primary Plasticizer MiNP Mono-isononyl Phthalate (MiNP) Primary Metabolite DiNP->MiNP Hydrolysis MCOP Mono-carboxy-isooctyl Phthalate (MCOP) MiNP->MCOP ω-Oxidation (CYP450) SULT SULT1 Enzyme Family (e.g., SULT1A1) MCOP->SULT Competitive Binding Inhibition Enzyme Inhibition & Endocrine Disruption SULT->Inhibition Disrupted Sulfation

Metabolic conversion of DiNP to MCOP and subsequent SULT1 enzyme inhibition.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to when handling neat MCOP powder or highly concentrated stock solutions.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness).MCOP is an organic ester. Nitrile provides broad-spectrum resistance against incidental contact with the solid powder and the polar aprotic solvents (like acetonitrile) used during dissolution.
Eye Protection ANSI Z87.1 Safety glasses with side shields.Prevents ocular mucosal exposure to airborne particulates during the weighing of the powder or splashing during solvent reconstitution.
Body Protection Flame-retardant, fluid-resistant laboratory coat.Prevents contamination of personal clothing. Phthalate metabolites can persist on fabrics, posing a risk of secondary chronic exposure.
Respiratory NIOSH/MSHA approved N95 or P100 respirator.While MCOP has low acute inhalation toxicity, the fine powder can aerosolize due to static charge during weighing. Primary handling must occur in a ventilated enclosure; respirators serve as a secondary defense.
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood.Airflow controls prevent the dissemination of aerosolized particulates into the general laboratory environment.

Operational Protocols: Analytical Workflow & Extraction

For researchers utilizing MCOP as an analytical standard in exposomics or biomonitoring, maintaining sample integrity while ensuring safety is paramount. The following self-validating protocol details the extraction of MCOP from biological matrices (e.g., urine) for LC-MS/MS analysis[3][4].

Self-Validation Mechanism: To ensure the protocol is self-validating and corrects for matrix effects or extraction losses, an isotopically labeled internal standard (MCOP-d₄) is spiked into the matrix before any chemical processing begins.

Step-by-Step Methodology: Isotope-Dilution LC-MS/MS Preparation
  • Internal Standard Spiking: Aliquot 500 µL of the biological sample into a phthalate-free polypropylene tube. Immediately spike with 2.5 ng of MCOP-d₄ internal standard. Vortex for 15 seconds to ensure homogeneity.

  • Enzymatic Deconjugation: Because MCOP is excreted primarily as a glucuronide conjugate, it must be hydrolyzed. Add 500 µL of 1 mol/L ammonium acetate buffer (pH 5.5) containing 10 µL of β-glucuronidase/arylsulfatase. Incubate at 37 °C for 1 hour[3].

  • Solid-Phase Extraction (SPE): Load the deconjugated sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute hydrophilic interferences. Elute the target MCOP using 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35 °C. Reconstitute the residue in 250 µL of acetonitrile/water (20:80, v/v).

  • LC-MS/MS Analysis: Inject 5–10 µL into the LC-MS/MS system operating in negative electrospray ionization (ESI−) and multiple reaction monitoring (MRM) mode[3].

G PPE Don Required PPE (Nitrile, Coat, Goggles) Weigh Weigh MCOP Powder (Ventilated Enclosure) PPE->Weigh Solvent Dissolve in Acetonitrile/MeOH (Vortex) Weigh->Solvent Add Solvent LCMS LC-MS/MS Analysis (ESI- MRM Mode) Solvent->LCMS Aliquot & Inject Waste Dispose as Chemical Waste (Segregated) Solvent->Waste Excess/Spill

Safe operational workflow for handling MCOP analytical standards.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and airborne exposure.

Dry Powder Spills:

  • Isolate the Area: Ensure all personnel in the immediate vicinity don respiratory protection (N95/P100) if the spill occurs outside a fume hood.

  • Mechanical Containment: Do not sweep the powder, as this will generate dust. Cover the spill with a plastic sheet or damp absorbent pad to minimize spreading.

  • Collection: Take up the material mechanically using an anti-static scoop or a HEPA-filtered vacuum dedicated to chemical spills.

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water, followed by an alcohol wipe (isopropanol or ethanol) to remove residual lipophilic traces.

Liquid Spills (Stock Solutions):

  • Absorb the spill using inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads).

  • Place the saturated absorbent into a chemically compatible, sealable container.

Disposal Plan: MCOP itself is a non-halogenated organic compound. However, disposal routing depends entirely on the solvent matrix used during preparation:

  • Neat Powder / Aqueous Waste: Dispose of in standard non-halogenated organic waste streams.

  • Solvent Waste: If dissolved in acetonitrile or methanol, route to flammable organic waste. Ensure all waste containers are clearly labeled, tightly sealed, and disposed of in accordance with local, state, and federal environmental regulations.

Sources

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